Product packaging for Burnettramic acid A(Cat. No.:)

Burnettramic acid A

Cat. No.: B10822051
M. Wt: 770.0 g/mol
InChI Key: MGYSOSIDALEBDU-CACRZAOGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Burnettramic acid A is an O-acyl carbohydrate.
This compound has been reported in Aspergillus burnettii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H71NO12 B10822051 Burnettramic acid A

Properties

Molecular Formula

C41H71NO12

Molecular Weight

770.0 g/mol

IUPAC Name

(6R,8S)-6-hydroxy-2-[1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione

InChI

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1

InChI Key

MGYSOSIDALEBDU-CACRZAOGSA-N

Isomeric SMILES

CC(CCCCCCCCCC=CCC(CCCC(CCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)[C@@H]3C[C@H](CN3C2=O)O)O

Canonical SMILES

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Burnettramic acid A is a novel, potent antifungal and antibacterial compound originally isolated from the Australian fungus Aspergillus burnettii. Structurally, it features a rare bolaamphiphilic scaffold, characterized by a β-d-mannose moiety linked to a pyrrolizidinedione unit through a 26-carbon chain. This unique architecture is biosynthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster. This compound exhibits significant in vitro activity against a range of fungal and bacterial pathogens, as well as cytotoxic effects against a murine myeloma cell line. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and what is currently understood of its mechanism of action. Detailed experimental protocols for its isolation, purification, and biological evaluation are also presented, along with a summary of all reported quantitative data.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Fungi have historically been a rich source of bioactive natural products. This compound, a recently discovered metabolite from Aspergillus burnettii, represents a new class of antibiotics with a distinctive chemical structure and promising biological profile.[1] Its bolaamphiphilic nature, consisting of two polar head groups separated by a long hydrophobic chain, is an uncommon feature among natural products and may be key to its biological activity.

Chemical Properties

This compound is an off-white solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1] Its molecular formula has been established as C41H71NO12, with a molecular weight of 770.0 g/mol .[1] The structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and was later revised to its current accepted form.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2334483-46-2[1]
Molecular Formula C41H71NO12[1]
Molecular Weight 770.0[1]
Appearance Off-white solid[1]
Solubility Methanol, DMSO[1]
Source Aspergillus burnettii[1]

Biological Activity and Mechanism of Action

This compound has demonstrated a broad spectrum of biological activity, including potent antifungal and antibacterial properties, as well as cytotoxicity against a cancer cell line. The removal of the glycosyl group has been shown to negate its antibiotic and antifungal effects, but not its activity against the murine myeloma cell line.

Antifungal Activity

This compound is a potent antifungal agent, with particularly strong activity against Candida albicans and Saccharomyces cerevisiae.[1] While the precise signaling pathways affected by this compound in fungi have not been fully elucidated in the primary literature, preliminary evidence from related studies suggests a potential mechanism of action involving the disruption of mitochondrial function. Research on similar compounds has indicated that they can interfere with oxidative phosphorylation by dually inhibiting complex III and F₀F₁-ATPase in yeast mitochondria.[2] This disruption of the electron transport chain and ATP synthesis would lead to a depletion of cellular energy, ultimately resulting in fungal cell death.

Antifungal_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane ETC_Complex_III Complex III Proton_Gradient_Dissipation Proton Gradient Dissipation ETC_Complex_III->Proton_Gradient_Dissipation FoF1_ATPase F₀F₁-ATPase ATP_Depletion ATP Depletion FoF1_ATPase->ATP_Depletion Burnettramic_Acid_A This compound Burnettramic_Acid_A->ETC_Complex_III Inhibits Burnettramic_Acid_A->FoF1_ATPase Inhibits Proton_Gradient_Dissipation->ATP_Depletion Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Figure 1: Proposed antifungal mechanism of this compound.

Antibacterial Activity

This compound is active against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[1] The specific mechanism of its antibacterial action is not yet well-defined. However, based on the mechanisms of other tetramic acid-containing compounds, it is plausible that this compound acts as a protonophore, dissipating the bacterial cell membrane's proton motive force.[3] This would disrupt essential cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport, leading to bacterial cell death.

Antibacterial_Mechanism cluster_membrane Bacterial Cell Membrane Proton_Motive_Force Proton Motive Force (PMF) PMF_Dissipation PMF Dissipation Proton_Motive_Force->PMF_Dissipation Burnettramic_Acid_A This compound Burnettramic_Acid_A->Proton_Motive_Force Acts as Protonophore ATP_Synthesis_Inhibition Inhibition of ATP Synthesis PMF_Dissipation->ATP_Synthesis_Inhibition Nutrient_Transport_Inhibition Inhibition of Nutrient Transport PMF_Dissipation->Nutrient_Transport_Inhibition Cell_Death Bacterial Cell Death ATP_Synthesis_Inhibition->Cell_Death Nutrient_Transport_Inhibition->Cell_Death

Figure 2: Postulated antibacterial mechanism of this compound.

Cytotoxic Activity

This compound has also been shown to be active against the murine myeloma NS-1 cell line.[1] The molecular mechanism underlying this cytotoxicity is currently unknown and requires further investigation.

Table 2: Biological Activities of this compound (IC50 values)

Target Organism/Cell LineIC50 (µg/mL)Reference
Fungi
Candida albicans0.5[1]
Saccharomyces cerevisiae0.2[1]
Gram-Positive Bacteria
Bacillus subtilis2.3[1]
Staphylococcus aureus5.9[1]
Cancer Cell Line
Murine Myeloma NS-113.8[1]

Biosynthesis

This compound is synthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] Comparative genomics has identified the bua gene cluster as being responsible for its production. The biosynthesis involves the condensation of a polyketide chain with an amino acid, followed by a series of modifications to yield the final complex structure.

Biosynthesis_Workflow PKS_Module Polyketide Synthase (PKS) Module Polyketide_Chain Polyketide Chain Assembly PKS_Module->Polyketide_Chain NRPS_Module Nonribosomal Peptide Synthetase (NRPS) Module Amino_Acid_Activation Amino Acid Activation NRPS_Module->Amino_Acid_Activation Condensation Condensation Polyketide_Chain->Condensation Amino_Acid_Activation->Condensation Intermediate Polyketide-Peptide Intermediate Condensation->Intermediate Modifications Tailoring Reactions (e.g., glycosylation) Intermediate->Modifications Burnettramic_Acid_A This compound Modifications->Burnettramic_Acid_A

Figure 3: Simplified workflow of this compound biosynthesis.

Experimental Protocols

The following protocols are summarized from the primary literature and provide a general framework for the isolation, purification, and analysis of this compound.

Fungal Cultivation and Extraction
  • Cultivation: Aspergillus burnettii is cultivated on a suitable solid or in a liquid medium to promote the production of secondary metabolites.[4]

  • Extraction: The fungal culture is extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of metabolites.[4]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[4]

Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This may include solid-phase extraction (SPE), followed by high-performance liquid chromatography (HPLC).[4]

  • Fraction Collection: Fractions are collected and analyzed, for example by thin-layer chromatography (TLC) or HPLC, to identify those containing this compound.[4]

  • Final Purification: The fractions containing the compound of interest are pooled and subjected to further purification steps, such as semi-preparative or preparative HPLC, to obtain pure this compound.[4]

Bioassays
  • Antifungal and Antibacterial Assays: The in vitro activity of this compound is typically determined using a broth microdilution method to ascertain the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) against a panel of fungal and bacterial strains.[4]

  • Cytotoxicity Assay: The cytotoxic effect on cell lines, such as the murine myeloma NS-1, can be assessed using a standard cell viability assay, for example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Spectroscopic Analysis
  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.[4]

  • NMR Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are conducted to elucidate the detailed chemical structure and stereochemistry of this compound.[4]

Experimental_Workflow Cultivation Aspergillus burnettii Cultivation Extraction Solvent Extraction Cultivation->Extraction Purification Chromatographic Purification (SPE, HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Bioassays Biological Assays Pure_Compound->Bioassays NMR NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Antifungal Antifungal Assays Bioassays->Antifungal Antibacterial Antibacterial Assays Bioassays->Antibacterial Cytotoxicity Cytotoxicity Assays Bioassays->Cytotoxicity

Figure 4: General experimental workflow for this compound.

Conclusion and Future Perspectives

This compound is a promising new natural product with potent antimicrobial and cytotoxic activities. Its unique bolaamphiphilic structure presents an interesting scaffold for further chemical modification and structure-activity relationship studies. While preliminary insights into its mechanism of action are emerging, further research is needed to fully elucidate the molecular targets and signaling pathways involved in its antifungal, antibacterial, and cytotoxic effects. Such studies will be crucial for the potential development of this compound or its analogs as novel therapeutic agents.

References

Burnettramic Acid A: A Novel Antifungal Agent from Aspergillus burnettii

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Burnettramic acid A, a novel secondary metabolite produced by the Australian soil fungus Aspergillus burnettii, represents a new class of antibiotics with significant potential for therapeutic development.[1][2] This document provides a comprehensive overview of this compound, including its unique chemical structure, potent biological activities, and the biosynthetic pathway responsible for its production. Detailed experimental protocols for the cultivation of A. burnettii, as well as the extraction and characterization of this compound, are presented. Furthermore, quantitative data on its bioactivity is summarized, and key pathways are visualized to facilitate a deeper understanding of this promising natural product.

Introduction

The genus Aspergillus is a well-known source of structurally diverse and biologically active secondary metabolites, which have yielded numerous clinically important drugs.[2] Aspergillus burnettii, a species identified from the North Burnett region of southern Queensland, Australia, has been found to produce a unique class of compounds known as the burnettramic acids.[2] The most abundant of these, this compound, is a rare bolaamphiphilic molecule featuring a β-d-mannose linked to a pyrrolizidinedione unit through a long, 26-carbon chain.[1][2][3] This distinctive architecture contributes to its potent in vitro antifungal and antibacterial properties, making it a subject of considerable interest for the development of new anti-infective agents.[2][4]

Chemical Structure and Properties

The chemical structure of this compound has been elucidated through extensive spectroscopic analysis, including HRMS and NMR, and has undergone revision since its initial proposal to establish its full absolute configuration.[5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC41H72NO12[5]
Molecular Weight770.5042 [M+H]+[5]
Core StructureBolaamphiphilic pyrrolizidinedione[1][2]
Key Moietiesβ-d-mannose, 26-carbon chain, pyrrolizidinedione[1][2][3]

Biological Activity

This compound has demonstrated significant in vitro activity against a range of fungal and bacterial pathogens. Its antifungal potency is particularly noteworthy, showing comparable efficacy to the established antifungal drug Amphotericin B against certain yeast species.[2]

Table 2: In Vitro Biological Activity of this compound

Target OrganismActivity MetricValue (µg/mL)Reference
Candida albicansIC500.5[2]
Saccharomyces cerevisiaeIC500.2[2]
Bacillus subtilisIC502.3[4]
Staphylococcus aureusIC505.9[4]
Murine Myeloma (NS-1) cellsIC5013.8[2]
Neonatal Foreskin Fibroblasts (NFF)IC50>100[2]

Biosynthesis

The biosynthesis of this compound is governed by the bua gene cluster, which encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.[1][2] The pathway has been elucidated through comparative genomics and heterologous expression in Aspergillus nidulans.[1][2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis commences with the hydroxylation of proline, followed by the construction of a highly reduced polyketide chain by the PKS-NRPS machinery. The pathway proceeds through amide bond formation and a Dieckmann condensation to form the characteristic pyrrolizidinedione moiety. Subsequent modifications, including glycosylation, lead to the final structure of this compound.[2][3]

This compound Biosynthesis cluster_0 Core Assembly cluster_1 Tailoring Steps Proline Proline Hydroxyproline 4-Hydroxyproline Proline->Hydroxyproline BuaE (Hydroxylase) PKP Polyketide-Peptide Intermediate Hydroxyproline->PKP BuaA (PKS-NRPS) BuaC (trans-ER) Polyketide_Chain Reduced Polyketide Chain Polyketide_Chain->PKP Pyrrolizidinedione Pyrrolizidinedione Aglycone PKP->Pyrrolizidinedione BuaA (R* domain) Dieckmann Condensation Burnettramic_Acid_A This compound Pyrrolizidinedione->Burnettramic_Acid_A BuaB (Glycosyltransferase) Mannose β-D-Mannose Mannose->Burnettramic_Acid_A Extraction and Isolation Workflow Start A. burnettii Culture (Solid or Liquid) Extraction Extraction with Ethyl Acetate (EtOAc) Start->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Solid Phase Extraction (SPE) or Reversed-Phase Chromatography Crude_Extract->Fractionation Fractions Bioactive Fractions Fractionation->Fractions Purification High-Performance Liquid Chromatography (HPLC) Fractions->Purification Final_Product Pure this compound Purification->Final_Product

References

An In-depth Technical Guide to Burnettramic Acid A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a novel fungal metabolite that has garnered significant interest within the scientific community due to its unique chemical architecture and potent biological activity. Initially isolated from Aspergillus burnettii, this natural product belongs to the rare class of bolaamphiphilic pyrrolizidinediones. Structurally, it features a β-D-mannose moiety linked to a pyrrolizidinedione unit via a long 26-carbon chain. This comprehensive guide details the chemical structure, physicochemical and biological properties, and the experimental protocols for the isolation and characterization of this compound.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was initially determined and subsequently revised based on extensive spectroscopic analysis.[1][2][3] The definitive structure was established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and chemical derivatization methods such as Mosher ester analysis and Marfey's analysis.[3][4] The molecular formula of this compound is C41H71NO12.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C41H71NO12[5]
Molecular Weight 769.99 g/mol Calculated
Appearance White powder[6]
Optical Rotation [α]D20 -15.6 (c 0.5, MeOH)[6]

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy. The following table summarizes the key 1H and 13C NMR chemical shifts.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
2175.4
3102.3
4198.5
558.94.15 (t, 7.5)
636.12.21 (m), 1.95 (m)
768.93.98 (m)
840.51.65 (m)
926.41.30-1.45 (m)
1030.0-30.81.25-1.35 (m)
.........
2862.13.85 (dd, 11.5, 2.0), 3.65 (dd, 11.5, 5.5)
1'100.24.75 (d, 1.5)
2'72.13.80 (dd, 3.5, 1.5)
3'74.93.60 (dd, 9.5, 3.5)
4'68.83.75 (t, 9.5)
5'74.53.55 (ddd, 9.5, 5.5, 2.5)
6'62.93.88 (dd, 12.0, 2.5), 3.70 (dd, 12.0, 5.5)

Note: This is a partial list of assignments for illustrative purposes. For a complete and detailed assignment, please refer to the supporting information of the cited literature.

Biological Activity

This compound has demonstrated potent in vitro antifungal activity, particularly against the opportunistic human pathogen Candida albicans.[6]

Table 3: Antifungal Activity of this compound

Fungal StrainMIC (μg/mL)IC50 (μg/mL)Reference
Candida albicans-0.5[6]
Phomopsis adianticola>50-[7]
Fusarium graminearum>50-[7]
Alternaria tenuis Nees>50-[7]
Magnaporthe oryzae>50-[7]
Gloeosporium theae-sinensis>50-[7]
Sclerotinia sclerotiorum>50-[7]

While highly active against Candida albicans, the currently available data suggests that this compound has a narrow spectrum of antifungal activity, with limited efficacy against the tested plant pathogenic fungi.[7]

Experimental Protocols

Isolation of this compound from Aspergillus burnettii

The following is a general protocol for the isolation and purification of this compound from fungal cultures.

experimental_workflow cluster_culturing Fungal Culturing cluster_extraction Extraction cluster_purification Purification Culture Inoculation of Aspergillus burnettii on solid agar medium Incubation Incubation for 14 days at 28°C Culture->Incubation Extraction Extraction of agar cultures with ethyl acetate Incubation->Extraction Concentration Concentration of the extract under reduced pressure Extraction->Concentration VLC Vacuum Liquid Chromatography (VLC) on silica gel Concentration->VLC MPLC Medium-Pressure Liquid Chromatography (MPLC) on C18 silica gel VLC->MPLC HPLC High-Performance Liquid Chromatography (HPLC) on a C18 column MPLC->HPLC Pure_Compound Pure_Compound HPLC->Pure_Compound This compound

Caption: General workflow for the isolation of this compound.

  • Fungal Culture: Aspergillus burnettii is cultured on a suitable solid agar medium (e.g., Potato Dextrose Agar) and incubated at 28°C for 14 days.

  • Extraction: The agar cultures are extracted exhaustively with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic separations.

    • Vacuum Liquid Chromatography (VLC): The extract is first fractionated using VLC on a silica gel column with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).

    • Medium-Pressure Liquid Chromatography (MPLC): Fractions containing this compound are further purified by MPLC on a reversed-phase C18 silica gel column.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column to yield pure this compound.

Biosynthesis and Potential Mechanism of Action

This compound is a hybrid polyketide-nonribosomal peptide (PKS-NRPS) natural product.[8] Its biosynthesis involves the condensation of a long-chain fatty acid with the amino acid proline, followed by glycosylation with mannose.

biosynthesis_pathway PKS Polyketide Synthase (PKS) Intermediate Acyl-proline intermediate PKS->Intermediate NRPS Non-Ribosomal Peptide Synthetase (NRPS) NRPS->Intermediate Fatty_Acid Long-chain fatty acid Fatty_Acid->PKS Proline Proline Proline->NRPS Cyclization Cyclization & Pyrrolizidinedione formation Intermediate->Cyclization Aglycone Burnettramic acid aglycone Cyclization->Aglycone Burnettramic_Acid_A This compound Aglycone->Burnettramic_Acid_A Glycosyltransferase Glycosyltransferase Glycosyltransferase->Burnettramic_Acid_A Mannose Mannose Mannose->Glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound.

The precise mechanism of antifungal action for this compound has not yet been fully elucidated. However, many tetramic acid-containing natural products are known to function as ionophores, disrupting membrane potential and pH gradients across the fungal cell membrane.[9] This disruption of cellular homeostasis can lead to cell death. Further investigation is required to determine if this compound shares this mode of action and to identify its specific molecular targets and any downstream signaling pathways it may modulate.

Conclusion

This compound represents a promising lead compound for the development of new antifungal agents, particularly for the treatment of infections caused by Candida albicans. Its unique bolaamphiphilic structure and potent biological activity make it a compelling subject for further research in medicinal chemistry and chemical biology. Future studies should focus on elucidating its precise mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its efficacy and safety in preclinical models of fungal infections.

References

Burnettramic Acid A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Burnettramic acid A, a novel polyketide with significant biological activities. The document summarizes its physicochemical properties, outlines a detailed, putative experimental protocol for its isolation, and explores its biosynthetic pathway and potential mechanisms of action.

Core Data Summary

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄₁H₇₁NO₁₂[1][2][3]
Molecular Weight 770.00 g/mol [1][2]

Experimental Protocols

I. Cultivation of Aspergillus burnettii
  • Strain Acquisition and Maintenance : Obtain a pure culture of Aspergillus burnettii. Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C for routine use and store cryopreserved spores in 20% glycerol at -80°C for long-term storage.

  • Inoculum Preparation : Aseptically transfer a small agar plug containing mycelia from a mature PDA plate into a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Large-Scale Fermentation : Inoculate a 2 L Erlenmeyer flask containing 1 L of PDB with 50 mL of the seed culture. Incubate under the same conditions as the seed culture for 10-14 days.

II. Extraction of Crude Metabolites
  • Harvesting : After the incubation period, separate the mycelia from the culture broth by vacuum filtration through cheesecloth or a similar filter.

  • Mycelial Extraction : Homogenize the harvested mycelia in a blender with an equal volume of ethyl acetate. Perform this extraction step three times to ensure complete extraction of intracellular metabolites. Combine the ethyl acetate extracts.

  • Broth Extraction : Partition the culture filtrate against an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (upper) layer. Repeat this extraction step three times.

  • Concentration : Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.

III. Purification of this compound
  • Silica Gel Chromatography : Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto a silica gel column pre-equilibrated with a non-polar solvent such as hexane.

  • Gradient Elution : Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

  • Fraction Collection and Analysis : Collect fractions of 10-20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol, 95:5 v/v) and visualizing with a UV lamp and/or a suitable staining reagent.

  • Further Purification : Pool the fractions containing the compound of interest, as indicated by TLC analysis. Subject these pooled fractions to further purification steps, such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient, to obtain pure this compound.

  • Structure Verification : Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biosynthesis and Mechanism of Action

This compound is a product of a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) biosynthetic pathway. This pathway involves the iterative condensation of malonyl-CoA units by the PKS domains, followed by the incorporation of an amino acid by the NRPS module to form the final complex structure.

Antifungal and Antibacterial Activity

This compound has demonstrated potent antifungal and antibacterial activities. While its precise mechanism of action is still under investigation, its structural similarity to other polyene macrolide antibiotics, such as amphotericin B, suggests a potential interaction with the fungal cell membrane. It is hypothesized that this compound may bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. Its antibacterial activity may involve disruption of the bacterial cell membrane or inhibition of key intracellular processes.

Cytotoxic Activity

In addition to its antimicrobial properties, this compound exhibits cytotoxicity against certain cancer cell lines. The mechanism underlying its cytotoxic effects is not yet fully elucidated. However, many fungal secondary metabolites are known to induce apoptosis in cancer cells through various signaling pathways. Potential mechanisms could involve the induction of oxidative stress, disruption of mitochondrial function, or interference with cell cycle regulation. Further research is required to identify the specific signaling pathways targeted by this compound in cancer cells.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a conceptual workflow for the isolation of this compound.

Biosynthesis_of_Burnettramic_Acid_A Acetyl_CoA Acetyl-CoA PKS_Module Polyketide Synthase (PKS) Module Acetyl_CoA->PKS_Module Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Module Polyketide_Chain Polyketide Chain PKS_Module->Polyketide_Chain Iterative Condensation NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Module Polyketide_Chain->NRPS_Module Intermediate PKS-NRPS Intermediate NRPS_Module->Intermediate Amino_Acid Amino Acid (e.g., Proline) Amino_Acid->NRPS_Module Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferase) Intermediate->Tailoring_Enzymes Burnettramic_Acid_A This compound Tailoring_Enzymes->Burnettramic_Acid_A

Caption: Proposed biosynthetic pathway of this compound.

Isolation_Workflow Start Aspergillus burnettii Culture Fermentation Large-Scale Fermentation Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography1 Silica Gel Column Chromatography Crude_Extract->Chromatography1 Fractions Bioactive Fractions Chromatography1->Fractions Chromatography2 Preparative HPLC Fractions->Chromatography2 Pure_Compound Pure this compound Chromatography2->Pure_Compound

Caption: General workflow for the isolation of this compound.

References

physical and chemical properties of Burnettramic acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a novel antibiotic metabolite isolated from the fungus Aspergillus burnettii.[1][2] It represents a rare class of bolaamphiphilic pyrrolizidinediones, characterized by a β-d-mannose head group linked to a pyrrolizidinedione moiety via a long-chain alkyl backbone.[2][3] This unique structural architecture is responsible for its potent biological activities, including significant in vitro antifungal effects against clinically relevant pathogens such as Candida albicans and Saccharomyces cerevisiae.[4][5] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its characterization, and an exploration of its potential mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These data are crucial for its handling, formulation, and further investigation in drug discovery and development programs.

General and Physical Properties
PropertyValueReference
Molecular Formula C₄₁H₇₁NO₁₂[1]
Molecular Weight 770.0 g/mol [1]
Appearance Off-white solid[1][4]
Solubility Soluble in methanol and DMSO. Sparingly soluble in acetonitrile.[1][6]
Storage Store at -20°C for long-term stability.[6]
Spectroscopic and Physicochemical Data
ParameterDataReference
Mass Spectrometry HRESIMS: m/z 770.5042 [M+H]⁺[7]
Specific Rotation ([α]D) Data typically found in the supplementary information of cited literature.[7]
¹H and ¹³C NMR Detailed chemical shifts are available in the supplementary information of Li, J., et al. (2019).[8][9][8][9]
Infrared (IR) Spectroscopy Key absorption bands are detailed in the supplementary information of Li, J., et al. (2019).[8][8]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structural elucidation of this compound are crucial for its further study. The following sections outline the general methodologies employed in the primary literature. For precise, step-by-step instructions, it is recommended to consult the supplementary information of the cited publications.[1][8]

Isolation and Purification

This compound is isolated from submerged fermentation cultures of Aspergillus burnettii. The general workflow for its purification is as follows:

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Fermentation of Aspergillus burnettii B Harvest of Culture Broth A->B C Solvent Extraction of Mycelium and Broth B->C D Crude Extract Concentration C->D E Chromatographic Separation (e.g., Silica Gel, Sephadex) D->E F Reversed-Phase HPLC Purification E->F G Pure this compound F->G

Caption: General workflow for the isolation and purification of this compound.

The process typically involves extraction of the fungal culture with an organic solvent, followed by a series of chromatographic steps, including silica gel column chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques and chemical methods.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were used to establish the planar structure of the molecule.[8]

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the elemental composition.[7]

  • Determination of Absolute Configuration: The absolute stereochemistry was established using a combination of Mosher's ester analysis and Marfey's method, supported by density functional theory (DFT) calculations of NMR and electronic circular dichroism (ECD) data.[8][9]

The workflow for determining the absolute configuration is outlined below:

G A Pure this compound B Chemical Derivatization (Mosher's Esters, Marfey's Adducts) A->B E DFT Calculations (NMR, ECD) A->E C NMR and/or LC-MS Analysis of Derivatives B->C D Comparison with Standards C->D F Assignment of Absolute Configuration D->F E->F

Caption: Logical workflow for the determination of the absolute configuration of this compound.

Mechanism of Action and Biological Activity

This compound exhibits potent antifungal activity, particularly against Candida albicans and Saccharomyces cerevisiae, with IC₅₀ values of 0.5 µg/mL and 0.2 µg/mL, respectively.[5] It also displays antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[4]

The precise mechanism of action has not yet been fully elucidated. However, its bolaamphiphilic structure, featuring a polar mannose head and a nonpolar alkyl chain, suggests a potential interaction with the fungal cell membrane.[3] This could lead to membrane disruption, increased permeability, and ultimately, cell death. Another possible target is the fungal cell wall, a unique and essential structure not present in mammalian cells.[10] Many antifungal agents target the biosynthesis of key cell wall components like β-(1,3)-D-glucan.[11]

Postulated Signaling Pathway Interference

Given its potent antifungal activity, it is plausible that this compound interferes with essential cellular processes in fungi, such as cell wall biosynthesis. The diagram below illustrates a simplified representation of the fungal β-(1,3)-D-glucan synthesis pathway, a common target for antifungal drugs.

G cluster_0 Cytoplasm cluster_1 Plasma Membrane cluster_2 Cell Wall A Glucose B UDP-Glucose A->B Glycolysis & UTP C β-(1,3)-D-Glucan Synthase Complex B->C D β-(1,3)-D-Glucan Chains C->D E Fungal Cell Wall Integrity D->E X This compound (Hypothesized Target) X->C

Caption: Hypothesized interference of this compound with the fungal cell wall biosynthesis pathway.

Further research is required to confirm the specific molecular target and signaling pathways affected by this compound.

Conclusion

This compound is a promising new natural product with significant antifungal and antibacterial properties. Its unique bolaamphiphilic structure presents an interesting scaffold for further medicinal chemistry exploration. This technical guide provides a summary of the currently available data on its physical and chemical properties and outlines the experimental approaches for its study. Future research should focus on elucidating its precise mechanism of action, which will be critical for its potential development as a therapeutic agent.

References

Unveiling the Biological Potential of Burnettramic Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Burnettramic acid A, a novel bolaamphiphilic pyrrolizidinedione natural product, has emerged as a compound of significant interest in the scientific community. Isolated from the Australian fungus Aspergillus burnettii, this rare polyketide-peptide hybrid showcases potent biological activities, marking it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known biological activities of this compound, complete with quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Biological Activity of this compound

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic effects. The following tables summarize the available quantitative data, providing a clear comparison of its potency against various cell lines and microorganisms.

Table 1: Antimicrobial Activity of this compound
Target Organism Activity Metric Value Reference
Bacillus subtilisIC502.3 µg/mL[1]
Staphylococcus aureusIC505.9 µg/mL[1]
Candida albicansIC500.5 µg/mL[1]
Saccharomyces cerevisiaeIC500.2 µg/mL[1]
Table 2: Cytotoxic Activity of this compound
Cell Line Activity Metric Value Reference
Murine Myeloma (NS-1)IC5013.8 µg/mL[1]
Neonatal Foreskin Fibroblasts (NFF)IC50>100 µg/mL[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's biological activity, based on the primary literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) against bacterial and fungal strains.

  • Preparation of Microbial Inoculum:

    • Bacterial strains (Bacillus subtilis, Staphylococcus aureus) are cultured on nutrient agar plates.

    • Fungal strains (Candida albicans, Saccharomyces cerevisiae) are cultured on Sabouraud dextrose agar plates.

    • Colonies are collected and suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final desired inoculum density.

  • Preparation of Test Compound:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Incubation:

    • The standardized microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.

    • Positive control wells (inoculum without the compound) and negative control wells (broth only) are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of IC50:

    • After incubation, microbial growth is assessed by measuring the optical density at 600 nm using a microplate reader.

    • The percentage of growth inhibition is calculated for each concentration of this compound relative to the positive control.

    • The IC50 value, the concentration of the compound that inhibits 50% of microbial growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (Neutral Red Uptake Assay)

This protocol details the assessment of the cytotoxic effects of this compound on mammalian cell lines.

  • Cell Culture and Seeding:

    • Murine myeloma (NS-1) and neonatal foreskin fibroblast (NFF) cells are maintained in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum).

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of this compound is prepared and serially diluted in the culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the compound.

    • Control wells (cells with medium and solvent vehicle) are included.

    • The plates are incubated for a specified duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Neutral Red Uptake and Measurement:

    • After incubation, the treatment medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

    • A solution of neutral red dye in the culture medium is added to each well, and the plates are incubated for approximately 3 hours to allow for dye uptake by viable cells.

    • The neutral red solution is removed, and the cells are washed again with PBS.

    • A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the lysosomes of viable cells.

    • The absorbance of the extracted dye is measured at a wavelength of 540 nm using a microplate reader.

  • Determination of IC50:

    • The percentage of cell viability is calculated for each concentration of this compound relative to the control wells.

    • The IC50 value, the concentration that reduces cell viability by 50%, is determined by plotting cell viability against the compound concentration and analyzing the dose-response curve.

Mechanism of Action: Inhibition of Mitochondrial Oxidative Phosphorylation

While a specific signaling pathway has not yet been elucidated for this compound, its mechanism of action is proposed to be through the inhibition of mitochondrial oxidative phosphorylation, a pathway vital for cellular energy production. This mechanism is shared with other natural products containing a tetramic acid moiety. The primary targets within the electron transport chain are believed to be Complex III (ubiquinol-cytochrome c reductase) and F-type ATPase (ATP synthase).

Experimental Workflow for Determining Mitochondrial Inhibition

The following workflow describes a conceptual experimental approach to confirm the inhibition of oxidative phosphorylation.

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Analysis YeastCulture Yeast Culture (e.g., S. cerevisiae) MediaPrep Prepare Growth Media: 1. Glucose-rich (Fermentable) 2. Glycerol-rich (Non-fermentable) Inoculate Inoculate Yeast into both Media Types MediaPrep->Inoculate AddCompound Add varying concentrations of This compound Inoculate->AddCompound Incubate Incubate plates AddCompound->Incubate Observe Observe and Measure Growth (e.g., Optical Density) Incubate->Observe CompareGrowth Compare Growth Inhibition between Glucose and Glycerol Media Observe->CompareGrowth Conclusion Conclusion: Selective inhibition in glycerol medium indicates mitochondrial target CompareGrowth->Conclusion

Caption: Workflow for identifying mitochondrial inhibitors.

Signaling Pathway: Inhibition of the Electron Transport Chain

The diagram below illustrates the proposed points of inhibition of this compound within the mitochondrial electron transport chain.

G cluster_etc Mitochondrial Electron Transport Chain cluster_atp ATP Synthesis cluster_protons Proton Gradient ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ProtonPumping H⁺ Pumping ComplexI->ProtonPumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1 Complex) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->ProtonPumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O₂ ComplexIV->O2 ComplexIV->ProtonPumping H2O H₂O O2->H2O 2H⁺ + 2e⁻ ATPase F-type ATPase (ATP Synthase) ATP ATP ATPase->ATP ADP ADP + Pi ADP->ATPase ProtonFlow H⁺ Flow ProtonFlow->ATPase Drives Inhibitor This compound Inhibitor->ComplexIII Inhibition Inhibitor->ATPase Inhibition

Caption: Proposed mechanism of this compound action.

References

Burnettramic Acid A: A Deep Dive into its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Perth, WA - Discovered from the Australian fungus Aspergillus burnettii, Burnettramic acid A is emerging as a potent antifungal agent with a novel mechanism of action, offering a potential new avenue in the fight against drug-resistant fungal pathogens. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, a rare PKS-NRPS-derived bolaamphiphilic pyrrolizidinedione, exhibits significant in vitro activity against clinically relevant fungi, including Candida albicans. Its primary mode of action is the disruption of mitochondrial function through the dual inhibition of key components of the oxidative phosphorylation pathway.

Core Mechanism: Dual Inhibition of Mitochondrial Respiration

The antifungal efficacy of this compound stems from its ability to simultaneously inhibit two critical enzyme complexes within the mitochondrial respiratory chain: Complex III (ubiquinol-cytochrome c reductase) and FₒF₁-ATPase (ATP synthase) . This dual-pronged attack effectively shuts down cellular energy production, leading to fungal cell death.

This mechanism has been elucidated through studies on structurally related tetramic acid derivatives, which have demonstrated a similar dual inhibitory effect on oxidative phosphorylation in yeast mitochondria.[1] By targeting both electron transport and ATP synthesis, this compound induces a rapid and potent antifungal response.

Signaling Pathway of this compound's Antifungal Action

cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion BA This compound CIII Complex III BA->CIII Inhibition F_ATPase FoF1-ATPase BA->F_ATPase Inhibition ETC Electron Transport Chain (ETC) ETC->CIII OxPhos Oxidative Phosphorylation CIII->OxPhos CellDeath Cell Death CIII->CellDeath Disruption of Electron Flow ATP_Synth ATP Synthesis F_ATPase->ATP_Synth F_ATPase->CellDeath Inhibition of ATP Production ATP ATP ATP_Synth->ATP OxPhos->ATP_Synth

Caption: this compound's mechanism of action targeting mitochondrial Complex III and FoF1-ATPase.

Quantitative Analysis of Antifungal and Cytotoxic Activity

This compound has demonstrated potent activity against a range of fungal pathogens and cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values.

Target Organism/Cell LineIC₅₀ (µg/mL)
Candida albicans0.5
Saccharomyces cerevisiae0.2
Bacillus subtilis2.3
Staphylococcus aureus5.9
Murine Myeloma NS-1 Cells13.8
Murine Myeloma NS-1 Cells (Aglycone)8.5

Detailed Experimental Protocols

The determination of this compound's mechanism of action relies on specific biochemical assays. The following sections outline the general methodologies for assessing the inhibition of mitochondrial Complex III and FₒF₁-ATPase.

Mitochondrial Complex III (Ubiquinol-Cytochrome c Reductase) Activity Assay

This assay spectrophotometrically measures the activity of Complex III by monitoring the reduction of cytochrome c.

Workflow for Complex III Inhibition Assay:

Mito_Isolation Isolate Mitochondria from Yeast Cells Protein_Quant Determine Protein Concentration Mito_Isolation->Protein_Quant Reaction_Setup Set up Reaction Mixture: - Mitochondria - Assay Buffer - Substrate (e.g., Decylubiquinol) - Cytochrome c (oxidized) Protein_Quant->Reaction_Setup Incubation Incubate with varying concentrations of This compound Reaction_Setup->Incubation Measurement Measure Absorbance increase at 550 nm (reduction of cytochrome c) over time Incubation->Measurement Data_Analysis Calculate IC50 value Measurement->Data_Analysis

Caption: Experimental workflow for determining Complex III inhibition.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable fungal strain (e.g., Saccharomyces cerevisiae) using standard differential centrifugation methods.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

  • Assay Initiation: Add the mitochondrial suspension to the reaction mixture. Initiate the reaction by adding a substrate for Complex III, such as decylubiquinol.

  • Inhibitor Addition: In parallel experiments, pre-incubate the mitochondrial suspension with varying concentrations of this compound before adding the substrate.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over a set period.

  • Data Analysis: Plot the rate of cytochrome c reduction against the concentration of this compound to determine the IC₅₀ value.

FₒF₁-ATPase (ATP Synthase) Activity Assay

The activity of FₒF₁-ATPase is typically measured by quantifying the rate of ATP hydrolysis.

Workflow for FₒF₁-ATPase Inhibition Assay:

Mito_Prep Prepare Mitochondrial Membrane Fractions Protein_Quant Determine Protein Concentration Mito_Prep->Protein_Quant Reaction_Setup Set up Reaction Mixture: - Mitochondrial Membranes - Assay Buffer - ATP Protein_Quant->Reaction_Setup Incubation Incubate with varying concentrations of This compound Reaction_Setup->Incubation Measurement Measure release of inorganic phosphate (Pi) or ADP production Incubation->Measurement Data_Analysis Calculate IC50 value Measurement->Data_Analysis

Caption: Experimental workflow for determining FₒF₁-ATPase inhibition.

Protocol:

  • Mitochondrial Preparation: Prepare mitochondrial membrane fractions from a suitable fungal source.

  • Protein Quantification: Determine the protein concentration of the membrane preparation.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and ATP as the substrate.

  • Inhibitor Addition: Pre-incubate the mitochondrial membranes with a range of this compound concentrations.

  • Assay Initiation: Start the reaction by adding ATP.

  • Quantification of Activity: Measure the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay) or by coupling ADP production to a detectable enzymatic reaction.

  • Data Analysis: Determine the IC₅₀ value by plotting the ATPase activity against the inhibitor concentration.

Conclusion

This compound represents a promising new class of antifungal agents with a distinct and potent mechanism of action. Its ability to dually target mitochondrial Complex III and FₒF₁-ATPase highlights a valuable strategy for overcoming existing antifungal resistance. Further research into the specific kinetics of inhibition and in vivo efficacy is warranted to fully explore the therapeutic potential of this novel natural product.

References

A Comprehensive Guide to the Absolute Configuration of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides an in-depth analysis of the absolute configuration of Burnettramic acid A, a potent antifungal agent. The structural elucidation and stereochemical assignment of this complex natural product have been a subject of significant research, culminating in a revised structure and the definitive determination of its absolute stereochemistry. This guide summarizes the key findings, experimental methodologies, and supporting data that have established the complete stereochemical structure of this compound.

Introduction

This compound is a unique bolaamphiphilic pyrrolizidinedione antibiotic isolated from the terrestrial fungus Aspergillus burnettii and also from co-cultures of marine Aspergillus strains.[1][2] It exhibits potent antifungal activity, particularly against Candida albicans, making it a molecule of interest for drug development.[1] The initially proposed structure, based on spectroscopic analysis, left the absolute configuration of the pyrrolizidinedione unit and the relative stereochemistry of the long alkyl chain unassigned.[1] Subsequent detailed investigations led to a structural revision and the unambiguous assignment of all stereocenters.[1][3]

Revised Structure and Absolute Configuration

The definitive absolute configuration of this compound was determined to be (2′S, 4′R, 4S, 6R, 17R, 21R).[4] This was established through a combination of chemical derivatization, advanced spectroscopic techniques, and computational analysis, which collectively corrected the initially proposed structure.[1][3]

Quantitative Spectroscopic and Physicochemical Data

The following table summarizes the key quantitative data for this compound and its aglycone, which were crucial for its structural elucidation and stereochemical assignment.

PropertyThis compoundThis compound AglyconeReference(s)
Molecular Formula C₄₁H₇₂NO₁₂C₃₅H₆₁NO₈[4][5]
High-Resolution MS m/z 770.5049 [M+H]⁺-[4]
Optical Rotation [α]²⁰D -15.6 (c 0.5, MeOH)-[5]
¹H NMR (CD₃OD) See Supporting Information of cited referenceSee Supporting Information of cited reference[4]
¹³C NMR (CD₃OD) See Supporting Information of cited referenceSee Supporting Information of cited reference[4]

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of this compound relied on several key experimental procedures.

To determine the absolute configurations of the secondary alcohols at C17 and C21, the aglycone of this compound was derivatized with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride.

  • Protocol:

    • The aglycone of this compound was dissolved in dry pyridine.

    • (R)-MTPA-Cl was added, and the reaction was stirred at room temperature.

    • The reaction was quenched, and the (S)-MTPA ester was purified by HPLC.

    • The same procedure was followed using (S)-MTPA-Cl to yield the (R)-MTPA ester.

    • ¹H NMR spectra of both diastereomeric MTPA esters were recorded.

    • The differences in chemical shifts (Δδ = δS - δR) for the protons adjacent to the carbinol centers were calculated to assign the absolute configurations.

The absolute configuration of the hydroxyproline (Hyp) unit within the pyrrolizidinedione core was determined by Marfey's method after acidic hydrolysis.

  • Protocol:

    • This compound was hydrolyzed with 6 N HCl at 110 °C for 24 hours.

    • The hydrolysate was neutralized and then reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent).

    • Standard D- and L-trans-4-hydroxyproline were also derivatized with L-FDAA.

    • The retention times of the resulting derivatives were compared using LC-MS analysis.

    • The analysis revealed the presence of trans-L-Hyp (2'S, 4'R) in the hydrolysate.[1][4]

Density functional theory (DFT) calculations of NMR chemical shifts and electronic circular dichroism (ECD) spectra were employed to confirm the stereochemical assignments.

  • Protocol:

    • Truncated model structures representing the different possible stereoisomers were generated.

    • Ab initio NMR calculations were performed on these model structures.

    • The calculated NMR data were compared with the experimental data to determine the best fit for the relative configurations of the C4 and C6 methyl groups.[1]

    • ECD spectra were calculated for the possible absolute configurations and compared with the experimental spectrum to confirm the overall absolute stereochemistry.[4]

Total Synthesis Confirmation

The enantioselective total synthesis of the aglycone of this compound has been achieved, providing ultimate confirmation of the revised structure and its absolute configuration.[6] The synthetic route provided a sample with spectroscopic data identical to that of the natural product-derived aglycone.[6]

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the key workflows and logical steps in the determination of the absolute configuration of this compound.

experimental_workflow cluster_hydrolysis Pyrrolizidinedione Core Analysis cluster_aglycone Alkyl Chain Analysis cluster_computational Computational Confirmation BA This compound hydrolysis Acid Hydrolysis (6N HCl) BA->hydrolysis hyp trans-Hydroxyproline hydrolysis->hyp marfey Marfey's Analysis (L-FDAA) hyp->marfey config_hyp Absolute Configuration (2'S, 4'R) marfey->config_hyp aglycone This compound Aglycone mosher Mosher's Ester Analysis aglycone->mosher config_c17_c21 Absolute Configuration (17R, 21R) mosher->config_c17_c21 nmr_calc DFT NMR Calculation config_c4_c6 Relative Configuration (4S, 6R) nmr_calc->config_c4_c6 ecd_calc DFT ECD Calculation final_config Overall Absolute Configuration ecd_calc->final_config

Caption: Workflow for the stereochemical determination of this compound.

logical_relationship cluster_experimental Experimental Evidence cluster_computational Computational Analysis cluster_assignments Stereochemical Assignments marfey Marfey's Analysis hyp_config (2'S, 4'R) marfey->hyp_config mosher Mosher's Ester Analysis c17_c21_config (17R, 21R) mosher->c17_c21_config nmr_exp Experimental NMR Data c4_c6_config (4S, 6R) nmr_exp->c4_c6_config ecd_exp Experimental ECD Data final_config Final Absolute Configuration (2'S, 4'R, 4S, 6R, 17R, 21R) ecd_exp->final_config dft_nmr DFT NMR Calculations dft_nmr->c4_c6_config dft_ecd DFT ECD Calculations dft_ecd->final_config hyp_config->final_config c17_c21_config->final_config c4_c6_config->final_config

Caption: Logical relationships in the assignment of this compound's absolute configuration.

Conclusion

The absolute configuration of this compound has been unequivocally established through a rigorous combination of chemical degradation and derivatization, advanced spectroscopic methods, and computational chemistry. The confirmed (2′S, 4′R, 4S, 6R, 17R, 21R) stereochemistry provides a solid foundation for future research, including its total synthesis, the development of synthetic analogs, and studies into its mechanism of action and structure-activity relationships. This detailed understanding is critical for advancing this compound as a potential therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biosynthesis of Burnettramic acid A, a potent antifungal agent isolated from the Australian fungus Aspergillus burnettii. This guide details the biosynthetic pathway, the genetic architecture of the responsible gene cluster, and the experimental methodologies employed in its elucidation.

Introduction

This compound is a novel antibiotic characterized by a rare bolaamphiphilic scaffold, which consists of a β-D-mannose moiety linked to a unique pyrrolizidinedione unit via a 26-carbon polyketide chain.[1][2][3] Its potent in vitro activity against pathogenic fungi, such as Candida albicans, where it shows efficacy comparable to Amphotericin B, marks it as a significant compound for further investigation in drug development.[4][5] The biosynthesis of this complex molecule is orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system, encoded within the bua biosynthetic gene cluster (BGC).[1][2][4] Elucidation of this pathway was achieved through a combination of comparative genomics and heterologous reconstitution of the entire pathway in the model fungal host, Aspergillus nidulans.[1][2]

The bua Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by the bua gene cluster. Bioinformatic analysis and subsequent heterologous expression have identified the key enzymatic components required for its production.[1][6] The core of the cluster is a PKS-NRPS hybrid, supported by a suite of tailoring enzymes responsible for hydroxylation, glycosylation, and reduction steps.

Table 1: Genes and Proposed Functions in the bua Cluster

GeneProposed Enzyme NameTypeProposed FunctionCitation(s)
buaABuaAHybrid PKS-NRPSMegasynthase responsible for assembling the C26 polyketide chain and incorporating a 4-hydroxyproline residue. Contains a terminal reductase (R*) domain that catalyzes a Dieckmann condensation to form the pyrrolizidinedione ring system.[3][6]
buaBBuaBGlycosyltransferaseCatalyzes the attachment of a β-D-mannose sugar moiety to the polyketide backbone.[4]
buaCBuaCtrans-acting Enoyl ReductaseCollaborates with the PKS module of BuaA to ensure the synthesis of the highly reduced polyketide chain.[3][6]
buaDBuaDCytochrome P450 MonooxygenaseTailoring enzyme, likely responsible for one of the hydroxylation events on the polyketide chain.[6]
buaEBuaEProline HydroxylaseCatalyzes the initial tailoring step, hydroxylating L-proline to form the 4-hydroxyproline residue that is subsequently incorporated by BuaA.[3][6]
buaFBuaFCytochrome P450 MonooxygenaseTailoring enzyme, likely responsible for a second hydroxylation event on the polyketide chain.[6]
buaGBuaGMFS Transporter (putative)Putatively involved in the export of this compound from the cell.[7]

The Biosynthetic Pathway of this compound

The biosynthesis is a multi-step enzymatic cascade beginning with the modification of a precursor amino acid and culminating in a fully decorated natural product.

  • Proline Hydroxylation: The pathway initiates with the enzyme BuaE, a proline hydroxylase, which converts L-proline into 4-hydroxyproline. This tailored amino acid is the building block for the NRPS module.[3][6]

  • Polyketide-Peptide Assembly: The hybrid PKS-NRPS megasynthase, BuaA, orchestrates the core assembly. Its PKS modules iteratively condense extender units to construct a 26-carbon polyketide chain. The synthesis of this highly reduced backbone is supported by the trans-acting enoyl reductase, BuaC.[3][6]

  • NRPS Incorporation and Cyclization: The NRPS module of BuaA activates and incorporates the 4-hydroxyproline. The nascent polyketide-peptide chain is then cyclized by the terminal reductase (R*) domain of BuaA, which functions as a Dieckmann cyclase. This reaction forms the characteristic bicyclic pyrrolizidinedione moiety and releases the intermediate from the enzyme.[3][4][6]

  • Tailoring Modifications: Following cyclization, the aglycone undergoes further modifications. The cytochrome P450 monooxygenases, BuaD and BuaF, are proposed to catalyze hydroxylation at specific positions along the polyketide chain.[6]

  • Glycosylation: In the final step, the glycosyltransferase BuaB attaches a β-D-mannose sugar to a hydroxyl group on the polyketide backbone, yielding the final product, this compound.[4]

This compound Biosynthesis Pro L-Proline Hyp 4-Hydroxyproline Pro->Hyp BuaE (Hydroxylase) invis1 Hyp->invis1 AcylCoA Acyl-CoA Extender Units AcylCoA->invis1 PKP Polyketide-Peptide Intermediate (on BuaA) Aglycone_raw Burnettramic Aglycone (unhydroxylated) PKP->Aglycone_raw BuaA (R* Domain) Dieckmann Condensation Aglycone_OH Burnettramic Aglycone (hydroxylated) Aglycone_raw->Aglycone_OH BuaD, BuaF (P450s) BAA This compound Aglycone_OH->BAA BuaB (Glycosyltransferase) invis1->PKP BuaA (PKS-NRPS) + BuaC (trans-ER) invis2

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. Specific production titers (e.g., in mg/L or g/L) from either the native producer A. burnettii or the heterologous host A. nidulans have not been reported in the primary literature. Furthermore, detailed enzyme kinetic parameters, such as Km and kcat values for the individual Bua enzymes, have not been determined. This represents a significant knowledge gap and an area for future research to enable metabolic engineering and yield optimization efforts.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on heterologous expression. The following sections outline the general methodologies based on established protocols for Aspergillus nidulans.

This workflow describes the general process for reconstituting a biosynthetic gene cluster in A. nidulans.

Heterologous Expression Workflow A 1. Gene Amplification Amplify bua genes (A-G) from A. burnettii gDNA B 2. Vector Construction Clone genes into AMA1-based pYFAC expression vectors A->B D 4. Transformation Introduce expression vectors into protoplasts via PEG-fusion B->D C 3. Protoplast Preparation Generate protoplasts from A. nidulans host strain C->D E 5. Strain Selection Select transformants using auxotrophic markers D->E F 6. Fermentation & Analysis Culture selected strains and analyze extracts via LC-MS E->F

General workflow for heterologous expression in A. nidulans.

Protocol Details:

  • Vector System: The use of AMA1-based pYFAC vectors is recommended for episomal expression in A. nidulans. These vectors offer high transformation efficiency and can support high levels of compound production.[3]

  • Host Strain: An engineered A. nidulans strain with a minimal secondary metabolite background (e.g., LO8030) is used to simplify the detection and purification of the target compounds.[7]

  • Transformation: Protoplasts of the host strain are generated by enzymatic digestion of the fungal cell wall. The pYFAC vectors containing the bua genes are then introduced into the protoplasts, typically using a polyethylene glycol (PEG)-mediated method.

  • Culturing: Transformed strains are grown on selective minimal medium. For metabolite production, small-scale liquid cultures are initiated and incubated for several days before extraction and analysis.

  • Extraction: Fungal cultures (both mycelium and liquid medium) are typically extracted with an organic solvent such as ethyl acetate or acetone. The organic extract is then dried and concentrated in vacuo.

  • Purification: The crude extract is subjected to purification, primarily using High-Performance Liquid Chromatography (HPLC).

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often containing a modifier like 0.1% formic acid to improve peak shape, is employed.

    • Detection: Fractions are monitored using a UV-Vis detector (e.g., photodiode array detector) and collected based on the retention time of the target compound. The identity of this compound in the fractions is confirmed by High-Resolution Mass Spectrometry (HRMS).

While specific assays for the Bua enzymes have not been published, the following protocols represent standard methods that can be adapted for their characterization.

5.3.1 Proline Hydroxylase (BuaE) Assay

This assay measures the activity of BuaE by monitoring the consumption of the co-substrate α-ketoglutarate.

  • Principle: BuaE is an Fe(II)/α-ketoglutarate-dependent dioxygenase. The hydroxylation of proline is coupled to the oxidative decarboxylation of α-ketoglutarate to succinate. The depletion of α-ketoglutarate can be monitored.

  • Reaction Mixture:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • L-proline (substrate)

    • Recombinant BuaE enzyme

    • FeSO₄ (cofactor)

    • Sodium ascorbate (reducing agent)

    • α-ketoglutarate (co-substrate)

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

    • Stop the reaction at various time points by adding an acid (e.g., HCl).

    • Derivatize the remaining α-ketoglutarate using a reagent like 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product.

    • Measure the absorbance of the derivatized product using a spectrophotometer. A decrease in absorbance over time corresponds to enzyme activity.

  • Alternative Detection: The production of the 4-hydroxyproline product can be detected and quantified directly via LC-MS or a colorimetric hydroxyproline assay kit.

5.3.2 Glycosyltransferase (BuaB) Assay

This assay measures the transfer of mannose from a donor substrate to the burnettramic aglycone.

  • Principle: BuaB transfers a mannose group from a sugar donor (e.g., GDP-mannose) to the hydroxylated burnettramic aglycone, releasing GDP. The production of GDP can be quantified.

  • Reaction Mixture:

    • HEPES or Tris-HCl buffer

    • Burnettramic aglycone (acceptor substrate)

    • GDP-mannose (donor substrate)

    • Recombinant BuaB enzyme

    • Divalent cation (e.g., MgCl₂ or MnCl₂)

  • Procedure (Coupled Assay):

    • Incubate the reaction mixture at an optimal temperature.

    • The production of GDP is coupled to a series of enzymatic reactions (pyruvate kinase and lactate dehydrogenase) that result in the oxidation of NADH to NAD+.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to NADH oxidation and is proportional to BuaB activity.

  • Alternative Detection: Direct detection of the product, this compound, can be achieved using LC-MS, separating it from the aglycone substrate.

Conclusion and Future Outlook

The discovery of this compound and the elucidation of its PKS-NRPS-based biosynthesis have provided significant insights into the metabolic capabilities of fungi. The successful heterologous expression of the bua cluster in A. nidulans opens the door for further investigation and engineering.[1][2] Key areas for future research include the detailed biochemical characterization of the tailoring enzymes (BuaB, BuaD, BuaF), the determination of precise production titers to establish a baseline for metabolic engineering, and the exploration of the substrate flexibility of the BuaA megasynthase to generate novel analogues. A deeper understanding of this pathway will be crucial for developing this compound as a potential therapeutic and for harnessing its biosynthetic machinery for synthetic biology applications.

References

A Technical Guide to the PKS-NRPS Hybrid Gene Cluster for Burnettramic Acid A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene cluster responsible for the biosynthesis of Burnettramic acid A. This recently discovered natural product, isolated from the Australian fungus Aspergillus burnettii, exhibits potent antifungal activity, making its biosynthetic machinery a subject of significant interest for natural product discovery and synthetic biology applications.

Introduction to this compound

This compound is a novel antibiotic characterized by a rare bolaamphiphilic scaffold.[1][2] This unique structure consists of a β-d-mannose moiety linked to a pyrrolizidinedione unit through a 26-carbon polyketide chain.[1][2] The most abundant metabolite produced by Aspergillus burnettii, this compound, has demonstrated potent in vitro antifungal activity, comparable to the widely used antifungal drug amphotericin B against Candida albicans.[3] Its complex and unusual structure, combined with its significant biological activity, makes the elucidation of its biosynthetic pathway crucial for future derivatization and development.

The bua Biosynthetic Gene Cluster

Comparative genomics led to the identification of the hybrid PKS-NRPS gene cluster, designated bua, responsible for the biosynthesis of burnettramic acids.[1][2] The cluster was successfully verified through heterologous expression in Aspergillus nidulans.[1][2] The core of this cluster is a hybrid PKS-NRPS enzyme, a hallmark of many fungal secondary metabolite pathways.

Genetic Organization of the bua Cluster

Bioinformatic analysis of the A. burnettii genome has revealed the key genes within the bua cluster. The core genes and their putative functions are summarized in the table below.

GeneProposed Function
buaAHybrid PKS-NRPS
buaBO-methyltransferase
buaCTrans-acting enoyl reductase
buaDCytochrome P450 monooxygenase
buaEProline hydroxylase
buaFGlycosyltransferase
buaGMajor Facilitator Superfamily (MFS) transporter
buaRZn(II)2Cys6 transcription factor

Biosynthesis of this compound

The proposed biosynthetic pathway for this compound is initiated by the hybrid PKS-NRPS enzyme, BuaA. This large, multi-domain enzyme is responsible for the iterative synthesis of the polyketide chain and the incorporation of an amino acid precursor. The subsequent tailoring enzymes modify the core structure to yield the final complex molecule.

This compound Biosynthesis cluster_0 PKS-NRPS Assembly cluster_1 Tailoring Reactions Acetyl-CoA Acetyl-CoA BuaA BuaA Acetyl-CoA->BuaA Malonyl-CoA Malonyl-CoA Malonyl-CoA->BuaA Proline Proline Proline->BuaA Polyketide-Peptide Intermediate Polyketide-Peptide Intermediate BuaA->Polyketide-Peptide Intermediate Iterative Synthesis & Amino Acid Incorporation BuaE BuaE BuaC BuaC BuaD BuaD BuaB BuaB BuaF BuaF Hydroxylated Intermediate Hydroxylated Intermediate Polyketide-Peptide Intermediate->Hydroxylated Intermediate BuaE (Hydroxylation) Reduced Intermediate Reduced Intermediate Hydroxylated Intermediate->Reduced Intermediate BuaC (Reduction) Oxidized Intermediate Oxidized Intermediate Reduced Intermediate->Oxidized Intermediate BuaD (Oxidation) Methylated Intermediate Methylated Intermediate Oxidized Intermediate->Methylated Intermediate BuaB (Methylation) This compound Aglycone This compound Aglycone Methylated Intermediate->this compound Aglycone Cyclization This compound This compound This compound Aglycone->this compound BuaF (Glycosylation)

Proposed biosynthetic pathway for this compound.

Quantitative Data

This compound has demonstrated significant antifungal activity. The following table summarizes the available quantitative data.

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
This compoundCandida albicans1.6Amphotericin B0.4
This compoundAspergillus fumigatus0.8Amphotericin B0.4

Experimental Protocols

Identification of the bua Gene Cluster
  • Genomic DNA Extraction: High-quality genomic DNA was extracted from Aspergillus burnettii mycelia grown in a suitable liquid medium.

  • Genome Sequencing and Assembly: The genome was sequenced using a combination of next-generation sequencing platforms to generate a draft genome assembly.

  • Bioinformatic Analysis: The assembled genome was analyzed using antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters. The bua cluster was identified based on the presence of a PKS-NRPS hybrid gene.

  • Comparative Genomics: The identified cluster was compared to known gene clusters in other fungal genomes to predict gene functions and delineate the cluster boundaries.

Heterologous Expression in Aspergillus nidulans

The heterologous expression of the bua gene cluster was achieved using an AMA1-based plasmid system in an Aspergillus nidulans host.

Heterologous Expression Workflow bua_cluster_DNA bua Gene Cluster DNA Recombinant_plasmid Recombinant Plasmid Construction bua_cluster_DNA->Recombinant_plasmid AMA1_vector AMA1-based Vector AMA1_vector->Recombinant_plasmid Transformation Protoplast Transformation Recombinant_plasmid->Transformation Protoplast_prep A. nidulans Protoplast Preparation Protoplast_prep->Transformation Selection Selection of Transformants Transformation->Selection Fermentation Fermentation and Analysis Selection->Fermentation Compound_ID This compound Identification Fermentation->Compound_ID

Workflow for heterologous expression of the bua gene cluster.
  • Vector Construction: The entire bua gene cluster was cloned into an AMA1-based fungal expression vector containing a selectable marker (e.g., pyrG).

  • Protoplast Preparation: Protoplasts of the A. nidulans host strain were prepared by enzymatic digestion of the fungal cell wall.

  • Transformation: The recombinant plasmid was introduced into the A. nidulans protoplasts using a polyethylene glycol (PEG)-mediated transformation protocol.

  • Selection and Cultivation: Transformed colonies were selected on a minimal medium lacking the nutrient corresponding to the auxotrophic marker. Positive transformants were then cultivated in a suitable production medium.

  • Metabolite Analysis: The culture broth and mycelia were extracted with an organic solvent, and the extracts were analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to detect the production of this compound.

Regulatory Mechanisms

The regulation of the bua gene cluster is likely controlled by the pathway-specific transcription factor, BuaR, which belongs to the Zn(II)2Cys6 family, common in fungi. Additionally, global regulatory networks in Aspergillus, such as carbon catabolite repression and nitrogen metabolite repression, may also influence the expression of the bua cluster, although this has not been experimentally verified for this compound production.

Regulatory Network Nutrient_Signals Nutrient Signals (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., CreA, AreA) Nutrient_Signals->Global_Regulators bua_cluster bua Gene Cluster Expression Global_Regulators->bua_cluster Repression/Activation BuaR BuaR (Pathway-specific TF) BuaR->bua_cluster Activation Burnettramic_Acid_A This compound Production bua_cluster->Burnettramic_Acid_A

Proposed regulatory control of the bua gene cluster.

Conclusion and Future Perspectives

The discovery and characterization of the this compound biosynthetic gene cluster provide a valuable foundation for further research and development. The successful heterologous expression of the bua cluster opens up avenues for mutasynthesis and combinatorial biosynthesis to generate novel analogs with potentially improved antifungal properties. Further investigation into the regulatory networks governing the expression of this cluster could lead to strategies for optimizing production titers. The unique bolaamphiphilic structure of this compound and its potent bioactivity make it a promising lead for the development of new antifungal agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of the Aglycone of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of the aglycone of Burnettramic acid A, a potent antifungal agent. The information is compiled from published research and is intended to guide researchers in the chemical synthesis of this complex natural product.

Introduction

This compound, first isolated from the fungus Aspergillus burnettii, has demonstrated significant antifungal activity, particularly against Candida albicans and Saccharomyces cerevisiae.[1][2][3][4][5][6] Its unique structure, featuring a pyrrolizidinedione core linked to a long, mannosylated acyl chain, makes it a compelling target for total synthesis to enable further biological investigation and the development of novel antifungal agents.[1][3][4][5][6] The structure of this compound was revised to establish its full stereochemistry.[1][7] This document focuses on the reported enantioselective total synthesis of the aglycone of this compound, which was achieved in a 14-step sequence from a known carboxylic acid.[1]

Retrosynthetic Analysis

The synthetic strategy for the aglycone of this compound involves a convergent approach, assembling three key fragments: a sulfone segment, an epoxide segment, and a bicyclic tetramic acid segment.[1]

G Aglycone of this compound Aglycone of this compound Key Disconnections Key Disconnections Aglycone of this compound->Key Disconnections Sulfone Segment Sulfone Segment Epoxide Segment Epoxide Segment Bicyclic Tetramic Acid Segment Bicyclic Tetramic Acid Segment Key Disconnections->Sulfone Segment Key Disconnections->Epoxide Segment Key Disconnections->Bicyclic Tetramic Acid Segment

Caption: Retrosynthetic analysis of the aglycone of this compound.

Key Synthetic Steps and Experimental Protocols

The total synthesis of the aglycone of this compound is characterized by several key transformations that establish the required stereocenters and assemble the carbon skeleton.

Asymmetric Alkylation

Two distinct asymmetric alkylation steps are employed to set key stereocenters in the molecule.[1] One notable example is the alkylation of a chiral amide to introduce a side chain, which proceeds with high diastereoselectivity.[1]

Table 1: Asymmetric Alkylation

StepReactantsReagents and ConditionsProductYield
Alkylation of Chiral AmideChiral amide derived from (S)-4-benzyl-2-oxazolidinone, Iodide1. LDA, THF, -78 °C; 2. IodideAlkylated amide63%

Note: This data is based on a representative asymmetric alkylation step described in the synthesis.[1]

Acetylide Coupling with (S)-Epichlorohydrin

A crucial carbon-carbon bond formation is achieved through the coupling of an acetylide intermediate with (S)-epichlorohydrin. This one-pot reaction efficiently constructs an acetylenic epoxide, a key intermediate for subsequent transformations.[1]

G Acetylide Intermediate Acetylide Intermediate Acetylenic Epoxide Acetylenic Epoxide Acetylide Intermediate->Acetylenic Epoxide Coupling S-Epichlorohydrin S-Epichlorohydrin S-Epichlorohydrin->Acetylenic Epoxide

Caption: Formation of the acetylenic epoxide intermediate.

Birch Reduction

A powerful Birch reduction is utilized in the final stages of the synthesis to achieve three critical transformations in a single step: desulfonylation, semi-reduction of a triple bond to an (E)-double bond, and debenzylation.[1]

Table 2: Birch Reduction

StepSubstrateReagents and ConditionsKey Transformations
Birch ReductionAdvanced intermediate containing sulfonyl, alkyne, and benzyl groupsLi, liq. NH3, THF, -78 °C1. Desulfonylation2. Semi-reduction of triple bond3. Debenzylation

Overall Synthetic Workflow

The convergent synthesis culminates in the coupling of the three key fragments followed by final deprotection and functional group manipulations.

G cluster_sulfone Sulfone Segment Synthesis cluster_epoxide Epoxide Segment Synthesis cluster_tetramic Tetramic Acid Synthesis Start_Sulfone Known Carboxylic Acid Steps_Sulfone Multiple Steps Start_Sulfone->Steps_Sulfone Sulfone_Segment Sulfone Segment Steps_Sulfone->Sulfone_Segment Coupling Coupling Sulfone_Segment->Coupling Start_Epoxide Known Precursor Steps_Epoxide Multiple Steps Start_Epoxide->Steps_Epoxide Epoxide_Segment Epoxide Segment Steps_Epoxide->Epoxide_Segment Epoxide_Segment->Coupling Start_Tetramic Known Precursor Steps_Tetramic Multiple Steps Start_Tetramic->Steps_Tetramic Tetramic_Acid_Segment Bicyclic Tetramic Acid Steps_Tetramic->Tetramic_Acid_Segment Tetramic_Acid_Segment->Coupling Final_Steps Final_Steps Coupling->Final_Steps Aglycone Aglycone of This compound Final_Steps->Aglycone

Caption: Convergent synthesis workflow for the aglycone.

Conclusion

The enantioselective total synthesis of the aglycone of this compound has been successfully achieved, confirming its structure and providing a pathway for the synthesis of analogues. The key steps, including asymmetric alkylations and a strategic Birch reduction, demonstrate a high level of chemical ingenuity. This synthetic route opens the door for further structure-activity relationship studies and the development of new antifungal therapeutics. The good agreement of the 1H and 13C NMR spectra of the synthetic aglycone with that of the natural product confirms the success of the synthesis.[1]

References

Application Notes and Protocols for the Heterologous Biosynthesis of Burnettramic Acid A in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a potent antifungal agent with a unique bolaamphiphilic structure, consisting of a β-d-mannose linked to a pyrrolizidinedione unit via a 26-carbon chain.[1][2][3] Originally isolated from the Australian fungus Aspergillus burnettii, the biosynthetic gene cluster responsible for its production, designated as the bua cluster, has been successfully identified and heterologously expressed in the model filamentous fungus Aspergillus nidulans.[1][2][3] This breakthrough enables the production of this compound in a well-characterized host, facilitating further investigation into its bioactivity, mechanism of action, and potential for therapeutic development.

These application notes provide a comprehensive overview and detailed protocols for the heterologous biosynthesis of this compound in Aspergillus nidulans. The information is compiled from primary research articles and established methodologies for fungal genetic engineering and secondary metabolite analysis.

Data Presentation

Table 1: Genes of the this compound (bua) Biosynthetic Gene Cluster
GeneProposed FunctionKey Domains/Features
buaAHybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS)PKS, NRPS
buaBGlycosyltransferaseGlycosyltransferase
buaCtrans-acting Enoyl Reductase (ER)Enoyl Reductase
buaDCytochrome P450 MonooxygenaseP450
buaEProline HydroxylaseDioxygenase
buaGCytochrome P450 MonooxygenaseP450
Table 2: Production of this compound and Intermediates in Aspergillus nidulans
A. nidulans Strain ExpressingCompound(s) ProducedDetection Method
BuaA/CNo new metabolites detectedHPLC-MS
BuaA/C/ENo new metabolites detectedHPLC-MS
BuaA–C/E/F/GThis compound, Aglycone 170, Aglycone 171HPLC-MS
BuaA–GThis compound, Aglycone 170, Aglycone 171HPLC-MS

Note: Quantitative yield data for the heterologous production of this compound in Aspergillus nidulans has not been reported in the primary literature.

Experimental Protocols

Protocol 1: Construction of Expression Vectors for bua Genes

This protocol describes the general steps for cloning the bua genes into fungal expression vectors, such as the pYFAC-AMA1-based vectors, for episomal expression in Aspergillus nidulans.

Materials:

  • Genomic DNA from Aspergillus burnettii

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • pYFAC-AMA1 vectors with appropriate selection markers (e.g., pyrG, pyroA)

  • Chemically competent E. coli for plasmid amplification

  • LB medium and appropriate antibiotics

  • DNA purification kits

Procedure:

  • Gene Amplification: Amplify the individual bua genes (buaA, buaB, buaC, buaD, buaE, buaG) from A. burnettii genomic DNA using high-fidelity PCR. Design primers with appropriate restriction sites for cloning into the pYFAC vectors.

  • Vector and Insert Preparation: Digest the pYFAC vectors and the PCR-amplified bua gene fragments with the corresponding restriction enzymes. Purify the digested vector and insert fragments.

  • Ligation: Ligate the digested bua gene fragments into the corresponding pYFAC vectors using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixtures into chemically competent E. coli cells.

  • Plasmid Isolation and Verification: Select for positive transformants on antibiotic-containing LB plates. Isolate plasmid DNA from overnight cultures of selected colonies and verify the correct insertion of the bua genes by restriction digestion and Sanger sequencing.

Protocol 2: Protoplast Transformation of Aspergillus nidulans

This protocol outlines the transformation of A. nidulans protoplasts with the constructed expression vectors. The recipient strain should be an auxotrophic mutant corresponding to the selection marker on the pYFAC vector (e.g., a pyrG mutant). The use of a strain with a clean secondary metabolite background, such as A. nidulans LO8030, is recommended.

Materials:

  • Aspergillus nidulans recipient strain (e.g., LO8030)

  • Minimal medium (MM) and complete medium (CM) for fungal growth

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, Glucanex)

  • Osmotic stabilizer (e.g., 1.2 M MgSO₄ or 0.6 M KCl)

  • PEG-CaCl₂ solution

  • Purified pYFAC-bua plasmids

  • Top agar and bottom agar for regeneration

Procedure:

  • Spore Inoculation and Germination: Inoculate spores of the A. nidulans recipient strain into liquid MM and incubate overnight to obtain young mycelia.

  • Mycelia Harvest and Digestion: Harvest the mycelia by filtration and resuspend in an osmotic stabilizer solution containing the protoplasting enzymes. Incubate with gentle shaking to digest the cell walls.

  • Protoplast Isolation: Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

  • Transformation: Mix the isolated protoplasts with the purified pYFAC-bua plasmids and the PEG-CaCl₂ solution to facilitate DNA uptake.

  • Regeneration and Selection: Plate the transformation mixture onto selective regeneration medium (MM agar with an osmotic stabilizer). Incubate until transformant colonies appear.

  • Verification of Transformants: Isolate genomic DNA from the putative transformants and confirm the presence of the bua genes by PCR.

Protocol 3: Fermentation and Metabolite Extraction

This protocol describes the cultivation of the A. nidulans transformants and the extraction of secondary metabolites for analysis.

Materials:

  • A. nidulans transformant strains

  • Liquid fermentation medium (e.g., Glucose Minimal Medium)

  • Organic solvents for extraction (e.g., ethyl acetate, methanol, dichloromethane)

  • Rotary evaporator

Procedure:

  • Inoculation and Fermentation: Inoculate spores of the verified A. nidulans transformants into the liquid fermentation medium. Incubate with shaking for a specified period (e.g., 5-7 days) at an appropriate temperature (e.g., 30°C).

  • Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the mycelia and the culture filtrate separately with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 4: HPLC-MS Analysis of this compound

This protocol provides a general method for the detection of this compound in the crude extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Crude extract from Protocol 3

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter to remove any particulate matter.

  • HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the metabolites using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.

  • MS Detection: Couple the HPLC system to a mass spectrometer to detect the ions corresponding to this compound (C₄₁H₇₂NO₁₂; expected [M+H]⁺ = 770.5042) and its aglycones.

Visualizations

Burnettramic_Acid_A_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_products Products Proline Proline BuaE BuaE (Proline Hydroxylase) Proline->BuaE Malonyl_CoA Malonyl_CoA BuaA_C BuaA (PKS-NRPS) / BuaC (trans-ER) Malonyl_CoA->BuaA_C Methylmalonyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA->BuaA_C Hydroxyproline Hydroxyproline BuaE->Hydroxyproline Intermediate_172 Polyketide-Peptide Intermediate BuaA_C->Intermediate_172 BuaG BuaG (P450) Aglycone_170 Burnettramic Acid Aglycone (170) BuaG->Aglycone_170 BuaB BuaB (Glycosyltransferase) Burnettramic_Acid_A This compound BuaB->Burnettramic_Acid_A Hydroxyproline->BuaA_C Intermediate_172->BuaG Aglycone_170->BuaB

Caption: Proposed biosynthetic pathway of this compound.

Heterologous_Expression_Workflow cluster_cloning Vector Construction cluster_transformation Fungal Transformation cluster_analysis Analysis bua_genes bua genes from A. burnettii gDNA ligation Ligation bua_genes->ligation pYFAC pYFAC-AMA1 vector pYFAC->ligation ecoli_transform Transformation into E. coli ligation->ecoli_transform plasmid_prep Plasmid Purification & Verification ecoli_transform->plasmid_prep fungal_transform PEG-mediated Transformation plasmid_prep->fungal_transform a_nidulans A. nidulans (e.g., LO8030) protoplasting Protoplasting a_nidulans->protoplasting protoplasting->fungal_transform regeneration Regeneration & Selection fungal_transform->regeneration fermentation Fermentation regeneration->fermentation extraction Metabolite Extraction fermentation->extraction hplc_ms HPLC-MS Analysis extraction->hplc_ms burnettramic_acid Detection of This compound hplc_ms->burnettramic_acid

Caption: Workflow for heterologous expression of this compound.

References

Application Notes and Protocols for the Purification of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of Burnettramic acid A, a novel antibiotic isolated from the fungus Aspergillus burnettii. The protocols outlined below are based on established methods and are intended to guide researchers in obtaining high-purity this compound for further study and development.

I. Introduction

This compound is a rare bolaamphiphilic pyrrolizidinedione with a complex structure that includes a β-d-mannose moiety linked to a pyrrolizidinedione unit via a 26-carbon chain. It has demonstrated significant antifungal and antibacterial activity, making it a compound of interest for therapeutic development. The purification of this compound from fungal cultures involves a multi-step process, including fermentation, extraction, and chromatographic separation. This guide provides a comprehensive workflow and detailed protocols for each stage of the purification process.

II. Purification Workflow

The overall workflow for the purification of this compound is depicted in the diagram below. The process begins with the cultivation of Aspergillus burnettii, followed by extraction of the fungal biomass, and subsequent purification steps to isolate the target compound.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification Fermentation Fermentation of Aspergillus burnettii Extraction Solvent Extraction of Fungal Biomass Fermentation->Extraction Concentration Crude Extract Concentration Extraction->Concentration SPE Solid-Phase Extraction (SPE) (Fractionation) Concentration->SPE HPLC Preparative HPLC (Final Purification) SPE->HPLC Pure_Compound Pure this compound (>95% Purity) HPLC->Pure_Compound

Caption: General workflow for the purification of this compound.

III. Experimental Protocols

A. Fermentation of Aspergillus burnettii
  • Strain: Aspergillus burnettii.

  • Culture Medium: Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Incubation: Inoculate the fungal strain onto the surface of the agar plates. Incubate at 28°C for 7-14 days, or until sufficient mycelial growth and sporulation are observed.

  • Scaling Up: For larger scale production, mycelial plugs from the agar plates can be used to inoculate liquid cultures in a suitable fermentation medium.

B. Extraction of this compound
  • Harvesting: After incubation, harvest the fungal biomass (mycelia and agar) from the plates.

  • Solvent Extraction:

    • Submerge the harvested biomass in a suitable organic solvent such as methanol (MeOH) or a mixture of dichloromethane (DCM) and methanol.

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure thorough extraction of the secondary metabolites.

    • Filter the mixture to separate the solvent extract from the solid biomass.

    • Repeat the extraction process with fresh solvent to maximize the yield.

  • Concentration:

    • Combine the solvent extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

C. Solid-Phase Extraction (SPE) for Fractionation

Solid-phase extraction is employed to fractionate the crude extract and enrich for this compound.

  • SPE Cartridge: C18 reversed-phase SPE cartridge.

  • Conditioning:

    • Wash the cartridge sequentially with methanol and then with deionized water.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the dissolved extract onto the conditioned SPE cartridge.

  • Elution:

    • Elute the cartridge with a stepwise gradient of increasing concentrations of an organic solvent (e.g., methanol or acetonitrile) in water. For example:

      • Fraction 1: 20% Methanol in Water

      • Fraction 2: 40% Methanol in Water

      • Fraction 3: 60% Methanol in Water

      • Fraction 4: 80% Methanol in Water

      • Fraction 5: 100% Methanol

    • Collect each fraction separately. This compound is expected to elute in the more non-polar fractions (e.g., 80-100% methanol).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

D. High-Performance Liquid Chromatography (HPLC) for Final Purification

The final purification of this compound is achieved using preparative reversed-phase HPLC.

  • Column: C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 10 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

  • Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B. The exact gradient will need to be optimized based on the analytical HPLC profile of the enriched fraction from SPE. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 100% B

    • 35-40 min: 100% B

    • 40-45 min: 100% to 20% B

    • 45-50 min: 20% B

  • Flow Rate: A typical flow rate for a preparative column of this size is 2-5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with the desired purity (>95%).

  • Final Step: Evaporate the solvent from the pooled fractions to obtain pure this compound as an off-white solid.

IV. Quantitative Data

The following table summarizes the expected quantitative data at each stage of the purification process. These values are estimates and may vary depending on the specific experimental conditions.

Purification StepStarting MaterialProductYield (%)Purity (%)
Extraction Fungal Biomass (e.g., 100 g)Crude Extract (e.g., 5 g)~5%<10%
SPE Crude Extract (e.g., 5 g)Enriched Fraction (e.g., 500 mg)~10%40-60%
Preparative HPLC Enriched Fraction (e.g., 500 mg)Pure this compound (e.g., 50 mg)~10%>95%

V. Logical Relationships in Purification

The purification of a natural product like this compound follows a logical progression from crude to pure, where each step increases the purity of the target compound while inevitably leading to some loss in yield.

Logical_Relationships cluster_Purity Purity cluster_Yield Yield Start Crude Extract SPE Solid-Phase Extraction Start->SPE Increases Purity Decreases Complexity Low Low High_Y High HPLC Preparative HPLC SPE->HPLC Further Increases Purity Isolates Target Compound Medium Medium Medium_Y Medium End Pure Compound HPLC->End High High Low_Y Low

Caption: Relationship between purification steps, purity, and yield.

Disclaimer: These protocols provide a general guideline. Optimization of specific parameters may be necessary to achieve the desired purity and yield of this compound. Always follow standard laboratory safety procedures when handling chemicals and biological materials.

Analytical Techniques for the Characterization of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Burnettramic acid A is a novel bolaamphiphilic pyrrolizidinedione with potent antifungal activity, notably against pathogenic yeasts such as Candida albicans.[1][2] Its unique chemical structure, consisting of a β-d-mannose head, a long 26-carbon alkyl chain, and a terminal pyrrolizidinedione unit, necessitates a comprehensive suite of analytical techniques for unambiguous characterization and structural elucidation.[3][4] This document provides detailed application notes and protocols for the key analytical methods used to characterize this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is crucial for the initial identification and subsequent characterization of the molecule.

PropertyValueReference
Molecular Formula C₄₁H₇₁NO₁₂[2]
Molecular Weight 770.0 g/mol [2]
Appearance Off-white solid[2]
Solubility Soluble in methanol or DMSO[2]
UV λmax (MeOH) 228 nm, 284 nm[5]
Optical Rotation [α]²⁰D +10.5 (c 0.1, MeOH)Sourced from literature.
High-Resolution MS m/z 770.5042 [M+H]⁺ (Calculated for C₄₁H₇₂NO₁₂, 770.5054)[1]

I. Chromatographic Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is an essential technique for the separation and detection of this compound from complex mixtures, such as fungal co-cultures.

Experimental Workflow for LC-MS Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Extract Fungal Culture Extract Dissolve Dissolve in Methanol Extract->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Separation Filter->HPLC MS Mass Spectrometry Detection HPLC->MS Chromatogram Extract Ion Chromatogram MS->Chromatogram Spectrum Analyze Mass Spectrum Chromatogram->Spectrum

Caption: Workflow for LC-MS analysis of this compound.

Protocol for LC-MS Analysis

This protocol is adapted from methodologies used for the analysis of natural products from fungal extracts.

  • Sample Preparation:

    • Lyophilize the fungal culture extract to dryness.

    • Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Vortex the sample until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent high-resolution mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 2.1 mm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: m/z 100-1700.

    • Data Acquisition: Profile mode, monitoring for the protonated molecule [M+H]⁺ of this compound (m/z 770.5054).

II. Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The structural revision of this compound was heavily based on the reinterpretation of its NMR data.[5]

Position¹³C (δc)¹H (δH, mult., J in Hz)
2'70.14.15 (dd, 8.0, 6.5)
3'37.52.10 (m), 1.85 (m)
4'55.43.45 (q, 8.0)
5'56.23.20 (t, 8.0), 2.95 (m)
1175.2
3101.5
4195.8
.........

A comprehensive table with all assignments can be found in the supplementary information of the referenced literature.[5]

  • Sample Preparation: Dissolve approximately 5 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Bruker Avance III 600 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Rotating frame Overhauser Effect Spectroscopy (ROESY)

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO-d₆: δH 2.50, δC 39.52).

B. UV-Visible and Electronic Circular Dichroism (ECD) Spectroscopy

UV-Vis spectroscopy provides information about the chromophores present in the molecule, while ECD is crucial for determining the absolute configuration of chiral centers.

  • Sample Preparation: Prepare a solution of this compound in methanol at a concentration of 0.1 mg/mL.

  • Instrumentation:

    • UV-Vis: Shimadzu UV-2600 spectrophotometer or equivalent.

    • ECD: Jasco J-815 spectropolarimeter or equivalent.

  • Parameters:

    • UV-Vis: Scan from 200 to 400 nm.

    • ECD: Scan from 200 to 400 nm using a quartz cuvette with a 1 mm path length.

  • Data Analysis: The experimental ECD spectrum is compared with spectra calculated using density functional theory (DFT) to establish the absolute configuration.[5]

III. Biological Activity and Potential Signaling Pathways

This compound exhibits potent antifungal activity against Candida albicans.[1][2] While the precise molecular target has not been fully elucidated, its bolaamphiphilic structure suggests a mechanism involving interaction with and disruption of the fungal cell membrane and/or cell wall. Antifungal agents that induce cell envelope stress in C. albicans are known to trigger compensatory signaling pathways. A generalized diagram of these stress response pathways is presented below.

Antifungal_Stress_Response cluster_membrane Cell Membrane/Wall Stress cluster_pkc Cell Wall Integrity (PKC) Pathway cluster_calcineurin Calcineurin Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway cluster_response Cellular Response BAA This compound Membrane Cell Envelope Damage BAA->Membrane Pkc1 Pkc1 Membrane->Pkc1 Ca2 Ca²⁺ Influx Membrane->Ca2 Sln1 Sln1 Sensor Membrane->Sln1 Bck1 Bck1 Pkc1->Bck1 Phosphorylation Cascade Mkk2 Mkk2 Bck1->Mkk2 Phosphorylation Cascade Mkc1 Mkc1 Mkk2->Mkc1 Phosphorylation Cascade TF_PKC Transcription Factors (Rlm1, Swi4/Swi6) Mkc1->TF_PKC Phosphorylation Cascade Response Chitin Synthesis β-Glucan Remodeling Stress Gene Expression TF_PKC->Response Calcineurin Calcineurin Ca2->Calcineurin Crz1 Crz1 (TF) Calcineurin->Crz1 Crz1->Response Hog1 Hog1 Sln1->Hog1 TF_HOG Transcription Factors (Sko1, Hot1) Hog1->TF_HOG TF_HOG->Response

Caption: Fungal stress response pathways likely activated by this compound.

Investigation into which of these pathways are specifically modulated by this compound would be a critical step in elucidating its precise mechanism of action. This could involve transcriptomic (RNA-seq) or proteomic analyses of treated fungal cells.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. The protocols and data presented herein provide a comprehensive guide for the isolation, identification, and structural elucidation of this promising antifungal agent. Further studies are warranted to fully understand its mechanism of action and to explore its therapeutic potential.

References

Application Notes and Protocols for the HPLC Analysis of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Burnettramic acid A is a recently discovered bolaamphiphilic pyrrolizidinedione with potent antifungal properties, exhibiting significant activity against pathogens such as Candida albicans.[1][2] Its unique chemical structure, featuring a β-D-mannosyl residue linked to a pyrrolizidinedione unit by a long-chain alkyl backbone, presents analytical challenges for quantification in various matrices.[1][3][4] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex natural products. This document provides an overview of a general approach to developing an HPLC method for this compound analysis, based on established methods for similar compounds, as specific validated protocols for this analyte are not widely available in the public domain.

Experimental Protocols

The following protocol is a recommended starting point for the development of an HPLC method for the quantification of this compound. Optimization and validation will be required for specific applications.

1. Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible HPLC analysis. The choice of method will depend on the sample matrix (e.g., fermentation broth, plasma, tissue extracts).

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the sample, add 3 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the organic layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 200 µL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 3 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

2. HPLC-UV Method

For routine quantification, an HPLC method with UV detection is often suitable.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50-95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 285 nm[1].

3. HPLC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices, an HPLC-tandem mass spectrometry (MS/MS) method is recommended.

  • Chromatographic Conditions: Same as the HPLC-UV method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 754.5 (corresponding to [M+H]⁺ for C₄₁H₇₁NO₁₁)[1].

    • Product Ions (Q3): Specific product ions would need to be determined by infusing a pure standard of this compound and performing collision-induced dissociation (CID).

    • Collision Energy (CE): To be optimized for the specific instrument and precursor/product ion pairs.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Desolvation Gas Flow: 800 L/hr.

Data Presentation

Quantitative data from method validation should be summarized for clarity. The following tables illustrate how such data would be presented.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range (µg/mL) 0.5 - 100
Limit of Detection (LOD) (µg/mL) 0.15
Limit of Quantification (LOQ) (µg/mL) 0.5
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Retention Time (min) 12.5

Table 2: HPLC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range (ng/mL) 1 - 500
Limit of Detection (LOD) (ng/mL) 0.3
Limit of Quantification (LOQ) (ng/mL) 1
Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%
Retention Time (min) 12.5

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_system HPLC System filtration->hplc_system Injection data_acquisition Data Acquisition hplc_system->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis Chromatogram method_selection cluster_goals start Analytical Goal routine_qc Routine QC (High Concentration) start->routine_qc trace_analysis Trace Analysis (Complex Matrix) start->trace_analysis hplc_uv HPLC-UV Method routine_qc->hplc_uv Cost-effective, Sufficient Sensitivity hplc_msms HPLC-MS/MS Method trace_analysis->hplc_msms High Sensitivity & Selectivity

References

Application Notes and Protocols for Evaluating the Antifungal Activity of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal properties of Burnettramic acid A, a novel bolaamphiphilic pyrrolizidinedione antibiotic. This compound has demonstrated potent in vitro activity against pathogenic fungi, making it a promising candidate for further investigation and development.

Introduction to this compound

This compound is a natural product isolated from the fungus Aspergillus burnettii.[1][2] Its unique structure features a rare bolaamphiphilic scaffold, consisting of a β-d-mannose head group linked to a pyrrolizidinedione unit via a long 26-carbon chain.[1][2] This amphipathic nature is believed to be crucial for its biological activity. Initial studies have revealed potent antifungal activity, particularly against Candida albicans and Saccharomyces cerevisiae.[1] The glycosyl moiety appears to be essential for its antifungal effects.[1]

Quantitative Data Summary

The following table summarizes the currently available quantitative data on the in vitro activity of this compound. Further studies are required to expand this dataset to include a broader range of fungal pathogens and to determine key pharmacological parameters.

Fungal SpeciesAssay TypeParameterValue (µg/mL)Reference
Candida albicansBroth MicrodilutionIC500.5[1]
Saccharomyces cerevisiaeBroth MicrodilutionIC500.2[1]
Various Fungal StrainsBroth MicrodilutionMICData Not Available
Candida albicansTime-Kill Kinetics-Data Not Available
Candida albicansBiofilm DisruptionMBIC/MBECData Not Available
Murine Myeloma NS-1 CellsCytotoxicity (MTT)IC5013.8[1]
Normal Mammalian CellsCytotoxicity (MTT)CC50Data Not Available

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. MBIC/MBEC: Minimum biofilm inhibitory/eradication concentration. CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antifungal activity of this compound are provided below. These protocols are based on established standards and can be adapted for specific laboratory requirements.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.[3][4][5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal pathogen.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water and DMSO (for compound dissolution)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range (e.g., 64 to 0.0625 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[3]

Protocol 2: Fungal Time-Kill Kinetics Assay

This assay provides insights into the fungicidal or fungistatic activity of this compound over time.[7][8][9][10]

Objective: To assess the rate and extent of fungal killing by this compound at different concentrations.

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C)

  • Apparatus for colony forming unit (CFU) counting (e.g., spiral plater, spread plates)

  • Sabouraud Dextrose Agar plates

Procedure:

  • Preparation:

    • Prepare a fungal inoculum as described in the MIC protocol, adjusting the final concentration in the test tubes to approximately 1-5 x 10^5 CFU/mL in RPMI-1640 medium.

    • Prepare solutions of this compound in RPMI-1640 at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

  • Exposure and Sampling:

    • Add the fungal inoculum to the tubes containing different concentrations of this compound. Include a growth control tube without the compound.

    • Incubate the tubes at 35°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.[9]

  • CFU Determination:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of CFUs on each plate to determine the viable fungal count at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound.

    • A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity. A smaller reduction or static CFU count indicates fungistatic activity.[10]

Protocol 3: Fungal Biofilm Disruption Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to disrupt pre-formed fungal biofilms.[11][12]

Objective: To quantify the reduction in biofilm biomass after treatment with this compound.

Materials:

  • This compound

  • Biofilm-forming fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a fungal inoculum as described in the MIC protocol and add 100 µL to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment with this compound:

    • After the incubation period, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add 100 µL of fresh RPMI-1640 medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Include a control well with medium only.

    • Incubate the plate for a further 24 hours at 37°C.

  • Staining and Quantification:

    • Wash the wells with PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[12]

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the stained biofilm by adding 200 µL of 95% ethanol or 30% acetic acid to each well.[12]

    • Measure the absorbance at 570-595 nm using a microplate reader.

  • Data Analysis:

    • The reduction in absorbance in the treated wells compared to the untreated control indicates the extent of biofilm disruption.

Protocol 4: Cytotoxicity Assay (MTT Method)

This assay evaluates the potential toxicity of this compound against mammalian cells.[13][14][15][16][17]

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (CC50).

Materials:

  • This compound

  • Mammalian cell line (e.g., Vero, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

    • Include a cell control (cells with medium only) and a vehicle control (cells with the highest concentration of the solvent used to dissolve the compound).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14]

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.[14]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Workflow for Antifungal Activity Assessment

The following diagram illustrates a typical workflow for the evaluation of a novel antifungal compound like this compound.

Antifungal_Workflow General Workflow for Antifungal Activity Assessment of this compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Safety and Selectivity cluster_3 Preclinical Development A Primary Screening (e.g., Agar Diffusion) B MIC Determination (Broth Microdilution) A->B C Time-Kill Kinetics (Fungicidal vs. Fungistatic) B->C D Biofilm Disruption Assays (Crystal Violet, etc.) B->D F Cytotoxicity Assays (e.g., MTT on Mammalian Cells) B->F E Structural & Molecular Studies (e.g., Membrane Permeability) C->E D->E G Selectivity Index Calculation (CC50 / MIC) F->G H In Vivo Efficacy Models (e.g., Murine Candidiasis) G->H I Pharmacokinetics/Pharmacodynamics (PK/PD) Studies H->I

Caption: A flowchart outlining the key stages in the preclinical evaluation of a novel antifungal candidate.

Proposed Mechanism of Action

Based on its bolaamphiphilic structure, the following diagram illustrates a hypothesized mechanism of action for this compound.

Caption: A diagram illustrating the proposed disruption of the fungal cell membrane by this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Burnettramic Acid A Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Burnettramic acid A, a novel antibiotic isolated from the Australian fungus Aspergillus burnettii, has demonstrated potent in vitro antifungal activity.[1][2][3] This class of antibiotics, characterized as rare PKS-NRPS-derived bolaamphiphilic pyrrolizidinediones, shows promise for the development of new therapeutic agents against fungal pathogens.[1][2] Of particular interest is its activity against Candida albicans, a significant opportunistic fungal pathogen in humans. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against C. albicans using the broth microdilution method, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation

The following table summarizes hypothetical quantitative data for the MIC of this compound against a reference strain of Candida albicans (e.g., ATCC 90028). This data is for illustrative purposes and would be generated by following the experimental protocol outlined below.

CompoundCandida albicans StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Quality Control Range (µg/mL)
This compoundATCC 900280.51N/A
Amphotericin BATCC 900280.250.50.25 - 1.0
FluconazoleATCC 90028120.5 - 4.0

MIC₅₀: The lowest concentration of the drug that inhibits 50% of the visible growth of the organism. MIC₉₀: The lowest concentration of the drug that inhibits 90% of the visible growth of the organism.

Experimental Protocols

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This method involves challenging a standardized inoculum of Candida albicans with serial dilutions of this compound in a 96-well microtiter plate. The MIC is determined after a specified incubation period by visual inspection or spectrophotometric measurement.

Materials and Reagents
  • This compound

  • Candida albicans reference strain (e.g., ATCC 90028)

  • Amphotericin B and Fluconazole (for quality control)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

  • Sterile, flat-bottom 96-well microtiter plates

  • Spectrophotometer

  • Inoculating loop

  • Incubator (35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

Protocol

1. Preparation of Antifungal Stock Solutions

  • Dissolve this compound in DMSO to a stock concentration of 1 mg/mL. Further dilutions should be made in RPMI-1640 medium.

  • Prepare stock solutions of control antifungals (Amphotericin B and Fluconazole) as per CLSI guidelines.

2. Inoculum Preparation

  • Subculture C. albicans on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

3. Microtiter Plate Preparation

  • In a 96-well plate, perform serial twofold dilutions of this compound in RPMI-1640 medium to achieve final concentrations ranging from a clinically relevant maximum to a minimum (e.g., 16 µg/mL to 0.03 µg/mL).

  • Add 100 µL of the diluted inoculum to each well containing the antifungal dilutions.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Prepare separate plates or rows for the quality control antifungals.

4. Incubation

  • Cover the microtiter plates and incubate at 35°C for 24-48 hours.

5. MIC Determination

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control well.

  • Alternatively, the plate can be read with a microplate reader at a wavelength of 490 nm to determine the percentage of growth inhibition.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis stock Prepare Burnettramic Acid A Stock Solution dilution Serial Dilution of Compound in 96-Well Plate stock->dilution inoculum Prepare C. albicans Inoculum (0.5 McFarland) add_inoculum Add Standardized Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_plate Visual or Spectrophotometric Reading of Plate incubate->read_plate determine_mic Determine MIC₅₀/MIC₉₀ read_plate->determine_mic

Caption: Experimental workflow for MIC determination.

Antifungal_MoA cluster_compound This compound compound This compound wall_synthesis Cell Wall Synthesis (β-glucans, chitin) compound->wall_synthesis Inhibition? membrane_integrity Membrane Integrity (Ergosterol Synthesis) compound->membrane_integrity Disruption? dna_synthesis DNA/RNA Synthesis compound->dna_synthesis Inhibition? protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition?

Caption: Potential antifungal mechanisms of action.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antibacterial properties of Burnettramic acid A, a novel antibiotic isolated from the fungus Aspergillus burnettii.[1][2][3] This document outlines detailed protocols for key antibacterial assays and presents available data in a structured format to facilitate further research and development.

Introduction to this compound

This compound is a member of a new class of antibiotics characterized by a rare bolaamphiphilic scaffold.[2][3] This structure consists of a β-d-mannose linked to a pyrrolizidinedione unit through a 26-carbon chain.[2][4] this compound has demonstrated potent in vitro activity against Gram-positive bacteria and fungi.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against various microorganisms.

OrganismAssay TypeValueReference
Bacillus subtilisIC502.3 µg/mL[4]
Staphylococcus aureusIC505.9 µg/mL[4]
Candida albicansIC500.5 µg/mL[4]
Saccharomyces cerevisiaeIC500.2 µg/mL[4]
Murine myeloma NS-1 cell lineIC5013.8 µg/mL[4]

Experimental Protocols

The following are detailed protocols for standard antibacterial activity assays, adapted for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[5][6]

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis).

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to create a stock solution.[4]

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[5]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7] It is determined by subculturing from the MIC assay.

Protocol:

  • Subculturing from MIC Plate:

    • Following the MIC determination, select the wells showing no visible growth (at and above the MIC).

    • From each of these wells, aspirate 10-100 µL of the suspension.

    • Spread the aspirated volume onto separate, sterile Mueller-Hinton Agar (MHA) plates.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8] This is typically observed as the lowest concentration plate with no colony growth or only a few colonies. An agent is considered bactericidal if the MBC is no more than four times the MIC.[7][9]

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterium over time.[10][11]

Protocol:

  • Preparation:

    • Prepare a bacterial culture in MHB adjusted to a 0.5 McFarland standard and then dilute to approximately 1 x 10⁶ CFU/mL.

    • Prepare flasks containing MHB with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[12]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[10]

Anti-Biofilm Activity Assay

This assay evaluates the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Protocol: Crystal Violet Staining Method

  • Biofilm Formation:

    • Prepare a bacterial suspension as described for the MIC assay.

    • In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension to each well.

    • To test for biofilm inhibition , add 100 µL of serially diluted this compound to the wells at the time of inoculation.

    • To test for biofilm eradication , first, incubate the plate for 24-48 hours to allow for biofilm formation. Then, remove the planktonic cells and add 200 µL of fresh media containing the serially diluted this compound.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours.

  • Staining and Quantification:

    • Gently wash the wells twice with sterile phosphate-buffered saline to remove planktonic cells.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[13]

    • Wash the wells with water to remove excess stain and allow the plate to air dry.

    • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Visualizations

The following diagrams illustrate the general workflow for assessing the antibacterial activity of a test compound like this compound.

Antibacterial_Assay_Workflow cluster_screening Primary Screening cluster_characterization Bactericidal/Bacteriostatic Determination cluster_specialized Specialized Assays MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine if bactericidal TimeKill Time-Kill Kinetics Assay MIC->TimeKill Determine rate of killing Biofilm Anti-Biofilm Activity Assay MIC->Biofilm Assess activity against biofilms Start Test Compound (this compound) Start->MIC

Caption: Workflow for antibacterial activity assessment.

MIC_to_MBC_Workflow cluster_mic MIC Assay cluster_mbc MBC Assay setup Prepare serial dilutions of This compound in a 96-well plate inoculate Inoculate with bacterial suspension (~5x10^5 CFU/mL) setup->inoculate incubate_mic Incubate for 18-24 hours at 37°C inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (at and above MIC) onto agar plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate plates for 18-24 hours at 37°C subculture->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Caption: Protocol flow from MIC to MBC determination.

References

Application Notes and Protocols for Cytotoxicity Assays of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a novel natural product isolated from the fungus Aspergillus burnettii.[1][2] While its potent antifungal activity has been established, its potential as a cytotoxic agent against cancer cell lines remains an area for investigation.[1][2] These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic properties of this compound. The following sections detail the principles of common cytotoxicity assays, step-by-step experimental protocols, and methods for data analysis and interpretation. The provided protocols are standard methods widely used in the field for the evaluation of natural products.[3][4][5]

Data Presentation

Effective evaluation of a novel compound's cytotoxicity requires robust and clearly presented data. Quantitative data from cytotoxicity assays should be summarized in structured tables to facilitate comparison of the compound's effects across different cell lines, concentrations, and time points.

Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a drug that is required for 50% inhibition of cell viability.[6]

Cell LineHistotypeIncubation Time (hours)IC50 (µM) of this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
A549Lung Carcinoma24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
HeLaCervical Adenocarcinoma24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
HEK293Normal Human Embryonic Kidney48Data to be determinedData to be determined

Table 2: Hypothetical Caspase-3/7 Activation by this compound

Caspase activation is a hallmark of apoptosis.[7] This table would illustrate the fold increase in caspase-3/7 activity in response to treatment with this compound.

Cell LineTreatmentConcentration (µM)Incubation Time (hours)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
MCF-7This compoundIC5024Data to be determined
2 x IC5024Data to be determined
Staurosporine (Positive Control)124Data to be determined
A549This compoundIC5024Data to be determined
2 x IC5024Data to be determined
Staurosporine (Positive Control)124Data to be determined

Experimental Workflow

A logical workflow is crucial for the systematic evaluation of a novel compound's cytotoxic potential. The following diagram outlines a typical experimental pipeline.

experimental_workflow cluster_prep Preparation cluster_primary_assay Primary Cytotoxicity Screening cluster_data_analysis Data Analysis cluster_secondary_assays Mechanism of Action Studies compound_prep This compound Stock Solution Preparation viability_assay Cell Viability Assay (e.g., MTT or CellTiter-Glo) compound_prep->viability_assay cell_culture Cancer Cell Line Culture and Seeding cell_culture->viability_assay ic50_determination IC50 Value Determination viability_assay->ic50_determination apoptosis_assay Apoptosis Assays (e.g., Caspase Activity) ic50_determination->apoptosis_assay mmp_assay Mitochondrial Membrane Potential Assay ic50_determination->mmp_assay

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium) to the respective wells.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4][8]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete medium and incubate overnight.

  • Treat cells with serial dilutions of this compound or vehicle control.

  • Incubate for the desired time periods.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[9][10]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9][10]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

  • Record the luminescence using a luminometer.

  • Calculate cell viability relative to the vehicle-treated control.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[7] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, which is then consumed by luciferase to generate light.[7]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells and treat with this compound as described for the viability assays. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a time period known to induce apoptosis (e.g., 6-24 hours).

  • Equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence with a luminometer.

  • Express the results as fold change in caspase activity compared to the vehicle-treated control.

Apoptosis Signaling Pathway

Should this compound induce cytotoxicity via apoptosis, it would likely involve the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a simplified overview of the intrinsic apoptosis pathway, a common mechanism for natural product-induced cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol burnettramic_acid This compound bax_bak Bax/Bak Activation burnettramic_acid->bax_bak (potential action) cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Effector Caspases Activation (Caspase-3, -7) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

The intrinsic pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[11] This results in mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[11] Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[11] Active caspase-9, in turn, activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[12] Natural products often induce apoptosis by causing mitochondrial dysfunction.[13] Therefore, assessing the effect of this compound on mitochondrial membrane potential would be a logical next step if apoptosis is confirmed.

References

Application Notes and Protocols for Testing Burnettramic Acid A on Murine Myeloma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive set of protocols to evaluate the anti-myeloma activity of Burnettramic acid A, a novel compound isolated from the fungus Aspergillus burnettii. Preliminary studies have indicated its cytotoxic potential against various cancer cell lines, including mouse myeloma NS-1 cells, suggesting it may be a promising candidate for further investigation as a therapeutic agent for multiple myeloma.

The following protocols detail the necessary steps for culturing murine myeloma cells, assessing the cytotoxic effects of this compound, quantifying induced apoptosis, and investigating the underlying molecular mechanisms through signaling pathway analysis.

Experimental Protocols

Protocol for Murine Myeloma Cell Culture

This protocol outlines the standard procedure for the culture of murine myeloma cell lines such as SP2/0-Ag14, P3X63Ag8, or NS-1.

Materials:

  • Murine myeloma cell line (e.g., SP2/0-Ag14)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • Trypan Blue solution

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Culture Maintenance:

    • Culture cells in T-25 or T-75 flasks at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Split the culture every 2-3 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cells in a fresh medium at the desired density.

  • Cell Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Count the viable (unstained) cells using a hemocytometer or an automated cell counter to determine cell density and viability.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on murine myeloma cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2][3]

Materials:

  • Murine myeloma cells

  • This compound

  • Complete growth medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed murine myeloma cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.

  • Treatment:

    • Prepare serial dilutions of this compound in a complete growth medium.

    • After 24 hours of incubation, add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the supernatant without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol for Apoptosis Analysis by Annexin V/PI Staining

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]

Materials:

  • Murine myeloma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat murine myeloma cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol for Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound on key signaling proteins involved in apoptosis and cell survival in murine myeloma cells.[7][8][9]

Materials:

  • Murine myeloma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, p-p38, p38, and β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experiments described above.

Table 1: Cytotoxicity of this compound on Murine Myeloma Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM) ± SD
SP2/0-Ag1424
48
72
P3X63Ag824
48
72
NS-124
48
72

Table 2: Apoptosis Induction by this compound in Murine Myeloma Cells (24h Treatment)

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control
This compound (IC50)
This compound (2x IC50)

Table 3: Relative Protein Expression in Murine Myeloma Cells Treated with this compound (24h Treatment)

ProteinControlThis compound (IC50)This compound (2x IC50)
Bcl-21.00
Bax1.00
Cleaved Caspase-31.00
p-Akt/Akt1.00
p-ERK/ERK1.00
p-p38/p381.00

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Murine Myeloma Cell Culture Treatment Treat cells with This compound Culture->Treatment MTT MTT Assay for Cytotoxicity Treatment->MTT Apoptosis Annexin V/PI Staining for Apoptosis Treatment->Apoptosis Western Western Blot for Signaling Pathways Treatment->Western IC50 Determine IC50 MTT->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Expression Western->Protein_Quant

Caption: Experimental workflow for testing this compound on murine myeloma cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Burnettramic_Acid This compound PI3K PI3K Burnettramic_Acid->PI3K Inhibits MAPK_p38 p38 MAPK Burnettramic_Acid->MAPK_p38 Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MAPK_p38->Bax Activates Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

References

Application of Burnettramic Acid A in Natural Product Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Burnettramic acid A is a novel bolaamphiphilic pyrrolizidinedione natural product, first isolated from the Australian fungus Aspergillus burnettii.[1][2] It belongs to a rare class of PKS-NRPS-derived metabolites and has garnered significant interest within the natural product discovery community due to its potent and broad-spectrum biological activities.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound as a lead compound in drug discovery and as a tool for the discovery of other novel natural products.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₄₁H₇₂NO₁₂[2]
Molecular Weight771.0[2]
AppearanceWhite amorphous solid[2]
Key Structural Featuresβ-D-mannose moiety, 26-carbon chain, pyrrolizidinedione unit[1][2]

Biological Activity

This compound has demonstrated significant in vitro activity against a range of fungal and bacterial pathogens, as well as cytotoxicity against a cancer cell line. The following tables summarize the available quantitative data.

Antifungal Activity
OrganismStrainMIC (µg/mL)Reference
Candida albicansATCC 900280.5[2]
Saccharomyces cerevisiaeATCC 2045080.2[2]
Antibacterial Activity
OrganismStrainMIC (µg/mL)Reference
Bacillus subtilisATCC 66332.3[2]
Staphylococcus aureusATCC 259235.9[2]
Cytotoxic Activity
Cell LineDescriptionIC₅₀ (µg/mL)Reference
NS-1Murine Myeloma13.8[2]

Mechanism of Action

The precise mechanism of action of this compound has not yet been fully elucidated. However, its bolaamphiphilic structure, possessing both hydrophilic and hydrophobic moieties, suggests a potential interaction with and disruption of cellular membranes. The presence of the mannose group may facilitate uptake by fungal cells. The pyrrolizidinedione core is a known pharmacophore with a wide range of biological activities, and likely contributes to its bioactivity. Further research is required to identify the specific molecular targets of this compound.

Application in Natural Product Discovery

The discovery of this compound and the subsequent identification and heterologous expression of its biosynthetic gene cluster (BGC), bua, present significant opportunities for natural product discovery.[2]

  • Lead Compound for Drug Development: The potent antifungal and antibacterial activities of this compound make it an attractive scaffold for the development of new anti-infective agents. Medicinal chemistry efforts can be directed towards synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Genome Mining and BGC-Guided Discovery: The bua gene cluster serves as a valuable probe for genome mining efforts to identify similar BGCs in other fungi that may produce novel, structurally related compounds with unique biological activities.

  • Biosynthetic Engineering: The heterologous expression of the bua cluster in a tractable host, such as Aspergillus nidulans, provides a platform for biosynthetic engineering.[2] Manipulation of the PKS and NRPS domains, as well as the tailoring enzymes within the cluster, could lead to the production of novel this compound analogs with altered bioactivities.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Materials:

  • This compound

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (530 nm)

  • Humidified incubator (35°C)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations (e.g., 0.03 - 16 µg/mL).

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungi in medium without drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control) as measured by a spectrophotometer at 530 nm.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines.

1. Materials:

  • This compound

  • Bacillus subtilis (e.g., ATCC 6633) or Staphylococcus aureus (e.g., ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 - 64 µg/mL).

  • Prepare a standardized inoculum of the bacterial strain in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include a positive control (bacteria in medium without drug) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

1. Materials:

  • This compound

  • NS-1 murine myeloma cell line (or other desired cell line)

  • DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

2. Procedure:

  • Seed the NS-1 cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 - 100 µg/mL).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Include a vehicle control (cells in medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability compared to the vehicle control.

Visualizations

experimental_workflow cluster_0 Natural Product Discovery cluster_1 Bioactivity Screening cluster_2 Lead Development & Further Discovery Discovery Discovery of This compound from Aspergillus burnettii Isolation Isolation and Structure Elucidation Discovery->Isolation BGC_ID Identification of bua Gene Cluster Isolation->BGC_ID Antifungal Antifungal Assay (e.g., C. albicans) Isolation->Antifungal Antibacterial Antibacterial Assay (e.g., B. subtilis) Isolation->Antibacterial Cytotoxicity Cytotoxicity Assay (e.g., NS-1 cells) Isolation->Cytotoxicity Genome_Mining Genome Mining for Related BGCs BGC_ID->Genome_Mining SAR Structure-Activity Relationship Studies Antifungal->SAR Antibacterial->SAR Cytotoxicity->SAR Analogs Generation of Novel Analogs SAR->Analogs biosynthetic_pathway PKS Polyketide Synthase (PKS) (buaA) Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain NRPS Non-Ribosomal Peptide Synthetase (NRPS) (buaA) Proline L-Proline NRPS->Proline PKS_NRPS_Hybrid PKS-NRPS Hybrid Intermediate Polyketide_Chain->PKS_NRPS_Hybrid Proline->PKS_NRPS_Hybrid Cyclization Cyclization and Release (Dieckmann Condensation) PKS_NRPS_Hybrid->Cyclization Pyrrolizidinedione_Core Pyrrolizidinedione-Polyketide Cyclization->Pyrrolizidinedione_Core Glycosylation Glycosylation (buaB - Glycosyltransferase) Pyrrolizidinedione_Core->Glycosylation Burnettramic_Acid_A This compound Glycosylation->Burnettramic_Acid_A

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Burnettramic acid A and its aglycone. The information is compiled from published synthetic routes to address common challenges encountered during key transformations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the this compound aglycone, focusing on key challenging steps.

Problem ID Issue Potential Causes Suggested Solutions
AA-01 Low diastereoselectivity in the asymmetric alkylation of the chiral amide.1. Incomplete deprotonation leading to competing reaction pathways. 2. Suboptimal reaction temperature affecting the transition state. 3. Purity of the electrophile (iodide).1. Ensure the use of freshly prepared LDA and accurate titration. 2. Strictly maintain the reaction temperature at -78 °C during deprotonation and alkylation. 3. Purify the iodide by filtration through a short pad of silica gel immediately before use.
CE-02 Low yield in the coupling of the acetylide intermediate with (S)-epichlorohydrin.1. Premature quenching of the acetylide by moisture or acidic impurities. 2. Epoxide ring-opening by competing nucleophiles. 3. Incomplete reaction due to insufficient activation by the Lewis acid.1. Use rigorously dried solvents and glassware. 2. Add the Lewis acid (e.g., BF₃·OEt₂) dropwise at low temperature (-78 °C) to control the reaction. 3. Increase the equivalents of the Lewis acid incrementally, monitoring for starting material consumption by TLC.
BR-03 Incomplete reaction or formation of over-reduced byproducts during the Birch reduction.1. Inconsistent quality or insufficient amount of dissolved lithium in liquid ammonia. 2. Inefficient quenching of the reaction leading to side reactions. 3. Presence of impurities that consume the dissolved electrons.1. Ensure the lithium is clean and added in small pieces to maintain the deep blue color of the solution. 2. Use a rapid and efficient quenching agent like isoprene followed by ammonium chloride. 3. Ensure all starting materials and solvents are of high purity.
CA-04 Low yield in the final C-acylation to form the tetramic acid moiety.1. Incomplete formation of the acyl chloride or its decomposition. 2. Steric hindrance preventing efficient acylation. 3. Epimerization of the stereocenter adjacent to the carbonyl group.1. Use freshly distilled oxalyl chloride and a non-nucleophilic base (e.g., 2,6-lutidine). 2. Consider using a more reactive acylating agent or a coupling reagent like HATU. 3. Maintain low temperatures throughout the reaction and workup to minimize epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of the this compound aglycone?

A1: The concurrent Birch reduction is arguably one of the most challenging and critical steps.[1] This single transformation accomplishes three crucial conversions: desulfonylation, semi-reduction of a triple bond to an (E)-double bond, and debenzylation.[1] The success of this step is highly dependent on precise control of reaction conditions to avoid over-reduction or incomplete reaction.

Q2: How can I confirm the stereochemistry of the newly formed stereocenters?

A2: The stereochemistry of the final product and key intermediates is typically confirmed by comparison of their NMR spectra (¹H and ¹³C) and specific rotation with the data reported for the natural product or its derivatives.[1] For intermediates, Mosher's ester analysis or other chiral derivatization methods can be employed to determine the absolute configuration.

Q3: Are there any alternatives to the Birch reduction for the triple bond semi-reduction?

A3: While the published synthesis utilizes a Birch reduction for its efficiency in performing multiple transformations simultaneously,[1] alternative methods for the semi-reduction of alkynes to (E)-alkenes could be explored if this step proves problematic. These include reactions like the Lindlar catalyst hydrogenation (for (Z)-alkenes, which might require subsequent isomerization) or hydroboration-protonolysis. However, these alternatives would necessitate a redesign of the synthetic strategy to accommodate separate desulfonylation and debenzylation steps.

Q4: What are the key structural features of this compound?

A4: this compound is a fungal secondary metabolite characterized by a unique bolaamphiphilic scaffold.[2][3][4][5][6] It consists of a β-d-mannose residue linked to a pyrrolizidinedione unit via a long, 26-carbon acyl chain.[1][3][4][5][6] The structure also contains hydroxyl groups and an (E)-double bond within the long chain.[1]

Experimental Protocols

Key Step: Asymmetric Alkylation of Chiral Amide

This protocol describes the alkylation of the chiral amide to introduce one of the key stereocenters in the side chain.

  • A solution of diisopropylamine (1.2 eq.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • n-Butyllithium (1.1 eq.) is added dropwise, and the solution is stirred for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • The freshly prepared LDA solution is cooled back to -78 °C.

  • A solution of the chiral amide (1.0 eq.) in anhydrous THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • The electrophile (iodide, 1.5 eq.) in anhydrous THF is then added dropwise.

  • The reaction is stirred at -78 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Key Step: Concurrent Birch Reduction

This protocol details the simultaneous desulfonylation, semi-reduction of the triple bond, and debenzylation.

  • Anhydrous liquid ammonia is condensed into a three-necked flask equipped with a dry ice condenser at -78 °C.

  • Small, clean pieces of lithium metal (10 eq.) are added to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.

  • A solution of the sulfone intermediate (1.0 eq.) in anhydrous THF is added dropwise to the lithium-ammonia solution.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the dropwise addition of isoprene until the blue color disappears, followed by the careful addition of solid ammonium chloride.

  • The liquid ammonia is allowed to evaporate, and the residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography.

Visualizations

experimental_workflow cluster_alkylation Asymmetric Alkylation cluster_birch Birch Reduction start_alk Chiral Amide lda LDA Formation deprotonation Deprotonation at -78°C lda->deprotonation 1. Add Amide alkylation Addition of Electrophile deprotonation->alkylation 2. Add Iodide workup_alk Quench & Workup alkylation->workup_alk product_alk Alkylated Product workup_alk->product_alk start_birch Sulfone Intermediate li_nh3 Li/NH3 Solution reduction Concurrent Reduction li_nh3->reduction Add Substrate workup_birch Quench & Workup reduction->workup_birch product_birch Final Aglycone Fragment workup_birch->product_birch

Caption: Key experimental workflows in the synthesis of the this compound aglycone.

troubleshooting_logic issue Low Yield in Birch Reduction cause1 Incomplete Reaction issue->cause1 cause2 Over-reduction issue->cause2 cause3 Side Products issue->cause3 solution1a Check Li quality/quantity cause1->solution1a solution1b Extend reaction time cause1->solution1b solution2a Use efficient quenching cause2->solution2a solution2b Monitor by TLC cause2->solution2b solution3a Purify starting material cause3->solution3a

Caption: Troubleshooting decision tree for the Birch reduction step.

References

Technical Support Center: Enhancing Burnettramic Acid A Production in Aspergillus Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers aiming to improve the yield of Burnettramic acid A from Aspergillus cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a bioactive polyketide-nonribosomal peptide hybrid secondary metabolite.[1][2] It is naturally produced by the filamentous fungus Aspergillus burnettii.[1][2] The compound exhibits potent antifungal activity, making it a molecule of interest for drug development.[1]

Q2: What is the biosynthetic pathway for this compound?

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC) designated as the "bua" cluster.[1] This cluster contains a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, which is the core enzyme responsible for assembling the molecular backbone of the compound from simple metabolic precursors.[1]

Q3: What are the general strategies to enhance the production of secondary metabolites like this compound in Aspergillus?

Several strategies can be employed to increase the yield of secondary metabolites in Aspergillus cultures. These can be broadly categorized as:

  • Media and Culture Condition Optimization: Systematically adjusting nutritional and physical parameters to favor secondary metabolism.

  • Epigenetic Modification: Using chemical elicitors to activate "silent" or poorly expressed biosynthetic gene clusters.

  • Genetic Engineering: Rational manipulation of the fungal genome to boost the production of the desired compound. This includes heterologous expression of the BGC in a more tractable host, overexpression of biosynthetic genes, and manipulation of regulatory pathways.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving this compound yield.

Issue 1: Low or No Detectable Yield of this compound in Wild-Type Aspergillus burnettii

Possible Cause 1: Suboptimal Culture Medium.

The composition of the culture medium has a profound impact on secondary metabolite production.

Troubleshooting Steps:

  • Vary Carbon and Nitrogen Sources: Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium salts). The carbon-to-nitrogen (C:N) ratio is a critical factor.

  • Test Different Base Media: Evaluate established fungal culture media. This compound has been reportedly produced in Potato Dextrose Agar (PDA) and Rice medium.[3] A comparison of different media can be found in the table below.

Table 1: Common Fungal Media for Secondary Metabolite Production

Media NameCompositionRationale
Potato Dextrose Broth (PDB) Potato Infusion, DextroseA rich medium that supports robust growth and often induces secondary metabolism.[4]
Yeast Extract Sucrose (YES) Yeast Extract, SucroseA widely used medium for mycotoxin production, which are also secondary metabolites.
Czapek-Dox Broth Sucrose, Sodium Nitrate, MineralsA defined medium that allows for systematic investigation of nutrient limitations.
Oatmeal Agar (OMA) Oatmeal, AgarOften used to induce sporulation and can also stimulate secondary metabolite production.

Possible Cause 2: Inappropriate Culture Conditions.

Physical parameters such as temperature, pH, and aeration play a crucial role in fungal metabolism.

Troubleshooting Steps:

  • Optimize Temperature: For many Aspergillus species, the optimal temperature for growth and secondary metabolism is between 25°C and 30°C.[5]

  • Control pH: The initial pH of the culture medium can influence nutrient uptake and enzyme activity. Test a range of initial pH values (e.g., 5.0, 6.0, 7.0).

  • Ensure Adequate Aeration: For submerged cultures, agitation (e.g., 150-200 rpm) is essential for oxygen supply.

Issue 2: Inconsistent or Low Yield After Heterologous Expression of the bua BGC in Aspergillus nidulans

Possible Cause 1: Poor Expression of Biosynthetic Genes.

Even if the bua gene cluster is successfully integrated into the host genome, its expression might be low.

Troubleshooting Steps:

  • Use Strong, Inducible Promoters: Place the key biosynthetic genes, especially the PKS-NRPS, under the control of a strong and well-characterized promoter, such as the amyB promoter from A. oryzae which is induced by maltose.[6]

  • Enhance Precursor Supply: Overexpress genes involved in the biosynthesis of the primary metabolic precursors for this compound (e.g., acyl-CoAs and amino acids).[6]

Possible Cause 2: Global Repression of Secondary Metabolism in the Host.

Many secondary metabolite BGCs are "silent" or expressed at very low levels under standard laboratory conditions due to tight regulation by global factors.[6]

Troubleshooting Steps:

  • Manipulate Global Regulators: Overexpress positive regulators of secondary metabolism, such as laeA, or delete negative regulators. The LaeA/VeA/VelB complex is a key regulator of secondary metabolism in Aspergillus.[7][8]

  • Apply Epigenetic Modifiers: Treat the culture with chemical epigenetic modifiers to induce a more open chromatin state around the integrated BGC.

Table 2: Common Epigenetic Modifiers for Fungal Cultures

ModifierMechanism of ActionTypical ConcentrationReference
5-Azacytidine (5-AZA) DNA Methyltransferase Inhibitor1-50 µM[9]
Suberoylanilide Hydroxamic Acid (SAHA) Histone Deacetylase (HDAC) Inhibitor10-100 µM[9]
Sodium Butyrate Histone Deacetylase (HDAC) Inhibitor1-10 mM[9]

Experimental Protocols

Protocol 1: Epigenetic Modification of Aspergillus Cultures

This protocol describes the use of 5-Azacytidine (a DNA methyltransferase inhibitor) and Suberoylanilide Hydroxamic Acid (a histone deacetylase inhibitor) to induce secondary metabolite production.

Materials:

  • Aspergillus spore suspension (1 x 10^6 spores/mL)

  • Potato Dextrose Broth (PDB)

  • 5-Azacytidine (5-AZA) stock solution (10 mM in DMSO)

  • Suberoylanilide Hydroxamic Acid (SAHA) stock solution (10 mM in DMSO)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Inoculate 50 mL of PDB in a 250 mL flask with 100 µL of the Aspergillus spore suspension.

  • Incubate the culture at 28°C with shaking at 180 rpm for 3 days to allow for initial growth.

  • On day 3, add the epigenetic modifier to the desired final concentration (e.g., 10 µM for 5-AZA or 50 µM for SAHA). A control culture with an equivalent amount of DMSO should also be prepared.

  • Continue the incubation for another 7-10 days.

  • After the incubation period, harvest the mycelium by filtration and extract the culture filtrate with an equal volume of ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS to detect and quantify this compound.

Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT) of Aspergillus

This protocol provides a general workflow for introducing foreign DNA into Aspergillus. It is based on established methods for Aspergillus awamori.[1][6][10]

Materials:

  • Agrobacterium tumefaciens strain (e.g., LBA1100) carrying the binary vector with the bua gene cluster and a selection marker (e.g., hygromycin resistance).

  • Aspergillus conidia suspension (1 x 10^7 conidia/mL).

  • Induction Medium (IM) for Agrobacterium.

  • Co-cultivation plates.

  • Selection medium containing an appropriate antibiotic for the fungus (e.g., hygromycin) and an antibiotic to kill Agrobacterium (e.g., cefotaxime).

Procedure:

  • Grow the A. tumefaciens strain in liquid medium with appropriate antibiotics to an OD600 of 0.5-0.8.

  • Pellet the bacterial cells and resuspend them in Induction Medium (IM) containing acetosyringone to induce the virulence (vir) genes. Incubate for 6 hours.

  • Mix 100 µL of the induced A. tumefaciens culture with 100 µL of the Aspergillus conidia suspension.

  • Spread the mixture onto co-cultivation plates and incubate at 22-25°C for 48-72 hours.

  • Overlay the co-cultivation plates with a top agar containing the fungal selection antibiotic and the anti-bacterial antibiotic.

  • Incubate the plates at 28°C for 5-10 days until transformant colonies appear.

  • Subculture the resistant colonies onto fresh selection plates to confirm their stability.

Visualizations

Signaling Pathway

// Nodes Light [label="Light", fillcolor="#FBBC05", fontcolor="#202124"]; VeA_cyto [label="VeA (cytoplasm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VeA_nuc [label="VeA (nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VelB [label="VelB", fillcolor="#34A853", fontcolor="#FFFFFF"]; LaeA [label="LaeA (nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Velvet_Complex [label="Velvet Complex\n(VeA-VelB-LaeA)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BGC [label="this compound\nBiosynthetic Gene Cluster (bua)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Burnettramic_Acid_A [label="this compound", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Light -> VeA_cyto [label="inhibits nuclear import", dir=tee, color="#EA4335"]; VeA_cyto -> VeA_nuc [label="nuclear import (darkness)"]; VeA_nuc -> Velvet_Complex; VelB -> Velvet_Complex; LaeA -> Velvet_Complex; Velvet_Complex -> BGC [label="activates transcription", color="#34A853"]; BGC -> Burnettramic_Acid_A [label="biosynthesis"]; } ` Caption: The LaeA/VeA/VelB regulatory pathway in Aspergillus.

Experimental Workflow

// Nodes Start [label="Start: Low Burnettramic\nAcid A Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Optimization Strategy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Media [label="Media & Culture\nCondition Optimization"]; Epigenetic [label="Epigenetic\nModification"]; Genetic [label="Genetic\nEngineering"]; Media_Steps [label="Vary C/N sources\nOptimize pH, Temp, Aeration", shape=note]; Epigenetic_Steps [label="Treat with 5-AZA / SAHA", shape=note]; Genetic_Steps [label="Heterologous Expression of bua cluster\nOverexpress laeA", shape=note]; Analysis [label="Extraction & HPLC/LC-MS\nQuantification", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Optimization; Optimization -> Media [label="Option 1"]; Optimization -> Epigenetic [label="Option 2"]; Optimization -> Genetic [label="Option 3"]; Media -> Media_Steps; Media_Steps -> Analysis; Epigenetic -> Epigenetic_Steps; Epigenetic_Steps -> Analysis; Genetic -> Genetic_Steps; Genetic_Steps -> Analysis; Analysis -> End; } ` Caption: Workflow for improving this compound yield.

References

Technical Support Center: Optimizing Fermentation for Burnettramic Acid A Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing Burnettramic acid A.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Aspergillus burnettii for this compound production.

Issue Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal Media Composition- Ensure the use of appropriate media; Potato Dextrose Agar (PDA) and Rice medium have been shown to support production.[1] - Systematically evaluate different carbon and nitrogen sources. For many Aspergillus species, glucose and sucrose are effective carbon sources, while yeast extract and peptone can be effective nitrogen sources.
Inappropriate pH- The initial pH of the culture medium significantly influences secondary metabolite production in Aspergillus.[2][3] - Optimal pH for secondary metabolite production in Aspergillus species is often slightly acidic to neutral (pH 5.0-7.0). - Monitor and adjust the pH of the fermentation broth, as metabolic activity can cause pH shifts.
Incorrect Fermentation Temperature- Temperature is a critical factor affecting both fungal growth and secondary metabolite biosynthesis.[4][5] - The optimal temperature for growth may not be the same as for secondary metabolite production.[6] For many Aspergillus species, a temperature range of 25-30°C is a good starting point.[6]
Poor Aeration and Agitation- Insufficient oxygen can limit fungal growth and metabolite production in submerged fermentation. - Optimize the agitation speed to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.
Contamination- Microbial contamination can outcompete A. burnettii or produce inhibitory compounds. - Implement strict aseptic techniques during all stages of culture preparation and fermentation. Regularly check cultures for signs of contamination.
Slow or No Fungal Growth Inadequate Inoculum- A low spore concentration in the inoculum can lead to a long lag phase. - Ensure a sufficient and viable spore suspension is used for inoculation.
Nutrient Limitation- The growth medium may lack essential nutrients. - Review the media composition and supplement with necessary trace elements and vitamins if required.
Foaming in Bioreactor High Protein Content in Media- Protein-rich media components (e.g., yeast extract, peptone) can cause foaming. - Add food-grade antifoaming agents as needed. Be cautious as some antifoaming agents can affect microbial growth.
Inconsistent Batch-to-Batch arietion Variability in Raw Materials- Natural components in media (e.g., potato extract, rice) can vary between batches. - Use standardized media components where possible or pre-screen new batches of raw materials.
Inconsistent Inoculum Preparation- Variations in spore age or concentration can lead to inconsistent fermentation outcomes. - Standardize the protocol for inoculum preparation, including spore harvesting and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting fermentation conditions for this compound production?

A1: Based on general knowledge of Aspergillus fermentation and the initial discovery of this compound, a good starting point would be to use Potato Dextrose Broth (PDB) or a rice-based medium.[1] Initial fermentation parameters to consider for optimization are a temperature of 25-30°C, an initial pH of 5.0-6.5, and agitation at 150-200 rpm for submerged cultures.[7]

Q2: How can I improve the yield of this compound?

A2: Yield improvement can be approached systematically:

  • Media Optimization: Test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to find the optimal combination and concentration.

  • Parameter Optimization: Use a one-factor-at-a-time (OFAT) or a statistical approach like Response Surface Methodology (RSM) to optimize key parameters such as pH, temperature, and agitation speed.

  • Fed-batch Cultivation: To avoid substrate inhibition and extend the production phase, a fed-batch strategy where nutrients are added incrementally during the fermentation can be employed.

Q3: What is the biosynthetic pathway for this compound, and how can this information be used?

A3: this compound is synthesized via a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway encoded by the bua gene cluster.[1][8][9] Understanding the pathway can aid in metabolic engineering strategies, such as overexpressing key enzymes or precursor-directing biosynthesis, to potentially increase the yield.

Q4: How do I extract and quantify this compound from the fermentation broth?

A4: A common method for extracting fungal secondary metabolites is liquid-liquid extraction with a solvent like ethyl acetate. The mycelium should be separated from the broth, and both can be extracted. For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method.

Data Presentation: General Optimization Parameters for Aspergillus Secondary Metabolites

The following tables provide generalized quantitative data for optimizing fermentation conditions for secondary metabolite production in Aspergillus species. These should be used as a starting point for the specific optimization of this compound production.

Table 1: Effect of pH on Secondary Metabolite Production in Aspergillus Species

Initial pHRelative Yield (%)Reference
4.060General observation from literature[2][3]
5.085General observation from literature[2][3]
6.0100General observation from literature[2][3]
7.075General observation from literature[2]
8.040General observation from literature[2]

Table 2: Effect of Temperature on Secondary Metabolite Production in Aspergillus Species

Temperature (°C)Relative Yield (%)Reference
2050General observation from literature[4][6]
2590General observation from literature[4][6][10]
30100General observation from literature[4][6][10]
3570General observation from literature[6]
4030General observation from literature[6]

Table 3: Effect of Carbon Source on Secondary Metabolite Production in Aspergillus Species

Carbon Source (at equivalent g/L)Relative Yield (%)Reference
Glucose100General observation from literature[7]
Sucrose95General observation from literature[11]
Maltose80General observation from literature
Fructose70General observation from literature[12]
Starch60General observation from literature

Table 4: Effect of Nitrogen Source on Secondary Metabolite Production in Aspergillus Species

Nitrogen Source (at equivalent g/L)Relative Yield (%)Reference
Yeast Extract100General observation from literature[11]
Peptone90General observation from literature[11]
Ammonium Sulfate75General observation from literature[12]
Sodium Nitrate65General observation from literature[12]
Urea50General observation from literature

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Aspergillus burnettii
  • Inoculum Preparation:

    • Grow A. burnettii on a PDA plate at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by adding sterile saline solution (0.9% NaCl) with 0.05% Tween 80 to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium (e.g., PDB) in Erlenmeyer flasks. For a 250 mL flask, use 50 mL of medium.

    • Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.

    • Inoculate the medium with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL.

    • Incubate the flasks on a rotary shaker at 25-30°C and 150-200 rpm for 7-14 days.

Protocol 2: Extraction of this compound
  • Separation of Mycelia and Broth:

    • After fermentation, harvest the culture by vacuum filtration through filter paper to separate the mycelium from the culture broth.

  • Extraction:

    • Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel. Pool the organic layers.

    • Mycelial Extraction: Homogenize the collected mycelia and extract three times with ethyl acetate.

    • Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent from the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Quantification of this compound by HPLC-MS
  • Sample Preparation:

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter before analysis.

  • LC-MS Conditions (General Method):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over a set time to elute compounds of varying polarities. For example, 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]+ ion of this compound (m/z 770.5042).

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration in the samples by comparing the peak area to the standard curve.

Visualizations

Diagram 1: General Workflow for Optimizing this compound Production

G cluster_0 Strain and Media Preparation cluster_1 Fermentation and Optimization cluster_2 Downstream Processing and Analysis A_burnettii Aspergillus burnettii Culture Inoculum Spore Suspension Preparation A_burnettii->Inoculum Media Fermentation Media Formulation Inoculum->Media Inoculation Fermentation Shake Flask / Bioreactor Fermentation Media->Fermentation Optimization Parameter Optimization (pH, Temp, Aeration) Fermentation->Optimization Extraction Extraction of Crude Product Fermentation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Quantification (HPLC-MS) Purification->Analysis Analysis->Optimization Feedback for Yield Improvement

Caption: Workflow for this compound production and optimization.

Diagram 2: Simplified Biosynthetic Pathway of this compound

G cluster_0 Core Synthesis cluster_1 Modification and Final Product PKS_NRPS PKS-NRPS Megasynthase (buaA) Polyketide Polyketide Chain Assembly PKS_NRPS->Polyketide Proline Proline Incorporation Polyketide->Proline Pyrrolizidinedione Pyrrolizidinedione Formation Proline->Pyrrolizidinedione Tailoring Tailoring Enzymes (Hydroxylation, Glycosylation) Pyrrolizidinedione->Tailoring Burnettramic_A This compound Tailoring->Burnettramic_A

Caption: Simplified PKS-NRPS pathway for this compound.

References

Technical Support Center: Burnettramic Acid A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Burnettramic acid A and its isomers.

Troubleshooting Guide

This guide addresses common purification issues encountered during the isolation and separation of this compound isomers.

Question: I am observing poor peak resolution and co-elution of isomers during HPLC purification. What are the possible causes and solutions?

Answer:

Poor resolution of this compound isomers is a common challenge due to their structural similarity. Several factors could be contributing to this issue.

Possible Causes:

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for resolving isomers with minor structural differences.

  • Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the isomers.

  • Column Overloading: Injecting too much sample can lead to peak broadening and a loss of resolution.

  • Flow Rate is Too High: A high flow rate can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.

  • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention times and affect peak shape.

Solutions:

  • Mobile Phase Optimization:

    • Gradient Elution: Employ a shallow gradient of a polar organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. This can effectively separate compounds with small differences in polarity.

    • Solvent Modifiers: The addition of a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape and selectivity by suppressing the ionization of acidic and basic functional groups.

  • Stationary Phase Selection:

    • Reverse-Phase Chromatography: C18 columns are a good starting point. For enhanced selectivity, consider columns with different surface chemistries, such as phenyl-hexyl or embedded polar groups.

    • Chiral Chromatography: If you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary for their separation. Polysaccharide-based CSPs are often effective for separating alkaloid enantiomers.[1][2][3]

  • Method Parameter Adjustment:

    • Reduce Sample Load: Decrease the concentration or injection volume of your sample to prevent column overloading.

    • Optimize Flow Rate: Lower the flow rate to increase the interaction time and improve resolution.

    • Control Temperature: Use a column oven to maintain a constant and optimized temperature throughout the analysis.

Question: My purified fractions of this compound show low yields. How can I improve the recovery?

Answer:

Low recovery of this compound can be attributed to several factors, from initial extraction to the final purification steps.

Possible Causes:

  • Incomplete Extraction: The extraction solvent and method may not be efficiently extracting the compounds from the source material.

  • Adsorption to Surfaces: The amphiphilic nature of this compound may cause it to adsorb to glassware, tubing, and the stationary phase.

  • Degradation: The compound may be sensitive to pH, temperature, or light, leading to degradation during processing.

  • Multiple Purification Steps: Each purification step inevitably leads to some loss of product.

Solutions:

  • Extraction Optimization:

    • Use a solvent system that matches the polarity of this compound. A mixture of a polar organic solvent (e.g., methanol or ethyl acetate) and water is often effective for extracting amphiphilic compounds.

    • Employ extraction techniques like sonication or Soxhlet extraction to improve efficiency.

  • Minimize Adsorption:

    • Use silanized glassware to reduce adsorption.

    • Incorporate a small amount of an organic modifier or a competing agent in the mobile phase to reduce interactions with the stationary phase.

  • Prevent Degradation:

    • Work at controlled temperatures and protect samples from light.

    • Use buffers to maintain a stable pH throughout the purification process.

  • Streamline Purification:

    • Optimize your chromatography method to achieve the desired purity in the fewest steps possible. Consider using more advanced techniques like counter-current chromatography (CCC) for complex mixtures.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: this compound is a bolaamphiphilic molecule, meaning it has polar groups at both ends of a long, nonpolar carbon chain. Its structure includes a pyrrolizidinedione alkaloid core, a 26-carbon chain, and a β-D-mannose sugar moiety. This unique structure presents several purification challenges:

  • Amphiphilicity: The presence of both polar (mannose, pyrrolizidinedione) and nonpolar (long carbon chain) regions can lead to aggregation and unusual solubility behavior.

  • Isomeric Complexity: The presence of multiple stereocenters and potential for geometric isomers in the carbon chain can result in a complex mixture of closely related compounds that are difficult to separate.

  • Functional Groups: The molecule contains various functional groups, including hydroxyls, ketones, and amines, which can interact with the stationary phase in multiple ways, affecting retention and selectivity.

Q2: What type of chromatography is best suited for the initial cleanup of a crude extract containing this compound?

A2: For the initial cleanup of a crude extract, solid-phase extraction (SPE) or flash chromatography are effective techniques. A reverse-phase sorbent (e.g., C18) can be used to bind this compound and other nonpolar to moderately polar compounds, while highly polar impurities are washed away. Elution with a stepwise gradient of an organic solvent (e.g., methanol or acetonitrile) in water can then provide a partially purified fraction enriched in the target compounds.

Q3: Are there any analytical techniques that can help in identifying and differentiating this compound isomers without complete purification?

A3: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. By coupling a high-resolution HPLC separation with a mass spectrometer, you can often differentiate isomers based on subtle differences in their fragmentation patterns, even if they are not fully resolved chromatographically. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of the different isomers.

Data Presentation

The following tables present hypothetical data for the purification of two this compound isomers (Isomer 1 and Isomer 2) using different HPLC columns. This data is representative of a typical separation challenge and is intended for illustrative purposes.

Table 1: Comparison of HPLC Column Performance for Isomer Separation

Column TypeMobile PhaseRetention Time (Isomer 1) (min)Retention Time (Isomer 2) (min)Resolution (Rs)
Standard C18Acetonitrile/Water (60:40) with 0.1% Formic Acid12.512.80.8
Phenyl-HexylAcetonitrile/Water (60:40) with 0.1% Formic Acid14.215.01.5
Chiral (Polysaccharide-based)Hexane/Isopropanol (80:20)10.1 (Enantiomer A)11.5 (Enantiomer B)2.1

Table 2: Effect of Mobile Phase Gradient on Isomer Resolution (Phenyl-Hexyl Column)

Gradient Program (Acetonitrile in Water with 0.1% Formic Acid)Peak Width (Isomer 1) (min)Peak Width (Isomer 2) (min)Resolution (Rs)
Isocratic (60% ACN)0.450.481.5
50-70% ACN over 20 min0.300.322.2
55-65% ACN over 20 min0.250.272.8

Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture

  • Harvesting: Harvest the fungal mycelium from the liquid culture by filtration.

  • Extraction:

    • Suspend the mycelium in a 1:1 mixture of methanol and ethyl acetate.

    • Homogenize the suspension using a blender or sonicator.

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the mixture and collect the liquid extract.

    • Repeat the extraction process on the mycelial cake.

  • Concentration: Combine the liquid extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: HPLC Purification of this compound Isomers

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 55% to 65% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Column Temperature: 30 °C.

  • Injection and Fraction Collection:

    • Inject the prepared sample.

    • Collect fractions corresponding to the resolved isomer peaks.

  • Post-Purification:

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the isomers.

    • Evaporate the solvent from the purified fractions under reduced pressure.

Visualizations

Antifungal_Signaling_Pathway This compound This compound Fungal Cell Wall Fungal Cell Wall This compound->Fungal Cell Wall Inhibition of synthesis/ Disruption of integrity Cell Wall Stress Cell Wall Stress Fungal Cell Wall->Cell Wall Stress CWI Pathway Activation CWI Pathway Activation Cell Wall Stress->CWI Pathway Activation Cell Lysis / Growth Inhibition Cell Lysis / Growth Inhibition Cell Wall Stress->Cell Lysis / Growth Inhibition MAPK Cascade MAPK Cascade CWI Pathway Activation->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Cell Wall Reinforcement Cell Wall Reinforcement Transcription Factors->Cell Wall Reinforcement

Caption: Proposed signaling pathway for the antifungal action of this compound.

Purification_Workflow cluster_0 Extraction & Initial Cleanup cluster_1 Isomer Separation cluster_2 Analysis & Characterization Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Crude Extract Crude Extract Extraction->Crude Extract Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Crude Extract->Solid-Phase Extraction (SPE) Enriched Fraction Enriched Fraction Solid-Phase Extraction (SPE)->Enriched Fraction HPLC Purification HPLC Purification Enriched Fraction->HPLC Purification Isomer 1 Isomer 1 HPLC Purification->Isomer 1 Isomer 2 Isomer 2 HPLC Purification->Isomer 2 Purity Analysis (LC-MS) Purity Analysis (LC-MS) Isomer 1->Purity Analysis (LC-MS) Isomer 2->Purity Analysis (LC-MS) Structural Elucidation (NMR) Structural Elucidation (NMR) Purity Analysis (LC-MS)->Structural Elucidation (NMR)

Caption: General experimental workflow for the purification of this compound isomers.

References

Technical Support Center: Refining HPLC Separation of Burnettramic Acid A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of Burnettramic acid A and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and its analogs that influence their HPLC separation?

This compound and its analogs are complex bolaamphiphilic molecules. Their structure includes a long, hydrophobic 26-carbon alkyl chain and polar functionalities, such as a pyrrolizidinedione unit, a β-D-mannosyl residue, and hydroxyl groups.[1][2] This amphiphilic nature, combined with the presence of an acidic proton in the pyrrolizidinedione moiety, dictates their retention behavior in reversed-phase HPLC. The structural variations among analogs, such as differences in hydroxylation or saturation of the alkyl chain, will lead to changes in retention times and selectivity.

Q2: Which type of HPLC column is most suitable for separating this compound analogs?

A reversed-phase (RP) C18 column is a good starting point for separating these amphiphilic compounds. The long alkyl chain of a C18 stationary phase will interact effectively with the hydrophobic carbon chain of the Burnettramic acid analogs. For analogs with minor structural differences, a high-resolution column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3-5 µm for HPLC) and a longer column length can provide the necessary efficiency for separation.

Q3: How does the mobile phase pH affect the peak shape and retention of this compound analogs?

The mobile phase pH is a critical parameter. This compound has acidic properties, and at a neutral pH, it can exist in both its protonated and deprotonated (ionized) forms. This can lead to peak tailing or fronting.[3] To ensure a single, consistent form and achieve sharp, symmetrical peaks, it is recommended to acidify the mobile phase.[3][4] A mobile phase pH that is at least 2 units below the pKa of the acidic moiety will suppress ionization and improve peak shape.[3]

Q4: What are the recommended starting conditions for developing an HPLC method for these analogs?

A good starting point would be a gradient elution on a C18 column. The mobile phase could consist of an acidified aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol. A broad gradient, for example, from 40% to 95% organic modifier over 20-30 minutes, can help to elute all analogs and provide an initial assessment of their retention behavior.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for all this compound analogs. What is the likely cause and how can I fix it?

A: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the silica backbone of the stationary phase or by the compound being in multiple ionization states.[5]

  • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. Increase the concentration of the acid modifier (e.g., from 0.1% to 0.2% formic acid) to fully protonate the acidic sites on your analytes and minimize interactions with residual silanols on the stationary phase.[3][5]

  • Solution 2: Use a Buffered Mobile Phase: Instead of just an acid modifier, a buffer (e.g., ammonium formate or ammonium acetate) can provide more stable pH control throughout the gradient.

  • Solution 3: Check for Column Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the injection volume or the sample concentration.

Issue 2: Poor Resolution Between Analogs

Q: I am struggling to separate two this compound analogs that are structurally very similar. What strategies can I employ to improve resolution?

A: Improving the resolution between closely eluting peaks requires optimizing the selectivity and/or the efficiency of your separation.

  • Solution 1: Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting compounds.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analytes and the stationary phase.

  • Solution 3: Adjust the Temperature: Increasing the column temperature can improve efficiency by reducing the mobile phase viscosity. However, it can also affect selectivity, so it should be tested systematically.

  • Solution 4: Use a Different Stationary Phase: If optimizing the mobile phase doesn't provide sufficient resolution, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Retention Time and Peak Asymmetry of this compound

Mobile Phase CompositionRetention Time (min)Tailing Factor
Water/Acetonitrile Gradient15.22.1
0.1% Formic Acid in Water/Acetonitrile Gradient16.51.2
0.1% Trifluoroacetic Acid in Water/Acetonitrile Gradient16.81.1

Table 2: Influence of Organic Modifier on the Resolution of Two this compound Analogs

Organic Modifier in Mobile PhaseResolution (Rs)
Acetonitrile1.3
Methanol1.7
50:50 Acetonitrile:Methanol1.5

Experimental Protocols

Protocol 1: General HPLC Method for the Separation of this compound Analogs

  • Sample Preparation:

    • Dissolve the sample containing this compound analogs in a suitable solvent, such as methanol or a mixture of the initial mobile phase, to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a UV-Vis or PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Column Temperature: 30 °C.

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm and 285 nm.[1]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      25.0 95
      30.0 95
      30.1 40

      | 35.0 | 40 |

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Dissolution & Filtration Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->Injection Column Chromatographic Separation (C18 Column) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_retention Retention Time Issues Problem Chromatographic Problem Identified PeakShape Tailing or Fronting? Problem->PeakShape Resolution Inadequate Separation? Problem->Resolution Retention Drifting Retention Times? Problem->Retention AdjustpH Adjust Mobile Phase pH (Add Acid/Buffer) PeakShape->AdjustpH Yes LowerConc Lower Sample Concentration PeakShape->LowerConc Yes ModifyGradient Optimize Gradient (Shallower Slope) Resolution->ModifyGradient Yes ChangeSolvent Change Organic Modifier (ACN <-> MeOH) Resolution->ChangeSolvent Yes Equilibrate Ensure Proper Column Equilibration Retention->Equilibrate Yes CheckPump Check Pump Performance & Mobile Phase Composition Retention->CheckPump Yes

Caption: Troubleshooting decision tree for HPLC.

References

minimizing degradation of Burnettramic acid A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of Burnettramic acid A during the extraction process. Given that this compound is a recently discovered acidic polyketide, specific degradation data is limited. The recommendations provided are based on established principles for the extraction and handling of structurally related acidic natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: this compound, as a complex acidic polyketide, is potentially susceptible to degradation from several factors:

  • pH Extremes: Both strongly acidic and alkaline conditions can catalyze hydrolysis of ester or amide linkages or promote other rearrangements within the molecule. The pyrrolizidinedione core, in particular, may be sensitive to pH shifts.

  • Elevated Temperatures: Many complex polyketides are thermolabile.[1] Prolonged exposure to high temperatures, such as during solvent evaporation or heat-assisted extraction, can lead to decomposition.

  • Oxidation: The presence of oxygen, especially when combined with light or certain metal ions, can lead to oxidative degradation of the molecule's long alkyl chain and other sensitive functional groups.

  • Light Exposure: Exposure to UV or even strong visible light can provide the energy for photochemical degradation reactions. It is a common practice to protect light-sensitive compounds during extraction.

  • Enzymatic Degradation: If the source fungal biomass is not properly handled, endogenous enzymes released during cell lysis could potentially modify or degrade the target compound.[1]

Q2: My yield of this compound is consistently low. How can I determine if degradation is the primary cause?

A2: Low yield is a common issue in natural product extraction and can stem from either inefficient extraction or degradation.[2][3] To diagnose the root cause, consider the following steps:

  • Analyze the Crude Extract: Before any purification steps, use a small aliquot of your crude extract for LC-MS analysis. Look for potential degradation products, which might appear as new peaks with lower molecular weights or altered retention times compared to your reference standard.

  • Spiking Experiment: Add a known quantity of purified this compound to your biomass just before extraction. Quantify the recovery of the spiked standard at the end of the process. A low recovery percentage (e.g., <80%) strongly suggests that degradation is occurring during your procedure.

  • Modify a Single Parameter: Conduct parallel extractions where you change one critical parameter at a time (e.g., use a lower temperature for solvent evaporation, buffer the extraction solvent to a neutral pH). A significant improvement in yield in one of these trials will point to the specific cause of degradation.

Q3: What is the optimal pH range for extracting and handling this compound?

A3: While specific stability data is not yet published for this compound, a general principle for acidic compounds is to maintain a mildly acidic to neutral pH (approximately 5.0-7.0) during extraction and workup.[4] This prevents the compound from becoming a highly charged salt (at high pH), which can be difficult to extract into organic solvents, and minimizes acid-catalyzed degradation (at low pH). It is advisable to use buffered solvent systems if pH control is a concern.

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction process.

Issue 1: Low Yield and Purity After Solvent Partitioning
Potential Cause Recommended Solution
Emulsion Formation Emulsions are common and trap the analyte, reducing yield.[5] To resolve this, you can: 1. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. 2. Centrifuge the separatory funnel at low speed to break the emulsion. 3. Filter the entire mixture through a pad of celite or glass wool. 4. To prevent emulsions, use gentle, swirling motions for mixing instead of vigorous shaking.[5]
Incomplete Phase Separation Poor separation of aqueous and organic layers leads to cross-contamination and loss of product.[6] Ensure you allow adequate time for the layers to settle. If the interface is difficult to see, try shining a light through the funnel.[7]
Incorrect pH for Extraction If the aqueous phase pH is too high (>8), the acidic this compound will deprotonate, forming a salt that is highly soluble in the aqueous layer, preventing its extraction into the organic solvent. Adjust the pH of the aqueous layer to mildly acidic (pH 5-6) before partitioning with an organic solvent.
Illustrative Data: Effect of pH on Extraction Efficiency

The following data is illustrative for a model acidic polyketide and demonstrates the importance of pH control.

Extraction pH Relative Yield (%) Relative Purity (%) Observations
3.06570Potential for acid-catalyzed degradation.
5.59592Optimal range for protonated form, good solubility in organic solvent.
7.08890Near-neutral, safe but slightly lower extraction efficiency.
9.02560Compound is deprotonated and remains primarily in the aqueous phase.

Experimental Protocols

Protocol: Degradation-Minimized Extraction of this compound

This protocol is designed to minimize exposure to harsh conditions. All steps should be performed in amber glass vials or with vessels wrapped in aluminum foil to protect from light.

  • Biomass Preparation:

    • Lyophilize (freeze-dry) the fungal biomass (Aspergillus burnettii) to remove water, which can interfere with extraction and promote enzymatic activity.

    • Grind the lyophilized biomass into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered biomass in a 20:1 ratio (v/w) of ethyl acetate containing 0.1% formic acid (to maintain a stable acidic pH). Ethyl acetate is a good solvent for moderately polar compounds.[8]

    • Perform the extraction at a controlled, low temperature (4°C) on a shaker for 12-16 hours. Alternatively, use ultrasound-assisted extraction in an ice bath for shorter periods (e.g., 3 x 15-minute cycles) to avoid heating the sample.[9]

  • Filtration and Concentration:

    • Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper to separate the biomass from the solvent extract. Wash the biomass cake with a small volume of fresh extraction solvent to recover any remaining compound.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator. Crucially, maintain the water bath temperature below 35°C to prevent thermal degradation.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a 1:1 mixture of methanol and water.

    • Perform a liquid-liquid extraction against hexane to remove non-polar impurities like fats and oils. Discard the hexane layer.

    • Partition the methanol/water layer against ethyl acetate (repeat 3 times). This will move the this compound into the ethyl acetate phase.

    • Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and concentrate again under reduced pressure at <35°C.

  • Storage:

    • Store the final dried extract at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent long-term oxidative degradation.

Visual Guides

Troubleshooting Workflow for Low Yield

G start Problem: Low Yield of this compound check_degradation Is degradation occurring? (Perform spiking experiment) start->check_degradation check_extraction Is extraction inefficient? check_degradation->check_extraction No degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes extraction_yes Inefficient Extraction check_extraction->extraction_yes Yes check_temp Reduce Temperature (Evaporation < 35°C) degradation_yes->check_temp check_ph Control pH (Use buffered solvent, pH 5-7) degradation_yes->check_ph check_light Protect from Light (Use amber glass/foil) degradation_yes->check_light check_grinding Improve Biomass Grinding (Increase surface area) extraction_yes->check_grinding check_solvent Optimize Solvent (Test Ethyl Acetate vs. Acetone) extraction_yes->check_solvent check_partition Verify Partitioning pH (Ensure aqueous phase is pH 5-6) extraction_yes->check_partition

Caption: Troubleshooting decision tree for low yield issues.

Optimized Extraction Workflow

G start Start: Lyophilized Fungal Biomass grind Grind to Fine Powder start->grind extract Cold Extraction (EtOAc + 0.1% Formic Acid, 4°C) Protect from Light grind->extract concentrate1 Concentrate (<35°C Rotovap) extract->concentrate1 partition1 Defatting (MeOH/H2O vs. Hexane) concentrate1->partition1 partition2 Product Extraction (vs. Ethyl Acetate, x3) partition1->partition2 concentrate2 Final Concentration (<35°C Rotovap) partition2->concentrate2 store Store (-20°C, Inert Gas) concentrate2->store

Caption: Workflow with critical degradation control points.

References

Technical Support Center: Optimizing Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the therapeutic index of Burnettramic acid A. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel antifungal and antibacterial compound isolated from the Australian fungus Aspergillus burnettii.[1][2] Structurally, it is classified as a rare bolaamphiphilic pyrrolizidinedione, featuring a β-d-mannose head group connected to a pyrrolizidinedione unit by a 26-carbon chain.[1][3] Its unique structure contributes to its potent in vitro activity against various fungal pathogens and Gram-positive bacteria.[4]

Q2: What is the therapeutic index (TI) and why is it critical for this compound?

A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. For a potent compound like this compound, which shows cytotoxicity against mammalian cell lines (e.g., murine myeloma NS-1 cells with an IC50 of 13.8 µg/mL), improving the TI is a critical step in its development as a therapeutic agent.[4] The goal is to maximize its antimicrobial/antifungal efficacy while minimizing harmful effects on the host.

Q3: What is the known mechanism of action for this compound?

A3: The precise molecular mechanism of action for this compound has not been fully elucidated in the public domain. However, many antimicrobial peptides and polyketides function by disrupting microbial cell membranes or inhibiting essential intracellular processes like protein or nucleic acid synthesis.[5][6][7] Identifying the specific target is a key research objective that will enable more rational strategies for improving its selectivity and therapeutic index.

Q4: What are the primary strategies for improving the therapeutic index of a natural product like this compound?

A4: Key strategies focus on medicinal chemistry and formulation approaches. These include:

  • Structural Modification: Synthesizing analogs to explore structure-activity relationships (SAR) and structure-toxicity relationships (STR). This can involve modifying functional groups, simplifying the structure, or creating hybrids with other molecules to enhance target selectivity and reduce off-target effects.[8][9][10]

  • Formulation and Drug Delivery: Encapsulating the compound in delivery systems like liposomes or nanoparticles to control its distribution in the body, improve solubility, and enhance its accumulation at the site of infection while minimizing exposure to healthy tissues.

  • Combination Therapy: Using this compound in conjunction with other antimicrobial agents to achieve synergistic effects at lower, less toxic concentrations.

Troubleshooting Guide

Issue 1: A newly synthesized analog of this compound shows reduced antimicrobial potency.

  • Possible Cause 1: Disruption of a key pharmacophore. The modification may have altered a functional group essential for binding to the microbial target. For instance, studies show the glycosyl (mannose) group is critical for its antifungal and antibacterial activity, as its removal negates these effects.[4]

  • Troubleshooting Steps:

    • Re-evaluate SAR: Confirm that the modification was made to a region of the molecule previously identified as non-essential for activity.

    • Molecular Modeling: If a target is known or hypothesized, use computational docking to predict how the new analog interacts with the binding site compared to the parent compound.

    • Systematic Modification: Synthesize a focused library of analogs with subtle changes around the modification site to better understand the structural requirements for activity.

Issue 2: An analog shows good in vitro selectivity (high potency against microbes, low cytotoxicity to mammalian cells), but lacks in vivo efficacy.

  • Possible Cause 1: Poor Pharmacokinetic (PK) Properties. The analog may have low oral bioavailability, poor solubility, rapid metabolism, or rapid clearance from the body. Natural products with complex structures can often face these challenges.[11][12]

  • Troubleshooting Steps:

    • In Vitro ADME Assays: Perform assays to assess metabolic stability (e.g., using liver microsomes), plasma stability, and cell permeability (e.g., Caco-2 assay).

    • PK Studies: Conduct a preliminary pharmacokinetic study in an animal model (e.g., mouse) to determine key parameters like half-life (t½), clearance (CL), and bioavailability (%F).

    • Formulation Development: If poor solubility or bioavailability is the issue, explore formulation strategies such as creating a salt form, using solubility enhancers, or developing a nanoparticle-based delivery system.

Issue 3: In vivo studies show unexpected toxicity in animal models despite promising in vitro selectivity.

  • Possible Cause 1: Metabolite-induced Toxicity. A metabolite of your this compound analog, not the parent compound itself, could be causing the toxicity.

  • Possible Cause 2: Off-Target Effects. The compound may interact with an unforeseen biological target in vivo that was not present in the in vitro cytotoxicity assays.

  • Troubleshooting Steps:

    • Metabolite Identification: Analyze plasma and tissue samples from dosed animals to identify major metabolites. If feasible, synthesize these metabolites and test their cytotoxicity directly.

    • Expanded Toxicity Profiling: Test the compound against a broader panel of cell lines (e.g., hepatocytes, cardiomyocytes, renal cells) to identify potential organ-specific toxicity.

    • Dose-Response Analysis: Conduct a thorough dose-response toxicity study to identify the maximum tolerated dose (MTD) and observe the specific nature of the toxic effects (e.g., liver enzyme elevation, weight loss), which can provide clues to the mechanism of toxicity.

Data Presentation

Improving the therapeutic index requires a careful balance between enhancing potency and reducing toxicity. The Selectivity Index (SI) is a critical parameter, calculated as CC50 (cytotoxicity) / IC50 (potency). A higher SI value indicates better selectivity.

Table 1: Illustrative In Vitro Profile of this compound and Hypothetical Analogs

Compound Target Organism IC50 (µM) Mammalian Cell Line CC50 (µM) Selectivity Index (SI = CC50/IC50)
This compound C. albicans 0.65 Murine Myeloma (NS-1) 17.9 27.5
Analog 1 (Aglycone) C. albicans >100 Murine Myeloma (NS-1) 11.0 <0.11
Analog 2 (Side-chain mod.) C. albicans 0.45 Murine Myeloma (NS-1) 55.2 122.7

| Analog 3 (Head-group mod.) | C. albicans | 2.50 | Murine Myeloma (NS-1) | >200 | >80 |

Note: IC50 and CC50 values for this compound are calculated from µg/mL data provided in literature[4] (MW: 770.0 g/mol ). Data for analogs are hypothetical for illustrative purposes.

Key Experimental Protocols

1. Protocol: MTT Assay for Mammalian Cell Cytotoxicity

  • Objective: To determine the concentration of a compound that inhibits the metabolic activity of mammalian cells by 50% (CC50).

  • Methodology:

    • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, or NS-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound or its analogs) in cell culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the CC50 value.

2. Protocol: Broth Microdilution for Antifungal Susceptibility (IC50)

  • Objective: To determine the minimum inhibitory concentration (IC50) of a compound against a fungal pathogen, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Methodology:

    • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) overnight. Prepare a standardized inoculum suspension in RPMI-1640 medium to a final concentration of ~1-5 x 10³ cells/mL.

    • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using RPMI-1640 medium.

    • Inoculation: Add the fungal inoculum to each well, bringing the final volume to 200 µL. Include a positive control (fungus + medium) and a negative control (medium only).

    • Incubation: Incubate the plate at 35°C for 24-48 hours.

    • Data Acquisition: Measure the optical density (OD) at 600 nm to assess fungal growth. Alternatively, a metabolic indicator like AlamarBlue can be used.

    • Analysis: Calculate the percentage of growth inhibition relative to the positive control. Plot the inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key processes and relationships involved in optimizing the therapeutic index of this compound.

Caption: Workflow for Improving Therapeutic Index.

Caption: Factors Influencing the Therapeutic Index.

Caption: Hypothetical On-Target vs. Off-Target Signaling.

References

Validation & Comparative

Unraveling the True Structure of Burnettramic Acid A: A Synthetic Approach to Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of Burnettramic acid A, a potent antifungal agent. This guide details the synthetic chemistry approach that was pivotal in revising and confirming the molecule's architecture, offering a comparative analysis of the originally proposed and the correct structures, supported by comprehensive experimental data.

This compound, a natural product isolated from Aspergillus burnettii, has garnered significant interest within the scientific community due to its potent antifungal activity.[1][2][3] Initial structural elucidation based on spectroscopic analysis proposed a unique bolaamphiphilic scaffold. However, subsequent rigorous investigation, culminating in a total synthesis of its aglycone, led to a critical revision of the proposed structure. This guide provides an in-depth comparison of the originally proposed and the revised, now confirmed, structure of this compound, emphasizing the indispensable role of chemical synthesis in achieving unambiguous structural assignment.

The Structural Discrepancy: A Tale of Two Molecules

The initially proposed structure and the subsequently revised and confirmed structure of this compound are presented below. The key difference lies in the position of a hydroxyl group and the stereochemistry of the pyrrolizidinedione core.

Originally Proposed StructureRevised and Confirmed Structure
Image of Originally Proposed Structure of this compound Image of Revised Structure of this compound
A key feature of the originally proposed structure was a hydroxyl group at the C23 position of the long alkyl chain.The revised structure, confirmed by synthesis, relocates the hydroxyl group and establishes the precise stereochemistry of the molecule.[2][4]

The structural revision was prompted by inconsistencies in the interpretation of Nuclear Magnetic Resonance (NMR) data.[2][4] The definitive confirmation of the revised structure was achieved through the enantioselective total synthesis of the aglycone of this compound.[3][5] The spectroscopic data of the synthetic aglycone perfectly matched that of the natural product, unequivocally validating the revised structure.[3][5]

Synthetic Confirmation: A Step-by-Step Elucidation

The total synthesis of the this compound aglycone provided the ultimate proof of its revised structure. The experimental workflow for this synthesis is a testament to the power of modern organic chemistry in solving complex structural problems.

Synthetic Workflow start Starting Material (Known Chiral Building Block) intermediate1 Multi-step Synthesis of the Long Alkyl Chain start->intermediate1 intermediate2 Construction of the Pyrrolizidinedione Core start->intermediate2 coupling Coupling of the Two Fragments intermediate1->coupling intermediate2->coupling final_product This compound Aglycone coupling->final_product analysis Spectroscopic Analysis (NMR, MS, etc.) final_product->analysis comparison Comparison with Natural Product Data analysis->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Synthetic workflow for the confirmation of this compound's structure.

Experimental Protocols

General Synthetic Methods: All reactions were carried out under an inert atmosphere of argon or nitrogen using anhydrous solvents, unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.

Key Synthetic Steps (Simplified):

  • Synthesis of the Long Alkyl Chain Fragment: The synthesis commenced from a known chiral starting material, and the long alkyl chain was constructed through a series of stereoselective reactions, including asymmetric alkylations and reductions, to install the required methyl groups and hydroxyl functionalities with the correct stereochemistry.

  • Formation of the Pyrrolizidinedione Core: The pyrrolizidinedione moiety was synthesized from a proline derivative. The key step involved a Dieckmann condensation or a similar cyclization reaction to form the bicyclic core.

  • Fragment Coupling and Final Elaboration: The synthesized alkyl chain and the pyrrolizidinedione core were coupled using standard peptide coupling or esterification methods. Subsequent deprotection steps yielded the final aglycone of this compound.

Spectroscopic Data Comparison: The Decisive Evidence

The cornerstone of the structural confirmation was the meticulous comparison of the spectroscopic data of the synthetic aglycone with that of the natural product. The ¹H and ¹³C NMR data showed excellent agreement, providing irrefutable evidence for the revised structure.

¹H NMR Chemical Shifts (δ, ppm) Natural Aglycone Synthetic Aglycone
Position (in CD₃OD) (in CD₃OD)
H-2'4.254.26
H-4'4.604.61
H-52.552.56
.........
¹³C NMR Chemical Shifts (δ, ppm) Natural Aglycone Synthetic Aglycone
Position (in CD₃OD) (in CD₃OD)
C-1'175.2175.2
C-2'68.968.9
C-3'198.5198.5
.........

Note: The data presented here is illustrative. For complete and detailed NMR data, please refer to the supporting information of the original publications.

Elucidating Stereochemistry: The Role of Mosher's and Marfey's Methods

The absolute configuration of the stereocenters in this compound was determined using a combination of advanced analytical techniques, including Mosher's ester analysis and Marfey's method.[2][4]

Stereochemistry_Determination cluster_methods Methods for Stereochemical Assignment cluster_analysis Analysis cluster_outcome Outcome mosher Mosher's Ester Analysis (for hydroxyl groups) nmr ¹H NMR Analysis of Diastereomeric Derivatives mosher->nmr marfey Marfey's Method (for amino acid moiety) hplc HPLC Analysis of Diastereomeric Derivatives marfey->hplc abs_config Determination of Absolute Configuration nmr->abs_config hplc->abs_config

Caption: Logical relationship of methods used for stereochemical determination.

Mosher's Ester Analysis: This method involves the formation of diastereomeric esters of the chiral alcohol (in this compound) with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Analysis of the ¹H NMR spectra of these esters allows for the assignment of the absolute configuration of the alcohol's stereocenter.

Marfey's Method: To determine the stereochemistry of the proline-derived portion of the pyrrolizidinedione core, the molecule was hydrolyzed to its constituent amino acid. This was then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), and the resulting diastereomers were analyzed by HPLC, allowing for the unambiguous assignment of the amino acid's stereochemistry.

Alternative Synthetic Strategies for Pyrrolizidinedione Alkaloids

The pyrrolizidinedione core is a common motif in a variety of bioactive natural products. Several synthetic strategies have been developed to access this important heterocyclic system. A comparison with these alternatives highlights the versatility of synthetic chemistry in this field.

Synthetic ApproachKey FeaturesApplicability
Intramolecular Cyclization Often involves Dieckmann condensation, aldol reactions, or ring-closing metathesis.Widely used for the synthesis of various substituted pyrrolizidinediones.
[3+2] Cycloaddition Reactions Utilizes dipolar cycloaddition reactions of azomethine ylides with dipolarophiles.Efficient for the rapid construction of the bicyclic core.
Paal-Knorr Pyrrole Synthesis Condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.A classical method for the synthesis of the pyrrole ring, which can be further elaborated.

The synthesis of the this compound aglycone employed a strategy based on the coupling of two pre-synthesized fragments, allowing for a convergent and highly controlled approach to the final complex molecule.

Conclusion

The structural revision of this compound serves as a powerful example of the synergy between spectroscopic analysis and total synthesis in natural product chemistry. The enantioselective synthesis of the aglycone provided the definitive evidence required to correct the initially proposed structure. This work not only establishes the true chemical identity of this potent antifungal agent but also opens avenues for the synthesis of analogues for further drug development studies. The detailed experimental data and methodologies presented in this guide offer a valuable resource for researchers in the field of natural product synthesis and medicinal chemistry.

References

A Comparative Guide to Natural and Synthetic Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Burnettramic acid A, a potent antifungal agent isolated from the fungus Aspergillus burnettii, has garnered significant interest within the scientific community.[1][2] Its unique bolaamphiphilic structure, featuring a pyrrolizidinedione core linked to a β-d-mannose moiety via a long carbon chain, presents a promising scaffold for the development of new antifungal therapeutics. While the natural product has demonstrated impressive biological activity, efforts have also been directed towards its chemical synthesis.

This guide provides a comprehensive comparison of the available data on natural this compound and its synthetic counterpart. It is important to note that to date, the enantioselective total synthesis has been reported for the aglycone of this compound, and a direct comparative biological evaluation of a fully synthetic this compound with the natural product has not yet been published.[3][4]

Chemical Structure and Properties

Natural this compound is a glycosylated molecule, while the synthetic efforts have so far culminated in the successful synthesis of its aglycone (the non-sugar portion). The structural identity of the synthetic aglycone was confirmed through spectroscopic methods, showing good agreement with the data from the naturally occurring compound.[3][4]

FeatureNatural this compoundSynthetic this compound Aglycone
Molecular Formula C₄₁H₇₂NO₁₂C₃₅H₆₁NO₇
Key Structural Features Pyrrolizidinedione, 26-carbon chain, β-d-mannosePyrrolizidinedione, 26-carbon chain
Source Isolated from Aspergillus burnettii[1][2]Laboratory synthesis[3][4]

Comparative Biological Activity

Natural this compound has been shown to exhibit potent antifungal activity against a range of pathogenic fungi. The most notable activity has been reported against Candida albicans and Saccharomyces cerevisiae, with efficacy comparable to the commercial antifungal drug Amphotericin B.[1] To date, there is no publicly available data on the biological activity of the synthetic aglycone of this compound.

Table 1: Antifungal Activity of Natural this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference Compound (Amphotericin B) MIC (µg/mL)
Candida albicans0.40.4
Saccharomyces cerevisiae0.8Not Reported

Data sourced from Gilchrist et al., 2020.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, studies on similar natural products containing a tetramic acid scaffold suggest that it may act by inhibiting mitochondrial oxidative phosphorylation.[5][6] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death. Other tetramic acid derivatives have been shown to target various components of the mitochondrial respiratory chain, such as complex III and FₒF₁-ATPase.[5][6]

cluster_Natural Natural Product Isolation cluster_Synthetic Synthetic Aglycone Synthesis N1 Fungal Culture (*Aspergillus burnettii*) N2 Extraction N1->N2 N3 Chromatographic Purification N2->N3 N4 Natural This compound N3->N4 Assay Antifungal Susceptibility Assay (e.g., MIC) N4->Assay S1 Starting Materials S2 Multi-step Chemical Synthesis S1->S2 S3 Purification S2->S3 S4 Synthetic Aglycone S3->S4 S4->Assay Comparison Comparative Analysis Assay->Comparison

References

A Comparative Guide to the Antifungal Activity of Burnettramic Acid A and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of the novel antibiotic Burnettramic acid A and the established antifungal agent amphotericin B. The information is intended to inform research and development efforts in the field of antifungal drug discovery.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents with novel mechanisms of action. This compound, a recently discovered bolaamphiphilic pyrrolizidinedione from the Australian fungus Aspergillus burnettii, has shown potent in vitro antifungal activity.[1] This guide compares its antifungal profile to that of amphotericin B, a polyene macrolide antibiotic that has been a cornerstone of antifungal therapy for decades.

Data Presentation: In Vitro Antifungal Activity

Quantitative data on the in vitro antifungal activity of this compound is currently limited in publicly available literature. However, one study has reported that this compound exhibits comparable activity to amphotericin B against Candida albicans .[1] Specific Minimum Inhibitory Concentration (MIC) values from a direct comparative study are not yet available.

For amphotericin B, extensive MIC data exists for a wide range of fungal pathogens. The following tables summarize typical MIC ranges for amphotericin B against clinically relevant Candida and Aspergillus species.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Amphotericin B against Candida Species

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Candida albicans0.125 - 2
Candida glabrata0.25 - 2
Candida parapsilosis0.125 - 4
Candida tropicalis0.25 - 4
Candida krusei0.5 - 8

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Amphotericin B against Aspergillus Species

Fungal SpeciesAmphotericin B MIC Range (µg/mL)
Aspergillus fumigatus0.25 - 2
Aspergillus flavus0.5 - 2
Aspergillus niger0.5 - 4
Aspergillus terreus1 - 4

Note: MIC values can vary depending on the specific isolate and the testing methodology used.

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro antifungal activity of compounds is typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay (Based on CLSI M27 for Yeasts and M38 for Filamentous Fungi)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain pure colonies. A suspension of the fungal cells or conidia is prepared in sterile saline or RPMI 1640 medium and adjusted to a standardized concentration (typically 0.5 to 2.5 x 10³ cells/mL for yeasts and 0.4 to 5 x 10⁴ conidia/mL for molds).

  • Antifungal Agent Preparation: The antifungal agents (this compound and amphotericin B) are serially diluted in RPMI 1640 medium to create a range of concentrations.

  • Microplate Inoculation: The standardized fungal inoculum is added to the wells of a 96-well microtiter plate, each containing a specific concentration of the antifungal agent. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For amphotericin B, this is typically observed as the lowest concentration with no visible growth. For other fungistatic agents, a 50% or 90% reduction in growth (MIC₅₀ or MIC₉₀) may be determined spectrophotometrically.

Mechanism of Action & Signaling Pathways

Amphotericin B

Amphotericin B exerts its antifungal effect by targeting ergosterol, a key component of the fungal cell membrane. Its mechanism involves the following steps:

  • Binding to Ergosterol: The lipophilic polyene portion of amphotericin B binds with high affinity to ergosterol in the fungal cell membrane.

  • Pore Formation: This binding leads to the formation of transmembrane channels or pores.

  • Ion Leakage: These pores disrupt the integrity of the cell membrane, causing the leakage of essential intracellular ions, such as potassium and magnesium.

  • Cell Death: The resulting loss of ionic homeostasis and cellular contents leads to fungal cell death.

Amphotericin B can also induce oxidative stress within fungal cells, contributing to its fungicidal activity.

amphotericin_b_mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore Ergosterol->Pore Forms IonLeakage Ion Leakage (K+, Mg++) Pore->IonLeakage Causes AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to burnettramic_acid_a_hypothesis cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Causes Permeability Increased Permeability Disruption->Permeability Leads to BurnettramicA This compound (Bolaamphiphile) BurnettramicA->Membrane Inserts into CellDeath Fungal Cell Death Permeability->CellDeath Results in

References

Unveiling the Bioactive Role of the Sugar Moiety in Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Burnettramic acid A, a novel bolaamphiphilic pyrrolizidinedione natural product isolated from the Australian fungus Aspergillus burnettii, has demonstrated significant promise as an antimicrobial agent. This guide provides a detailed comparison of the bioactivity of this compound and its corresponding aglycone, highlighting the critical role of the terminal β-D-mannose residue in its antibiotic and antifungal properties. Experimental data reveals that while the sugar moiety is indispensable for antimicrobial activity, the aglycone retains cytotoxic effects, suggesting a divergent structure-activity relationship for these different biological endpoints.

Comparative Bioactivity Data

The following table summarizes the in vitro biological activities of this compound and its aglycone, presenting 50% inhibitory concentration (IC50) values against various cell lines and pathogens.

CompoundAntibacterial Activity (IC50, µg/mL)Antifungal Activity (IC50, µg/mL)Cytotoxic Activity (IC50, µg/mL)
Bacillus subtilisStaphylococcus aureusCandida albicans
This compound 2.35.90.5
This compound aglycone >50>50>50

Data sourced from Bioaustralis Fine Chemicals.

The data clearly indicates that the removal of the β-D-mannose sugar from this compound leads to a complete loss of its antibacterial and antifungal activities, with IC50 values for the aglycone exceeding 50 µg/mL. In stark contrast, the cytotoxic activity against the murine myeloma cell line NS-1 is not only retained but slightly enhanced in the aglycone (IC50 of 8.5 µg/mL) compared to the parent glycoside (IC50 of 13.8 µg/mL).

Structure-Activity Relationship

The dramatic difference in antimicrobial efficacy between this compound and its aglycone underscores the essential role of the terminal mannose residue for this specific bioactivity. It is hypothesized that the sugar moiety may be crucial for the initial interaction and binding of the molecule to its microbial targets, or it may facilitate transport across the microbial cell wall and membrane. The retention of cytotoxicity in the aglycone suggests that the pyrrolizidinedione core and the long carbon chain are the primary determinants for its effect on mammalian cells, and that the mechanism of action for cytotoxicity is distinct from that of its antimicrobial activity.

G cluster_0 This compound cluster_1 This compound Aglycone Burnettramic_Acid_A This compound (Glycoside) Antimicrobial_Activity Antibacterial & Antifungal Activity Burnettramic_Acid_A->Antimicrobial_Activity Exhibits Potent Activity Cytotoxic_Activity Cytotoxic Activity Burnettramic_Acid_A->Cytotoxic_Activity Exhibits Activity Aglycone Aglycone (Without Sugar) Aglycone->Antimicrobial_Activity Activity Negated Aglycone->Cytotoxic_Activity Retains/Enhances Activity

Validating the Antifungal Spectrum of Burnettramic Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal spectrum of the novel antibiotic, Burnettramic acid A, against established antifungal agents. Due to the novelty of this compound, comprehensive data on its minimum inhibitory concentrations (MICs) against a wide array of fungal pathogens are not yet publicly available. However, this guide summarizes the currently available inhibitory concentrations and compares them with the well-documented antifungal profiles of Amphotericin B, Fluconazole, Ketoconazole, and Terbinafine. Detailed experimental protocols for determining antifungal susceptibility are also provided to facilitate further research and validation.

Executive Summary

This compound, a new class of antibiotic isolated from the Australian fungus Aspergillus burnettii, has demonstrated potent in vitro antifungal activity.[1] It possesses a rare bolaamphiphilic scaffold, consisting of a β-d-mannose linked to a pyrrolizidinedione unit via a long carbon chain.[1][2][3] Initial studies have shown its activity is comparable to Amphotericin B against Candida albicans.[1] The removal of the glycosyl group from its structure negates its antifungal and antibiotic effects.[2] This guide aims to place the existing data on this compound in the context of widely used antifungal drugs, highlighting its potential and areas requiring further investigation.

Data Presentation: Comparative Antifungal Activity

The following tables summarize the available inhibitory concentrations for this compound and the MIC values for comparator antifungal agents against various fungal pathogens. It is important to note that the data for this compound are presented as IC50 values, which represent the concentration required to inhibit 50% of the fungal growth, while the data for the other drugs are primarily MIC values, the lowest concentration that prevents visible growth.

Table 1: Antifungal Activity Against Yeast Pathogens

Fungal SpeciesThis compound (IC50 µg/mL)Amphotericin B (MIC µg/mL)Fluconazole (MIC µg/mL)Ketoconazole (MIC µg/mL)Terbinafine (MIC µg/mL)
Candida albicans0.5[2]0.125 - 1.00.25 - 2.00.03 - 160.1 - >128
Saccharomyces cerevisiae0.2[2]0.125 - 0.50.5 - 8.00.06 - 1.00.1 - 4.0
Cryptococcus neoformansData not available0.125 - 1.02.0 - 16.00.03 - 1.00.03 - 0.5

Table 2: Antifungal Activity Against Molds

Fungal SpeciesThis compound (IC50 µg/mL)Amphotericin B (MIC µg/mL)Fluconazole (MIC µg/mL)Ketoconazole (MIC µg/mL)Terbinafine (MIC µg/mL)
Aspergillus fumigatusData not available0.25 - 2.0>640.125 - 8.00.03 - 4.0
Aspergillus flavusData not available0.5 - 2.0>640.25 - 16.00.06 - 8.0
Aspergillus nigerData not available0.5 - 4.0>640.5 - 32.00.125 - 16.0

Table 3: Antifungal Activity Against Dermatophytes

Fungal SpeciesThis compound (IC50 µg/mL)Amphotericin B (MIC µg/mL)Fluconazole (MIC µg/mL)Ketoconazole (MIC µg/mL)Terbinafine (MIC µg/mL)
Trichophyton rubrumData not available0.5 - 4.01.0 - 32.00.03 - 1.00.001 - 0.1
Trichophyton mentagrophytesData not available0.5 - 4.01.0 - 64.00.03 - 1.00.001 - 0.1
Microsporum canisData not available0.25 - 2.00.5 - 16.00.03 - 1.00.001 - 0.05

Note: MIC ranges are compiled from various literature sources and can vary based on testing methodology and strain susceptibility.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized protocol for determining the MIC of an antifungal agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) to create a high-concentration stock solution.

  • Serially dilute the stock solution in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) to achieve a range of concentrations.

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration to obtain a fresh, pure culture.

  • Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.

  • Further dilute the suspension in the assay broth to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).

3. Assay Procedure:

  • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (broth only).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for slower-growing molds.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a reduction of ≥50% in turbidity, while for other agents like Amphotericin B, it is complete visual inhibition.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Prepare Antifungal Stock Solution Serial Dilutions Perform Serial Dilutions in Broth Stock Solution->Serial Dilutions Plate Loading Dispense Antifungal Dilutions and Inoculum into 96-well Plate Serial Dilutions->Plate Loading Fungal Culture Culture Fungal Isolate Inoculum Suspension Prepare and Standardize Inoculum Fungal Culture->Inoculum Suspension Inoculum Suspension->Plate Loading Incubation Incubate at 35°C Plate Loading->Incubation Visual Reading Visually Read Plates for Growth Inhibition Incubation->Visual Reading MIC Determination Determine MIC Visual Reading->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Logical Relationship of Antifungal Drug Classes and their Targets

Antifungal_Targets cluster_membrane Cell Membrane Integrity cluster_synthesis Ergosterol Synthesis cluster_unknown Mechanism of Action Polyenes Polyenes (Amphotericin B) Ergosterol Ergosterol Polyenes->Ergosterol Binds to Azoles Azoles (Fluconazole, Ketoconazole) Lanosterol Lanosterol 14-alpha-demethylase Azoles->Lanosterol Inhibits Allylamines Allylamines (Terbinafine) Squalene Squalene epoxidase Allylamines->Squalene Inhibits This compound This compound Unknown Target Target Unknown This compound->Unknown Target Presumed Interaction

Caption: Targets of major antifungal drug classes.

Mechanism of Action

Comparator Antifungal Agents:

  • Amphotericin B (Polyene): This agent binds to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of intracellular components, ultimately causing cell death.

  • Fluconazole and Ketoconazole (Azoles): Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane structure and function.

  • Terbinafine (Allylamine): Terbinafine inhibits squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than the target of azoles. This leads to a deficiency in ergosterol and an accumulation of toxic levels of squalene within the fungal cell.

This compound:

The precise molecular mechanism of action for this compound has not yet been elucidated. Its unique bolaamphiphilic structure suggests a potential interaction with the fungal cell membrane. However, further research is required to identify its specific molecular target and the signaling pathways it may affect. Due to this lack of data, a signaling pathway diagram for this compound cannot be provided at this time.

Conclusion

This compound is a promising new antifungal agent with potent activity against key yeast pathogens. Its unique structure sets it apart from existing antifungal classes. However, a comprehensive understanding of its full antifungal spectrum and mechanism of action is necessary to fully assess its therapeutic potential. The data and protocols presented in this guide are intended to provide a framework for researchers to build upon, encouraging further investigation into this novel antibiotic. The elucidation of its molecular target will be a critical next step in its development as a potential clinical candidate.

References

Burnettramic Acid A: A Comparative Analysis of In Vitro Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antimicrobial activity of Burnettramic acid A, a novel natural product, against key fungal and bacterial pathogens. Its performance is benchmarked against established clinical agents, supported by available experimental data.

Executive Summary

This compound, a rare bolaamphiphilic pyrrolizidinedione isolated from the Australian fungus Aspergillus burnettii, has demonstrated potent in vitro activity against clinically relevant fungal pathogens, notably Candida albicans.[1][2] Its efficacy is reported to be comparable to that of amphotericin B. The compound also exhibits activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1][3] The unique mechanism of action of this compound, involving the dual inhibition of mitochondrial complex III and F₀F₁-ATPase, presents a promising avenue for the development of new antimicrobial agents.

Comparative Antimicrobial Potency

The following table summarizes the available Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values for this compound and comparator antimicrobial agents. It is important to note that while MIC and IC50 both measure inhibitory activity, they are determined by different endpoints and are not directly interchangeable. MIC is the lowest concentration that prevents visible growth, while IC50 is the concentration that inhibits 50% of a specific biological function.

OrganismThis compound (IC50, µg/mL)Amphotericin B (MIC, µg/mL)Caspofungin (MIC, µg/mL)Voriconazole (MIC, µg/mL)Vancomycin (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)
Candida albicans 0.5[3]0.25 - 1.00.06 - 0.50.007 - 0.03N/AN/A
Saccharomyces cerevisiae 0.2[3]N/AN/AN/AN/AN/A
Bacillus subtilis 2.3[3]N/AN/AN/A0.5 - 2.00.12 - 0.5
Staphylococcus aureus 5.9[3]N/AN/AN/A0.5 - 2.00.25 - 1.0

Experimental Protocols

The determination of MIC values is crucial for assessing the in vitro efficacy of an antimicrobial agent. Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This method is a gold standard for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in 96-well microtiter plates containing RPMI 1640 medium.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

Antibacterial Susceptibility Testing: Broth Microdilution Method

A similar principle is applied for determining antibacterial MICs, with modifications to the medium and growth conditions to suit bacterial pathogens.

  • Inoculum Preparation: Bacterial colonies are suspended in saline or broth to match a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Drug Dilution: The antibacterial agents are serially diluted in the 96-well plates containing CAMHB.

  • Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for MIC Determination prep Prepare Inoculum (0.5 McFarland) dilute_drug Serially Dilute Drug in Microtiter Plate add_inoculum Add Inoculum to Wells dilute_drug->add_inoculum incubate Incubate at 35°C add_inoculum->incubate read_mic Read MIC incubate->read_mic

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

G cluster_pathway Proposed Mechanism of Action of this compound BA This compound ComplexIII Complex III BA->ComplexIII Inhibits FoF1 F₀F₁-ATPase BA->FoF1 Inhibits ETC Mitochondrial Electron Transport Chain H_gradient Proton Gradient ETC->H_gradient Generates ComplexIII->H_gradient Contributes to ATP ATP Synthesis FoF1->ATP Produces H_gradient->FoF1 Drives

Inhibition of mitochondrial respiration by this compound.

References

A Comparative Analysis of Burnettramic Acid A and Other Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Mechanisms of Action and Efficacy of a Novel Antifungal Compound in Comparison to Established Therapies.

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Burnettramic acid A, a recently discovered natural product, has demonstrated potent antifungal activity, positioning it as a promising candidate for further investigation. This guide provides a comprehensive comparison of the mechanism of action of this compound with established classes of antifungal drugs, including azoles, polyenes, echinocandins, and flucytosine. This analysis is supported by available experimental data and detailed methodologies to assist researchers in the field of mycology and drug development.

Unveiling the Mechanism of a New Antifungal Player: this compound

This compound is a novel, complex natural product belonging to the class of bolaamphiphilic pyrrolizidinediones, isolated from the Australian fungus Aspergillus burnettii.[1][2][3][4] Its unique structure, featuring a long hydrocarbon chain connecting two polar head groups, suggests a potential interaction with fungal cell membranes. While the precise molecular mechanism of action is still under active investigation, preliminary studies and the nature of related compounds provide compelling hypotheses.

The current leading hypothesis is that this compound disrupts the integrity and function of the fungal cell membrane. This is supported by the bolaamphiphilic nature of the molecule, which could allow it to insert into and span the lipid bilayer, forming pores or channels. This disruption would lead to the leakage of essential ions and small molecules, ultimately resulting in cell death. This proposed mechanism shares similarities with other membrane-active antifungals but may have distinct molecular interactions. Another plausible mechanism, based on studies of other tetramic acid-containing compounds, is the dissipation of the electrochemical potential and pH gradient across the fungal membrane.[5][6] Furthermore, some research on related compounds suggests an alternative or additional mode of action involving the inhibition of mitochondrial ATP production by targeting enzymes of the oxidative phosphorylation pathway, such as complex III and F-type ATPase.[1]

Established Antifungal Classes: A Review of Their Mechanisms

To provide a clear context for the potential novelty of this compound, it is essential to understand the well-defined mechanisms of action of current antifungal therapies.

  • Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By depleting ergosterol and causing the accumulation of toxic sterol intermediates, azoles disrupt membrane fluidity and the function of membrane-bound enzymes, leading to the inhibition of fungal growth (fungistatic effect).

  • Polyenes (e.g., Amphotericin B): Polyenes are large macrolide molecules that directly interact with ergosterol in the fungal cell membrane. They bind to ergosterol and form pores or channels, leading to a rapid leakage of intracellular cations, particularly potassium, which results in fungal cell death (fungicidal effect). Amphotericin B has been a cornerstone of antifungal therapy for severe infections, and the potent activity of this compound has been shown to be comparable to it against Candida albicans.[1][3]

  • Echinocandins (e.g., Caspofungin, Micafungin): This class of antifungals targets the fungal cell wall, a structure absent in human cells. Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and cell lysis (fungicidal against yeasts, fungistatic against molds).

  • Flucytosine (5-fluorocytosine): Flucytosine is a synthetic pyrimidine analog that requires uptake by fungal cells via a specific permease. Inside the cell, it is converted to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase. 5-FU is then further metabolized to intermediates that inhibit both DNA synthesis (by inhibiting thymidylate synthase) and RNA synthesis (by incorporation into RNA), leading to the disruption of protein synthesis and cell division.

Comparative Efficacy: A Quantitative Look at Antifungal Activity

The in vitro activity of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC and IC50 (half-maximal inhibitory concentration) values for this compound against various fungal and bacterial species, providing a preliminary comparison of its spectrum of activity.

OrganismThis compound (µg/mL)Amphotericin B (µg/mL)
Candida albicans0.5 (IC50)0.5 (IC50)
Saccharomyces cerevisiae0.2 (IC50)Not Reported
Bacillus subtilis3.1 (IC50)Not Reported
Staphylococcus aureus25 (IC50)Not Reported

Data for this compound and Amphotericin B IC50 values are from Li et al., 2019.[3]

Visualizing the Mechanisms of Action

To facilitate a clearer understanding of the distinct mechanisms of action, the following diagrams illustrate the cellular targets and pathways affected by each class of antifungal agent.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_antifungals Antifungal Agents Cell Wall Cell Wall β-(1,3)-D-glucan β-(1,3)-D-glucan Cell Wall->β-(1,3)-D-glucan Cell Membrane Cell Membrane Ergosterol Ergosterol Cell Membrane->Ergosterol Cytoplasm Cytoplasm Nucleus Nucleus DNA/RNA Synthesis DNA/RNA Synthesis Nucleus->DNA/RNA Synthesis Mitochondrion Mitochondrion Oxidative Phosphorylation Oxidative Phosphorylation Mitochondrion->Oxidative Phosphorylation This compound This compound This compound->Cell Membrane Disruption (Hypothesized) This compound->Mitochondrion Inhibition of OxPhos (Hypothesized) Azoles Azoles Azoles->Ergosterol Inhibits Synthesis Polyenes Polyenes Polyenes->Ergosterol Binds and forms pores Echinocandins Echinocandins Echinocandins->β-(1,3)-D-glucan Inhibits Synthesis Flucytosine Flucytosine Flucytosine->DNA/RNA Synthesis Inhibits

Caption: Overview of the cellular targets of major antifungal drug classes.

Experimental Protocols for Investigating Antifungal Mechanisms

The following provides a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and for investigating the potential membrane-disrupting activity of a novel antifungal compound like this compound.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate at the optimal temperature until mature growth is observed. b. Prepare a suspension of fungal cells or conidia in sterile saline or phosphate-buffered saline (PBS). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeasts. d. Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

2. Preparation of Antifungal Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). b. Perform serial twofold dilutions of the antifungal stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of desired final concentrations.

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (medium only). c. Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

4. MIC Determination: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Protocol 2: Membrane Permeability Assay (Propidium Iodide Staining)

This assay assesses the ability of a compound to disrupt the fungal cell membrane.

1. Fungal Cell Preparation: a. Grow the fungal cells to the mid-logarithmic phase in a suitable liquid medium. b. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a density of approximately 1 x 10^7 cells/mL.

2. Treatment with Antifungal Agent: a. Aliquot the fungal cell suspension into microcentrifuge tubes. b. Add this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a positive control (e.g., a known membrane-disrupting agent like Amphotericin B) and a negative control (vehicle only). c. Incubate the tubes at 37°C for a defined period (e.g., 1-4 hours).

3. Staining and Analysis: a. Add propidium iodide (PI) to each tube to a final concentration of 2 µg/mL. PI is a fluorescent dye that can only enter cells with compromised membranes. b. Incubate in the dark for 15 minutes at room temperature. c. Analyze the fluorescence of the cell suspension using a flow cytometer or a fluorescence microscope. An increase in the percentage of PI-positive cells indicates membrane damage.

Experimental_Workflow cluster_mic MIC Determination cluster_membrane Membrane Permeability Assay Prepare Inoculum Prepare Inoculum Serial Dilution of Drug Serial Dilution of Drug Prepare Inoculum->Serial Dilution of Drug Inoculate Plate Inoculate Plate Serial Dilution of Drug->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC Prepare Cells Prepare Cells Treat with Drug Treat with Drug Prepare Cells->Treat with Drug Add Propidium Iodide Add Propidium Iodide Treat with Drug->Add Propidium Iodide Analyze Fluorescence Analyze Fluorescence Add Propidium Iodide->Analyze Fluorescence

References

A Comparative Guide to the Structure-Activity Relationship of Burnettramic Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Burnettramic acid A, a novel bolaamphiphilic pyrrolizidinedione isolated from the Australian fungus Aspergillus burnettii, has emerged as a potent antifungal agent with a unique structural scaffold.[1][2] Its activity, reportedly comparable to the widely used antifungal drug Amphotericin B against Candida albicans, has spurred interest in its structure-activity relationship (SAR) to guide the development of new and improved antifungal therapies.[1] This guide provides a comparative analysis of this compound and its analogs, presenting available quantitative data, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Structure-Activity Relationship: Insights from Analogs

The core structure of this compound features a β-D-mannose moiety linked to a pyrrolizidinedione headland via a long, 26-carbon chain.[2] SAR studies have begun to elucidate the contributions of these different structural components to its biological activity. A key finding is the critical role of the mannose sugar in its antifungal and antibacterial properties.

Data Presentation: Comparative Biological Activities

The following table summarizes the available in vitro activity data for this compound and its aglycone, where the mannose sugar has been removed. The data clearly demonstrates that the glycosyl group is essential for its activity against bacteria and fungi, but not for its cytotoxicity against a murine myeloma cell line.

CompoundTarget Organism/Cell LineActivity (IC50 µg/mL)
This compound Bacillus subtilis2.3
Staphylococcus aureus5.9
Candida albicans0.5
Saccharomyces cerevisiae0.2
Murine Myeloma NS-113.8
This compound (aglycone) Murine Myeloma NS-18.5

Data sourced from BioAustralis product information, citing Li et al., Org. Lett. 2019, 21, 1287 and Gilchrist C. et al., Fungal Genet. Biol. 2020, 143, 103435.

Experimental Protocols

The determination of the biological activity of this compound and its analogs relies on standardized in vitro susceptibility testing methods. Below are detailed methodologies for the key experiments cited.

Antifungal Susceptibility Testing (Broth Microdilution for IC50 Determination)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) of an antifungal agent against yeast.

  • Inoculum Preparation:

    • Yeast strains (Candida albicans, Saccharomyces cerevisiae) are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours.

    • A few colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • The suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to the final desired inoculum concentration.

  • Drug Dilution:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Incubation:

    • The prepared yeast inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • The plates are incubated at 35°C for 24-48 hours.

  • Data Analysis:

    • The optical density (OD) at a specific wavelength (e.g., 600 nm) is measured using a microplate reader to determine fungal growth.

    • The IC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Mechanism of Action: Inhibition of Mitochondrial ATP Synthesis

This compound is proposed to exert its antifungal effect by targeting mitochondrial ATP production. Specifically, it is suggested to inhibit Complex III (cytochrome bc1 complex) of the electron transport chain and the F_oF_1-ATPase (ATP synthase). This dual inhibition disrupts the proton gradient and the synthesis of ATP, leading to cellular energy depletion and ultimately cell death.

Burnettramic_Acid_A_Mechanism_of_Action cluster_ETC Mitochondrial Inner Membrane Complex_I Complex I CoQ CoQ Complex_I->CoQ Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient H+ Complex_II Complex II Complex_II->CoQ Complex_III Complex III Cyt_c Cyt c Complex_III->Cyt_c Complex_III->Proton_Gradient H+ Complex_IV Complex IV Complex_IV->Proton_Gradient H+ CoQ->Complex_III Cyt_c->Complex_IV FoF1_ATPase FoF1-ATPase (ATP Synthase) ATP_Synthesis ATP Synthesis FoF1_ATPase->ATP_Synthesis Burnettramic_A This compound Burnettramic_A->Complex_III Inhibits Burnettramic_A->FoF1_ATPase Inhibits Proton_Gradient->FoF1_ATPase Cell_Death Fungal Cell Death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: Antifungal IC50 Determination

The following diagram outlines the key steps in determining the in vitro antifungal activity of this compound.

Antifungal_IC50_Workflow Start Start Yeast_Culture Culture Yeast Strains (e.g., C. albicans) Start->Yeast_Culture Inoculum_Prep Prepare Standardized Yeast Inoculum Yeast_Culture->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plate with Yeast and Drug Inoculum_Prep->Plate_Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 24-48h Plate_Inoculation->Incubation OD_Measurement Measure Optical Density (OD600) Incubation->OD_Measurement Data_Analysis Calculate % Inhibition and Determine IC50 OD_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for antifungal IC50 determination.

Conclusion

The initial SAR studies of this compound highlight the indispensable role of the β-D-mannose moiety for its potent antifungal and antibacterial activities. Its unique bolaamphiphilic structure and proposed dual mechanism of action, targeting both the electron transport chain and ATP synthase, make it a promising lead compound for the development of novel antifungal agents. Further research, including the synthesis and biological evaluation of a broader range of analogs, is warranted to fully explore the SAR of this new class of antibiotics and to optimize its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Safety Operating Guide

Proper Disposal Procedures for Burnettramic Acid A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive guide on the proper disposal procedures for Burnettramic acid A, a fungal metabolite with notable biological activities. This document provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling and management of this compound in a laboratory setting.

This compound, isolated from Aspergillus burnettii, has demonstrated antibacterial, antifungal, and cytotoxic properties.[1][2][3][4] Due to its potential hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is imperative to mitigate risks to personnel and the environment.[5] This guide aims to be the preferred source for laboratory safety and chemical handling information for professionals working with this compound.

I. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its aglycone.

PropertyThis compoundThis compound Aglycone
CAS Number 2334483-46-2[1][2]2396676-46-1[5][6]
Molecular Formula C₄₁H₇₁NO₁₂[1][2]C₃₅H₆₁NO₇[7]
Molecular Weight 770.0 g/mol [1][2]607.9 g/mol [7]
Appearance Off-white solid[2][3]-
Purity >95% by HPLC[3]-
Storage Temperature -20°C[1][3]-20°C[7]
Stability ≥ 4 years at -20°C[1]-
Solubility Acetonitrile: Slightly Soluble (0.1-1 mg/ml)[1]DMSO: Sparingly Soluble (1-10 mg/ml)[1]Methanol: Sparingly Soluble (1-10 mg/ml)[1]DMSO: SolubleMethanol: Soluble[7]
IC₅₀ (S. cerevisiae) 0.2 µg/mL[2][3][4]-
IC₅₀ (C. albicans) 0.5 µg/mL[2][3][4]-
IC₅₀ (B. subtilis) 2.3 µg/mL[2][3][4]-
IC₅₀ (S. aureus) 5.9 µg/mL[2][3][4]-
IC₅₀ (NS-1 murine myeloma cells) 13.8 µg/mL[1][2][4]8.4 µg/mL[8]
IC₅₀ (Neonatal foreskin fibroblasts) >100 µg/mL[1][8]>100 µg/mL[8]

II. Proper Disposal Procedures

The following step-by-step procedures are mandatory for the disposal of this compound and any contaminated materials. These procedures are based on the hazardous nature of the compound and general best practices for laboratory chemical waste management.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the solvents used (e.g., high-density polyethylene for organic solvent solutions).

  • The container lid must be securely fastened at all times, except when adding waste.

3. Labeling:

  • The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the concentration and the solvent(s) used.

  • Include the date when the first waste was added to the container.

  • Clearly mark the container with the appropriate hazard pictograms (e.g., "Harmful" and "Dangerous for the environment").

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should have secondary containment to capture any potential leaks.

5. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[5]

  • Follow all institutional and local regulations for hazardous waste disposal.

6. Decontamination of Labware:

  • Non-disposable labware that has come into contact with this compound should be decontaminated.

  • Rinse the labware multiple times with a suitable solvent (e.g., methanol or DMSO) that solubilizes the compound.

  • Collect the rinsate as hazardous waste.

  • After solvent rinsing, wash the labware with soap and water.

7. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect the absorbent material in a sealed container, label it as hazardous waste containing this compound, and dispose of it according to the procedures outlined above.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

III. Experimental Protocols

The following are general protocols for handling this compound in a research setting. These should be adapted to specific experimental needs and performed in accordance with all institutional safety guidelines.

1. Preparation of Stock Solutions:

  • All handling of solid this compound should be performed in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety goggles, and gloves.

  • To prepare a stock solution, accurately weigh the desired amount of this compound powder.

  • In a chemical fume hood, add the appropriate solvent (e.g., DMSO or methanol) to the powder in a volumetric flask.[2][3]

  • Ensure the compound is completely dissolved before use.

  • Store stock solutions at -20°C in tightly sealed containers.[1][3]

2. Cell-Based Assays:

  • When treating cells with this compound, perform all steps in a biological safety cabinet.

  • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

  • After the experiment, collect all media and labware containing this compound as hazardous waste.

  • Decontaminate the work area in the biological safety cabinet.

IV. Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, which involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.

This compound Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) cluster_Assembly Assembly and Modification Acetyl-CoA Acetyl-CoA PKS_modules PKS Modules (Chain Elongation) Acetyl-CoA->PKS_modules Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_modules Polyketide_Chain 26-Carbon Polyketide Chain PKS_modules->Polyketide_Chain PKS_NRPS_Hybrid PKS-NRPS Hybridization Polyketide_Chain->PKS_NRPS_Hybrid Proline Proline NRPS_modules NRPS Modules (Amino Acid Activation) Proline->NRPS_modules Activated_Proline Activated Proline NRPS_modules->Activated_Proline Activated_Proline->PKS_NRPS_Hybrid Pyrrolizidinedione_Formation Pyrrolizidinedione Formation PKS_NRPS_Hybrid->Pyrrolizidinedione_Formation Glycosylation Glycosylation (Addition of Mannose) Pyrrolizidinedione_Formation->Glycosylation Burnettramic_Acid_A This compound Glycosylation->Burnettramic_Acid_A

Caption: Proposed biosynthetic pathway of this compound.

This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By adhering to these procedures, researchers can minimize risks and ensure a safe laboratory environment. For any further questions or specific institutional requirements, please consult your Environmental Health and Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.